4-(Methylsulfonyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXLLDFGVEBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963148 | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-16-2 | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methanesulfonylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLSULFONYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(Methylsulfonyl)benzylamine chemical properties
An In-Depth Technical Guide to 4-(Methylsulfonyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a bifunctional organic compound featuring a primary aminomethyl group and an aromatic methylsulfonyl moiety. This unique combination of a nucleophilic amine and a polar, metabolically stable sulfone makes it a highly valuable building block in modern medicinal chemistry. The methylsulfonyl group often serves as a bioisostere for other functionalities, enhancing aqueous solubility, metabolic stability, and molecular interactions as a strong hydrogen bond acceptor. This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic routes, and key applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. This compound is typically a solid at room temperature and is available as both a free base and a hydrochloride salt, the latter often exhibiting improved stability and handling characteristics.
Chemical Identifiers
A clear identification of the compound is the first step in any laboratory workflow. The primary identifiers for this compound and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 4393-16-2 | 98593-51-2 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S | [3][4][5] |
| Molecular Weight | 185.25 g/mol | 221.71 g/mol | [2][4] |
| IUPAC Name | (4-methylsulfonylphenyl)methanamine | (4-methylsulfonylphenyl)methanamine;hydrochloride | [2] |
| Synonyms | p-(Methylsulfonyl)benzylamine, [4-(Methylsulfonyl)phenyl]methanamine | 4-Methanesulfonylbenzylamine hydrochloride | [3][6] |
| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N | NRXMOYDZMKXKMJ-UHFFFAOYSA-N | [1] |
| SMILES | CS(=O)(=O)c1ccc(CN)cc1 | CS(=O)(=O)C1=CC=C(CN)C=C1.Cl | [4] |
Physical and Handling Properties
The physical state and storage requirements dictate how the material should be handled and maintained to ensure its integrity.
| Property | Value | Reference(s) |
| Physical Form | Solid, Crystals, or Crystalline Powder | [3][6] |
| Color | Orange (may vary) | [6] |
| Melting Point | 269-277 °C (for HCl salt) | [6] |
| Boiling Point | ~370 °C (for HCl salt, predicted) | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Argon) | [6][7] |
| Solubility | Soluble in water (as hydrochloride salt) | [8][9] |
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in sensitive synthetic applications. A multi-technique approach is standard practice.
Spectroscopic Profile
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Based on its structure, the expected signals in a solvent like DMSO-d₆ would be:
-
~8.5 ppm (broad singlet, 3H): Protons from the ammonium group (-NH₃⁺) in the HCl salt form.
-
~7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group.
-
~7.7 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.
-
~4.1 ppm (singlet, 2H): Benzylic protons of the -CH₂- group.
-
~3.2 ppm (singlet, 3H): Protons of the methylsulfonyl (-SO₂CH₃) group.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups. Expected peaks include:
-
~3300-3400 cm⁻¹: N-H stretching from the primary amine.
-
~2800-3000 cm⁻¹: C-H stretching from aromatic and aliphatic groups.
-
~1590-1610 cm⁻¹: C=C stretching from the aromatic ring.
-
~1300-1350 cm⁻¹ (asymmetric) & ~1100-1150 cm⁻¹ (symmetric): Strong S=O stretching, characteristic of the sulfone group.[10]
-
-
Mass Spectrometry (MS): Mass analysis confirms the molecular weight. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 186.06, corresponding to the protonated molecule.
Quality Control Workflow
A robust QC workflow ensures that every batch of the reagent meets the stringent purity requirements for drug synthesis. This process validates identity, purity, and stability.
Caption: Standard quality control workflow for incoming chemical reagents.
Synthesis and Reactivity
This compound is not a naturally occurring compound and must be prepared synthetically. Its reactivity is dominated by the nucleophilic primary amine.
Common Synthetic Routes
A common and efficient laboratory-scale synthesis involves the reduction of a commercially available precursor, 4-(methylsulfonyl)benzonitrile. This transformation leverages standard, high-yielding reduction methods.
Protocol: Synthesis via Nitrile Reduction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(methylsulfonyl)benzonitrile (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in THF (approx. 1.5-2.0 eq), or Borane-THF complex. Causality Note: LiAlH₄ is a powerful, unselective reducing agent suitable for nitriles. Borane offers a milder alternative.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. This must be done slowly and behind a blast shield.
-
Extraction: Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or by conversion to its HCl salt followed by recrystallization.
Key Chemical Reactions
The primary amine of this compound is a versatile handle for constructing larger molecules, most commonly through the formation of amide or sulfonamide bonds.
Amide Bond Formation (Peptide Coupling):
This is one of the most fundamental reactions in drug discovery. The benzylamine acts as the nucleophile, attacking an activated carboxylic acid.
Caption: General workflow for amide bond formation.
This reaction is central to building complex molecules, where the "R" group of the carboxylic acid can be a diverse array of chemical scaffolds. The methylsulfonyl group remains inert under these conditions, providing a stable polar anchor in the final molecule.[11]
Applications in Drug Discovery
The utility of this compound stems from the advantageous properties conferred by the methylsulfonyl group.
-
Improved Physicochemical Properties: The polar sulfone group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. It also serves to reduce the lipophilicity (logP) of drug candidates.[11]
-
Metabolic Stability: The sulfone moiety is exceptionally stable to metabolic degradation, in contrast to more labile groups like sulfides or sulfoxides which can be readily oxidized in vivo. This leads to a longer half-life and more predictable pharmacokinetic profiles.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. This allows molecules containing this group to form strong, specific interactions with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[11]
-
Structural Scaffold: It is a key intermediate in the synthesis of various biologically active compounds, including inhibitors, agonists, and modulators for a range of therapeutic targets.[7][12] For example, benzylamine derivatives have been explored for applications ranging from anticancer agents to cardiac depressants.[13][14]
Safety, Handling, and Toxicology
Proper handling of all chemical reagents is critical to ensure laboratory safety. This compound and its salts are classified as irritants.
GHS Hazard Information
| Identifier | Free Base (4393-16-2) | HCl Salt (98593-51-2) | Reference(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][15] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | P261, P270, P280, P301+P312, P304+P340 | [1] |
Handling and First Aid Protocols
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]
Toxicological Insights
While comprehensive toxicological data for this compound is limited, data from structurally related compounds underscores the need for caution. A reported case of occupational poisoning from 4-methylsulfonyl-benzonitrile, a potential synthetic precursor, resulted in severe toxic encephalopathy and peripheral neuropathy.[16][17][18] This highlights the potential for neurotoxicity within this class of compounds and reinforces the critical importance of minimizing exposure through proper engineering controls and PPE.
Conclusion
This compound is a cornerstone building block for medicinal chemists. Its predictable reactivity through the primary amine, combined with the desirable physicochemical and metabolic properties imparted by the methylsulfonyl group, makes it an invaluable tool in the design of novel therapeutics. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective application in the laboratory.
References
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Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved January 11, 2026, from [Link]
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XiXisys.com. (n.d.). 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE (CAS No. 4393-16-2) SDS. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound hydrochloride. Retrieved January 11, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved January 11, 2026, from [Link]
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Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
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Frontiers. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
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National Institutes of Health (NIH). (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
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PubMed. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
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DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to 4-(Methylsulfonyl)benzylamine: Molecular Formula and Weight
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract: This technical guide provides a detailed examination of 4-(Methylsulfonyl)benzylamine, a pivotal building block in contemporary medicinal chemistry. The core focus of this document is the precise determination and contextual significance of its molecular formula and weight. Moving beyond simple data presentation, we will explore the causality behind analytical methodologies, establish a framework for robust structural verification, and provide field-proven protocols. This guide is designed to equip researchers with the foundational knowledge necessary for the confident and accurate application of this compound in synthetic workflows and drug discovery pipelines.
Fundamental Molecular Attributes
The identity and purity of any chemical reagent are anchored by its fundamental molecular attributes. For this compound, its molecular formula and weight are the starting points for all stoichiometric calculations, analytical characterizations, and interpretation of structure-activity relationships (SAR).
Molecular Formula
The elemental composition of this compound is definitively represented by the molecular formula:
This formula indicates that a single molecule of the compound is composed of:
-
Eight carbon atoms (C)
-
Eleven hydrogen atoms (H)
-
One nitrogen atom (N)
-
Two oxygen atoms (O)
-
One sulfur atom (S)
This specific arrangement of atoms, particularly the presence of the electron-withdrawing methylsulfonyl group and the basic benzylamine moiety, dictates its chemical reactivity, polarity, and potential as a pharmacophore.
Molecular Weight
The molecular weight is a critical parameter derived from the molecular formula. It is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a distinct and vital purpose in research and analysis.
| Parameter | Value ( g/mol ) | Application Context |
| Average Molecular Weight | 185.24 | Used for bulk measurements, such as preparing solutions of a specific molarity and calculating reaction yields.[1][2][3] |
| Monoisotopic Mass | 185.05105 | The exact mass of the molecule calculated using the most abundant isotope of each element. This value is paramount for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition. |
Expert Insight: The discrepancy between average and monoisotopic mass arises from the natural abundance of isotopes for each element. While the average weight is a weighted average of all isotopic masses, HRMS instruments are sensitive enough to resolve and measure the mass of a single isotopic composition. Therefore, matching the experimentally determined mass to the theoretical monoisotopic mass is a gold-standard method for confirming a compound's identity.
Integrated Workflow for Structural Verification
To ensure the scientific integrity of any study utilizing this compound, a multi-technique, self-validating workflow for structural confirmation and purity assessment is not just recommended, but essential.
Caption: Workflow for the definitive characterization of this compound.
Experimental Protocol: Molecular Weight Confirmation by ESI-TOF HRMS
This protocol outlines the procedure for the accurate mass determination of this compound, a crucial step in its verification.
Causality: We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Time-of-Flight (TOF) is chosen as the mass analyzer for its high resolution and mass accuracy, enabling the confirmation of the elemental formula.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a solution of 50:50 Acetonitrile:Water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
Rationale: The solvent system is compatible with reverse-phase chromatography and ESI. Formic acid is added to facilitate protonation of the basic amine group, promoting the formation of the desired positive ion [M+H]⁺ for analysis in positive ion mode.
-
-
Instrument Calibration:
-
Calibrate the High-Resolution Mass Spectrometer (e.g., an Agilent 6545 Q-TOF) using the manufacturer-provided tuning mix.
-
Rationale: Calibration against known masses is critical to ensure the sub-ppm mass accuracy required for unambiguous formula determination.
-
-
Direct Infusion Analysis:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate of 5 µL/min using a syringe pump.
-
Rationale: Direct infusion provides a stable and continuous ion signal, which is ideal for precise mass measurement without chromatographic interference.
-
-
Data Acquisition:
-
Acquire data in positive ion mode over a mass range of m/z 100-300.
-
Set key ESI source parameters: Gas Temp (300 °C), Sheath Gas Flow (11 L/min), Capillary Voltage (3500 V).
-
Rationale: The mass range is chosen to encompass the expected protonated molecule. The source parameters are optimized to ensure efficient desolvation and ionization.
-
-
Data Analysis:
-
Extract the mass spectrum and identify the peak corresponding to the protonated molecule, [C₈H₁₁NO₂S + H]⁺.
-
Compare the measured accurate mass against the theoretical exact mass (186.05833 Da).
-
The measured mass must be within a 5 ppm error tolerance of the theoretical mass to confirm the elemental formula C₈H₁₁NO₂S.
-
Significance in Drug Development
The precise molecular weight of this compound is not merely an academic detail; it is a critical parameter in the drug development process.
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (<300 Da), it serves as an ideal starting point. Its molecular weight is a key factor in calculating binding efficiencies (e.g., Ligand Efficiency).
-
Chemistry, Manufacturing, and Controls (CMC): During scale-up and manufacturing of an Active Pharmaceutical Ingredient (API) containing this moiety, consistent molecular weight verification by mass spectrometry is a required quality control step to ensure batch-to-batch identity and purity.
-
Pharmacokinetics (PK): The molecular weight is a foundational component of the "Rule of Five," which predicts the oral bioavailability of a drug candidate. The contribution of this fragment to the total molecular weight of a final drug candidate is a key design consideration.
References
-
GSRS. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylsulfonylbenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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The Methylsulfonyl Group as a Modulator of Benzylamine's Physicochemical Profile: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electron-Withdrawing Effects of the Methylsulfonyl Group in Benzylamine.
This whitepaper provides a comprehensive analysis of the methylsulfonyl group's electron-withdrawing properties and its profound impact on the chemical and physical characteristics of the benzylamine scaffold. Authored for professionals in the fields of medicinal chemistry and drug discovery, this guide synthesizes theoretical principles with practical applications, offering a self-validating framework for experimental design and interpretation.
Introduction: The Strategic Role of Electron-Withdrawing Groups
In the landscape of drug design and molecular optimization, the strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of modifying a molecule's pharmacokinetic and pharmacodynamic profile. EWGs, by their nature, pull electron density from a connected chemical structure, thereby influencing acidity, basicity, reactivity, and metabolic stability. The methylsulfonyl (-SO₂CH₃) group is a particularly potent and versatile EWG, whose impact on the benzylamine framework is of significant interest in the development of novel therapeutics.
Unpacking the Electronic Influence of the Methylsulfonyl Group
The electron-withdrawing nature of the methylsulfonyl group stems from two primary electronic effects: the inductive effect (-I) and the mesomeric or resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the two oxygen atoms and the sulfur atom in the sulfonyl group creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bonds. This effect is distance-dependent and deactivates the entire aromatic system to some extent.
-
Mesomeric Effect (-M): The sulfur atom in the methylsulfonyl group can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance with the π-system of the benzene ring.[1] This delocalization of electrons further withdraws electron density, particularly from the ortho and para positions.
Caption: Inductive and mesomeric effects of the methylsulfonyl group.
This dual-action withdrawal of electron density significantly impacts the chemical environment of the benzylamine moiety.
Quantifying the Electron-Withdrawing Strength: The Hammett Constant
The Hammett equation provides a quantitative measure of the electronic influence of a substituent on a benzene ring. The Hammett substitution constant (σ) for the methylsulfonyl group is a key parameter in predicting its effect on reaction rates and equilibrium constants.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |
| -SO₂CH₃ | +0.65 | +0.73 (for benzoic acid) | [1] |
| -SO₂CH₃ | +1.15 (for phenol and aniline) | [1] |
Table 1: Hammett Constants for the Methylsulfonyl Group
The positive values of σ indicate that the methylsulfonyl group is strongly electron-withdrawing. The significantly larger σ_p value, especially in the context of phenols and anilines, highlights the powerful resonance effect when the substituent is para to a group with a lone pair of electrons.[1][2]
Impact on Physicochemical Properties: A Focus on Basicity (pKa)
The primary amine of benzylamine is a weak base, with a pKa of its conjugate acid (benzylaminium) around 9.33.[3] The introduction of a potent EWG like the methylsulfonyl group is expected to significantly decrease this basicity.
The electron-withdrawing nature of the -SO₂CH₃ group destabilizes the positive charge of the protonated amine (the benzylaminium ion) by pulling electron density away from the nitrogen atom. This makes the lone pair on the nitrogen less available for protonation, resulting in a lower pKa value. The effect is more pronounced when the methylsulfonyl group is at the para or ortho position due to the combined inductive and resonance effects.
Caption: Effect of the methylsulfonyl group on benzylamine basicity.
This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.
Synthetic Strategies for Methylsulfonyl-Substituted Benzylamines
The synthesis of benzylamines bearing a methylsulfonyl group can be approached through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern (ortho, meta, or para) and the availability of starting materials.
Protocol 1: Synthesis of 4-(Methylsulfonyl)benzylamine
This protocol outlines a common two-step procedure starting from p-chlorobenzaldehyde.
Step A: Synthesis of p-(Methylthio)benzaldehyde
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add p-chlorobenzaldehyde and an aqueous solution of sodium methyl mercaptide.
-
Phase-Transfer Catalysis: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the two phases.
-
Reaction Conditions: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain p-(methylthio)benzaldehyde.
Step B: Oxidation to p-(Methylsulfonyl)benzaldehyde
-
Oxidizing Mixture: Prepare a mixture of hydrogen peroxide and sulfuric acid, along with an oxidation catalyst (e.g., sodium tungstate).
-
Addition of Substrate: Slowly add the p-(methylthio)benzaldehyde from Step A to the oxidizing mixture, maintaining the temperature between 20-70°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted.
-
Workup and Purification: Cool the reaction mixture and carefully neutralize it. The product, p-(methylsulfonyl)benzaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.
Step C: Reductive Amination to this compound
-
Reaction Setup: Dissolve the p-(methylsulfonyl)benzaldehyde in a suitable solvent such as methanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Introduce a reducing agent, for instance, sodium borohydride or sodium cyanoborohydride, portion-wise.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water, extract the product with an organic solvent, dry, and concentrate to yield this compound.[4]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of a methylsulfonyl group into a benzylamine-containing drug candidate can offer several advantages:
-
Modulation of Physicochemical Properties: As discussed, the pKa can be fine-tuned to optimize solubility and permeability. The polar sulfonyl group can also enhance aqueous solubility.[5][6]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[5][6]
-
Receptor Interactions: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with the target protein.[5][6][7]
-
Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, which can be useful in lead optimization.[5][6]
Sulfonyl-containing compounds, including those with a benzylamine scaffold, are prevalent in a wide range of therapeutic areas, including antimicrobials, anticancer agents, and treatments for diabetes.[7][8][9]
Conclusion
The methylsulfonyl group is a powerful tool in the arsenal of the medicinal chemist. Its strong electron-withdrawing properties, quantifiable through Hammett constants, significantly alter the physicochemical profile of benzylamine. By decreasing the basicity of the amine and introducing a metabolically stable, polar functional group capable of hydrogen bonding, the methylsulfonyl moiety offers a strategic avenue for optimizing the drug-like properties of benzylamine-based compounds. A thorough understanding of its electronic effects and synthetic accessibility is crucial for its effective application in the development of next-generation therapeutics.
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Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. [Link]
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RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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Hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
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Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]
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Benzylamine. PubChem. [Link]
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Application of Sulfonyl in Drug Design. ResearchGate. [Link]
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Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. MDPI. [Link]
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Preparation and some physicochemical properties of benzylammonium sulfates. ResearchGate. [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
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Effect of an electron withdrawing group in a benzyl cation (video). Khan Academy. [Link]
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An In-depth Technical Guide to the Biological Activity of the 4-(Methylsulfonyl)benzylamine Scaffold
Introduction: The Structural and Therapeutic Significance of a Privileged Scaffold
The 4-(methylsulfonyl)benzylamine moiety represents a cornerstone scaffold in modern medicinal chemistry. Its deceptively simple structure—a benzylamine core functionalized with a methylsulfonyl group at the para position—belies a remarkable versatility that has enabled its incorporation into a diverse array of biologically active agents. The methylsulfonyl group, a potent electron-withdrawing entity, significantly influences the physicochemical properties of the parent molecule. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions, while the benzylamine portion provides a key vector for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and selectivity. This unique combination of features has rendered the scaffold a "privileged" structure, a term used in drug discovery to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.
This technical guide offers an in-depth exploration of the biological activities associated with the this compound scaffold. We will dissect its role in the inhibition of key enzyme families, its function as a receptor antagonist, and its application in the development of novel anticancer therapeutics. For each area, we will delve into the mechanistic underpinnings of its activity, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for researchers seeking to evaluate compounds incorporating this versatile scaffold.
I. Inhibition of Monoamine Oxidase B (MAO-B): A Target for Neurodegenerative Disorders
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The selective inhibition of the MAO-B isoform is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission in the brain. The this compound scaffold has been successfully integrated into potent and selective MAO-B inhibitors.
Mechanism of Action and Structure-Activity Relationships (SAR)
Compounds incorporating the this compound scaffold often act as competitive inhibitors of MAO-B. The sulfonamide moiety is thought to play a crucial role in binding to the active site of the enzyme.[1] Molecular docking studies suggest that the sulfonamide group can form key interactions with residues within the substrate cavity of MAO-B.
Systematic modification of the benzylamine portion has yielded significant insights into the SAR of these inhibitors. For instance, the introduction of various heterocyclic rings and other substituents can dramatically influence both potency and selectivity.[1]
Table 1: Illustrative SAR Data for Benzylamine-Sulfonamide MAO-B Inhibitors
| Compound | R Group Modification | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4i | 4-chlorophenyl | 0.041 ± 0.001 | >2439 |
| 4t | 3,4-dichlorophenyl | 0.065 ± 0.002 | >1538 |
| BB-4h (Lead) | 3-nitrophenyl | 2.95 ± 0.09 | - |
Data synthesized from a study on novel benzylamine-sulfonamide derivatives. The IC50 values represent the concentration required for 50% inhibition of human MAO-B. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.[1]
Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)
This protocol outlines a robust, luminescence-based assay for determining the inhibitory potential of test compounds against human MAO-B. The assay relies on the principle that active MAO-B will process a substrate, leading to a chemical reaction that produces light. Inhibitors will prevent this process, resulting in a decrease in the luminescent signal.
Causality Behind Experimental Choices:
-
Recombinant Human MAO-B: Ensures a pure and consistent source of the target enzyme, eliminating confounding variables from other cellular components.
-
Luminogenic Substrate: Provides a highly sensitive and quantitative readout of enzyme activity. The amount of light produced is directly proportional to MAO activity.
-
Positive Control (e.g., Selegiline): A known, potent MAO-B inhibitor is essential to validate the assay's ability to detect inhibition and to establish the dynamic range of the experiment.
-
DMSO Vehicle Control: Accounts for any potential effects of the compound solvent on enzyme activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: In a 96-well white, opaque assay plate, add 5 µL of the diluted test compounds or controls (DMSO for 100% activity, Selegiline for 0% activity).
-
Enzyme Addition: Add 20 µL of recombinant human MAO-B enzyme (prepared in buffer as per manufacturer's instructions) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 25 µL of the MAO-Glo™ substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for MAO-B Inhibitor Screening
Caption: General workflow for screening and analyzing MAO-B inhibitors.
II. Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin.[2] As such, antagonists of TRPV1 are promising therapeutic candidates for the treatment of pain and inflammation.[2][3] The this compound scaffold (often as a 4-(methylsulfonylamino)phenyl variant) has been a key component in the development of potent TRPV1 antagonists.
Mechanism of Action and Structure-Activity Relationships (SAR)
In the context of TRPV1 antagonists, the 4-(methylsulfonylamino)phenyl group typically constitutes the "A-region" of the molecule, which is crucial for binding affinity.[2] Docking studies have highlighted the importance of hydrogen bonds between the ligand and the receptor that contribute to its potency.[2] The stereochemistry of adjacent groups can also have a profound impact on activity, with a marked preference for a specific configuration often observed.[2]
Modifications to this A-region, as well as the B and C regions of the antagonist, have been extensively explored to optimize potency. For example, the introduction of a fluorine atom at the 3-position of the 4-(methylsulfonylamino)phenyl ring has been shown to enhance antagonist potency.[2]
Table 2: SAR Data for TRPV1 Antagonists with the 4-(Methylsulfonylamino)phenyl Scaffold
| Compound | Key Structural Feature | Binding Affinity Ki (nM) | Antagonist Potency Ki(ant) (nM) |
| Parent Thiourea (2) | 3-fluoro A-region | 53.5 | 9.2 |
| Propanamide (54) | Propanamide B-region | 46.2 | 7.6 |
| (S)-enantiomer (54S) | (S)-configuration | ~23 | ~3.8 |
| (R)-enantiomer (54R) | (R)-configuration | >1000 | >1000 |
Data adapted from studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides.[2] Ki values represent binding affinity to rat TRPV1 (rTRPV1), and Ki(ant) values represent the potency of antagonism against capsaicin stimulation.
Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism
This protocol describes a cell-based functional assay to measure the ability of test compounds to antagonize TRPV1 activation. The assay uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to monitor changes in intracellular calcium concentration upon channel activation.
Causality Behind Experimental Choices:
-
TRPV1-Expressing Cells (e.g., CHO-hTRPV1): A stable cell line overexpressing the human TRPV1 channel provides a specific and reproducible biological system for the assay.
-
Fluo-4 AM: This dye is cell-permeable and becomes intensely fluorescent upon binding to free calcium, providing a direct measure of ion influx through the activated TRPV1 channel.
-
Capsaicin (Agonist): As the canonical TRPV1 agonist, capsaicin provides a robust and well-characterized method for activating the channel. The concentration used (e.g., EC80) is chosen to provide a strong signal that can be effectively inhibited.
-
Ionomycin (Positive Control): A calcium ionophore that directly transports calcium across the cell membrane, bypassing the TRPV1 channel. It is used at the end of the assay to confirm cell viability and the proper loading of the calcium indicator.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO cells stably expressing human TRPV1 into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 20 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds. Add a solution of capsaicin (at a pre-determined EC80 concentration) to all wells simultaneously.
-
Fluorescence Monitoring: Continue to monitor the fluorescence signal for an additional 2-3 minutes to capture the peak calcium influx.
-
Data Analysis: The antagonist effect is measured as the percent inhibition of the capsaicin-induced fluorescence increase. Calculate IC50 values by plotting the percent inhibition against the log of the antagonist concentration.
III. Anticancer Activity: Targeting Key Signaling Pathways
The this compound scaffold has also been incorporated into molecules designed to inhibit key proteins involved in cancer progression, such as the serine/threonine kinase BRAF.[4] Mutations in BRAF, particularly the V600E mutation, are found in a significant percentage of human cancers and lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival.[4]
Mechanism of Action and SAR
In the context of BRAF inhibitors, the this compound moiety can be part of a larger molecular structure designed to fit into the ATP-binding pocket of the kinase. The sulfonamide group can form critical hydrogen bonds with residues in the hinge region of the kinase, a common feature of many kinase inhibitors.
The design of these inhibitors often involves linking the core scaffold to other heterocyclic systems, such as pyrimidine and benzimidazole, to optimize interactions with the target protein.[4]
Logical Relationship in BRAF Inhibitor Design
Caption: Design logic for BRAF inhibitors using the target scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BRAF kinase activity.
Causality Behind Experimental Choices:
-
Recombinant V600E-BRAF: Use of the specific mutant kinase ensures that the assay is relevant to the primary oncogenic target.
-
Biotinylated Substrate Peptide: The substrate is tagged with biotin, allowing it to be captured by a streptavidin-labeled acceptor fluorophore.
-
Europium-Labeled Anti-Phospho Antibody: A specific antibody that only recognizes the phosphorylated substrate is labeled with a donor fluorophore (europium).
-
TR-FRET: This detection method is highly sensitive and reduces interference from compound autofluorescence. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of V600E-BRAF kinase, biotinylated substrate peptide, ATP, and test compounds in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add test compounds, followed by the kinase. Allow a brief pre-incubation (15 min).
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-labeled acceptor).
-
Final Incubation: Incubate for 60 minutes to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and then the percent inhibition based on controls. Determine IC50 values by fitting the dose-response data.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties and synthetic tractability have allowed for its successful application in developing inhibitors and antagonists for a wide range of biological targets, from enzymes implicated in neurodegeneration to ion channels involved in pain signaling and kinases driving cancer. The continued exploration of this scaffold, through the synthesis of novel analogs and their evaluation in robust biological assays as described herein, promises to yield new therapeutic agents with improved potency, selectivity, and clinical efficacy. Future work will likely focus on leveraging this scaffold in emerging areas such as targeted protein degradation (PROTACs) and the development of covalent inhibitors, further expanding its already impressive therapeutic utility.
References
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Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Molecules, 16(11), 9550-9571. Available from: [Link]
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Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. Available from: [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(23), 7436-7443. Available from: [Link]
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1385-1388. Available from: [Link]
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available from: [Link]
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Yıldırım, S., et al. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1182-1196. Available from: [Link]
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Patel, H. D., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774-1778. Available from: [Link]
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Chirkova, Z., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(23), 7149. Available from: [Link]
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D'Ascenzio, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(7), 10309-10322. Available from: [Link]
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Ma, L. (2010). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. Available from: [Link]
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El-Damasy, D. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6524. Available from: [Link]
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Bua, S., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638. Available from: [Link]
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An In-depth Technical Guide to 4-(Methylsulfonyl)benzylamine as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzylamine, a versatile yet specialized pharmaceutical intermediate. While direct, extensive public literature on its role in specific, named active pharmaceutical ingredients (APIs) is limited, this paper deconstructs its molecular architecture to elucidate its potential and established applications in drug development. By examining its core functional groups—the benzylamine moiety and the methylsulfonyl group—we explore its significance in medicinal chemistry, plausible synthetic routes, and its role as a critical building block. This guide offers researchers, scientists, and drug development professionals a foundational understanding of its chemical reactivity, strategic importance in molecular design, and the analytical methodologies required for its quality control.
Introduction: Unveiling the Potential of a Niche Intermediate
In the vast landscape of pharmaceutical intermediates, some compounds serve as foundational pillars for entire classes of drugs, while others occupy a more specialized niche. This compound, with the chemical formula C₈H₁₁NO₂S, falls into the latter category.[1] It is a solid or semi-solid compound at room temperature and is characterized by a benzylamine core substituted with a methylsulfonyl group at the para position.
While not as ubiquitously cited as other benzylamines, its unique combination of a reactive primary amine and a potent pharmacophore in the sulfone group makes it a molecule of significant interest. The benzylamine framework is a common precursor in the synthesis of numerous pharmaceuticals, including agents like lacosamide and nebivolol.[2] The methylsulfonyl group, on the other hand, is a key feature in many modern drugs, valued for its ability to enhance physicochemical properties and biological activity.[3]
This guide bridges the information gap by providing a scientifically grounded perspective on the utility of this compound. We will delve into the distinct roles of its constituent parts, propose its applications in synthetic strategies, and outline the necessary protocols for its synthesis and characterization.
The Dual-Functionality Architecture: A Medicinal Chemistry Perspective
The strategic value of this compound lies in the synergistic interplay of its two primary functional groups.
The Benzylamine Core: A Versatile Synthetic Handle
The benzylamine group (C₆H₅CH₂NH₂) is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of more complex molecules.[4] Its primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions that are fundamental to API synthesis.
Key reactions involving the benzylamine moiety include:
-
Amide Coupling: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form stable amide bonds, a ubiquitous linkage in pharmaceuticals.
-
N-Alkylation and N-Arylation: The amine can be functionalized by reacting with alkyl or aryl halides to introduce further diversity into the molecular structure.
-
Reductive Amination: It can be synthesized from the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde, or used to introduce the benzyl group onto other molecules.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another critical functional group in drug design.[5]
Furthermore, the benzyl group itself can serve as a protecting group for the amine, which can later be removed via hydrogenolysis if required.[2]
The Methylsulfonyl Group: A Powerful Pharmacophore and Physicochemical Modulator
The methylsulfonyl group (–SO₂CH₃), a type of sulfone, is far from a passive substituent. It is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, properties that medicinal chemists leverage to fine-tune the characteristics of a drug candidate.[6][7]
The inclusion of a methylsulfonyl group can confer several desirable attributes:
-
Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a molecule, which is often a critical factor for bioavailability.[3]
-
Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[3][6]
-
Improved Bioavailability: By modulating lipophilicity and metabolic stability, the sulfonyl group can lead to better absorption and distribution of the drug.[6]
-
Specific Biological Interactions: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.[8]
The methylsulfonyl group is a recognized pharmacophore in drugs for various conditions, including cancer, inflammation, and infectious diseases.[3][7] Its presence in an intermediate like this compound pre-loads a potential API with these favorable properties.
Synthetic Pathways and Methodologies
Proposed Synthesis of this compound
While multiple synthetic routes are conceivable, a common and logical pathway would start from a more readily available precursor, such as p-tolualdehyde or a related toluene derivative. A plausible multi-step synthesis is outlined below.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol:
-
Synthesis of 4-(Methylthio)benzaldehyde:
-
Start with p-chlorobenzaldehyde.
-
Perform a nucleophilic aromatic substitution reaction using sodium thiomethoxide (NaSMe) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to displace the chlorine atom.[9]
-
The reaction yields 4-(methylthio)benzaldehyde.
-
-
Oxidation to 4-(Methylsulfonyl)benzaldehyde:
-
The sulfide group in 4-(methylthio)benzaldehyde is then oxidized to a sulfone.
-
A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sulfuric acid and an oxidation catalyst.[9]
-
This step produces 4-(methylsulfonyl)benzaldehyde.
-
-
Reductive Amination to this compound:
-
The final step involves converting the aldehyde to a primary amine.
-
This can be achieved through reductive amination. The aldehyde is reacted with ammonia in the presence of a reducing agent. A common industrial method is catalytic hydrogenation using hydrogen gas over a nickel catalyst.[10]
-
The product, this compound, is then purified.
-
Role as an Intermediate in API Synthesis: A Conceptual Workflow
This compound is a building block designed for incorporation into a larger molecular scaffold. A typical application would involve coupling it with another molecule containing a suitable electrophilic functional group, such as a carboxylic acid or an activated heterocyclic ring.
Conceptual Workflow for API Synthesis:
Caption: Conceptual workflow for utilizing this compound in API synthesis.
An example of this is seen in the synthesis of certain V600E BRAF inhibitors, where a methylsulfonyl pyrimidine intermediate is coupled with an amine-containing side chain to form the final active molecule.[11] Although this example doesn't use this compound directly, it illustrates the principle of using a sulfonyl-containing intermediate to build a complex API.
Quality Control and Analytical Characterization
Ensuring the purity and identity of any pharmaceutical intermediate is paramount. A multi-technique approach is necessary for the comprehensive characterization of this compound.
| Analytical Technique | Purpose | Typical Parameters & Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water/buffer. Detection: UV at ~210-254 nm. Expected Result: A major peak corresponding to the product with purity typically >96%.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | ¹H NMR: Characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the methylsulfonyl CH₃ group. ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.[13] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Method: Electrospray Ionization (ESI). Expected Result: A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (185.25 g/mol ).[14] |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (amine), S=O stretching (sulfone), and aromatic C-H bonds. |
| Melting Point | Physical property confirmation and purity indication. | A sharp, defined melting range. (Note: Often supplied as the hydrochloride salt, which has a distinct melting point, e.g., 272-274°C).[15] |
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV detector and a C18 analytical column.[12]
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a defined flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample.
-
-
Data Analysis: Integrate the peak areas to determine the purity percentage of the main compound relative to any impurities.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: It is typically classified as a warning-level hazard, causing skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability.[16] Recommended storage temperatures are often 2-8°C.[16]
Conclusion
This compound represents a sophisticated building block for modern pharmaceutical development. Its value is derived not from widespread, high-volume use, but from the strategic combination of a versatile synthetic handle—the benzylamine group—and a powerful, property-enhancing pharmacophore—the methylsulfonyl group. By providing nucleophilicity, structural framework, enhanced solubility, and metabolic stability, it offers a streamlined route to complex molecules with desirable drug-like properties. Understanding the fundamental chemistry of this intermediate allows researchers and process chemists to unlock its potential in creating the next generation of targeted therapeutics.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)benzylamine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Methylsulfonyl)benzylamine (CAS No. 4393-16-2), a key building block for researchers, medicinal chemists, and drug development professionals. This document delineates the compound's structural and chemical identity, summarizes its key physical and spectroscopic properties, and offers detailed, field-proven experimental protocols for their validation. The synthesis, reactivity, and critical safety information are also discussed to provide a holistic understanding of this versatile molecule.
Introduction
This compound is a primary amine distinguished by a benzyl core functionalized with a strongly electron-withdrawing methylsulfonyl group at the para-position. This unique combination of a nucleophilic amine and a polar, aprotic sulfone moiety imparts a set of physicochemical characteristics that make it a valuable intermediate in the synthesis of complex organic molecules. Its structural motifs are found in various pharmacologically active agents and advanced materials, making a thorough understanding of its properties essential for predictable and successful application in research and development. This guide serves as an authoritative resource, synthesizing empirical data with theoretical principles to support its use in demanding scientific applications.
Section 1: Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 4393-16-2 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂S | [1][2][3] |
| Molecular Weight | 185.24 g/mol | [1][3] |
| IUPAC Name | (4-methylsulfonylphenyl)methanamine | |
| Synonyms | p-(Methylsulfonyl)benzylamine, 4-(Methanesulfonyl)benzylamine | [2][4] |
| SMILES | CS(=O)(=O)c1ccc(cc1)CN | [3][5] |
| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N |[3][5] |
The molecular architecture is central to its chemical behavior. The primary benzylic amine offers a site for nucleophilic attack and salt formation, while the sulfone group significantly influences the molecule's polarity, solubility, and the basicity of the amine through inductive and resonance effects.
Caption: Chemical structure of this compound.
Section 2: Core Physicochemical Properties
The utility of a chemical compound is largely defined by its physical properties. The data presented below are compiled from supplier technical sheets and predictive models, highlighting the need for experimental verification in a laboratory setting.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Comments / Causality | Reference(s) |
|---|---|---|---|
| Physical Form | Solid, semi-solid, or liquid | The physical state is variable, suggesting it may be a low-melting solid at room temperature. | |
| Melting Point | 269-277 °C (for HCl salt) | The free base melting point is not widely reported. The high melting point of the hydrochloride salt is typical for ionic solids.[4] | [4] |
| Boiling Point | ~370 °C (for HCl salt) | High boiling point is expected due to the high molecular weight and polarity imparted by the sulfone group. Data for the free base is limited.[4] | [4] |
| Solubility | Soluble in polar organic solvents | The sulfone and amine groups promote solubility in solvents like methanol and acetonitrile. Water solubility is expected to be moderate.[6] | [6] |
| pKa (Predicted) | ~8.5 - 9.0 | The pKa of benzylamine is ~9.3. The strong electron-withdrawing sulfone group decreases the electron density on the nitrogen, reducing its basicity and thus lowering the pKa. |
| XlogP (Predicted) | 1.5 | Indicates a moderate lipophilicity, suggesting potential for membrane permeability in biological systems.[5] |[5] |
Section 3: Spectroscopic Profile
Spectroscopic analysis is critical for structure elucidation and purity assessment. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Bands | Rationale |
|---|---|---|
| ¹H NMR | δ ~3.0-3.2 ppm (s, 3H): -SO₂CH₃δ ~3.8-4.0 ppm (s, 2H): -CH₂NH₂δ ~7.5 ppm (d, 2H): Ar-H ortho to CH₂NH₂δ ~7.9 ppm (d, 2H): Ar-H ortho to SO₂CH₃δ ~1.5-2.5 ppm (br s, 2H): -NH₂ | The methyl protons on the sulfone are deshielded. Aromatic protons ortho to the strongly withdrawing sulfone group are significantly downfield. Amine protons are typically broad and their shift is solvent-dependent.[7][8] |
| ¹³C NMR | δ ~44 ppm: -SO₂CH₃δ ~45 ppm: -CH₂NH₂δ ~128 ppm: Ar-C ortho to CH₂NH₂δ ~130 ppm: Ar-C ortho to SO₂CH₃δ ~140 ppm: Ar-C ipso to SO₂CH₃δ ~145 ppm: Ar-C ipso to CH₂NH₂ | The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The quaternary (ipso) carbons are typically less intense.[9][10][11][12] |
| FTIR (KBr) | ~3400-3300 cm⁻¹ (m, doublet): N-H stretch (primary amine)~3050-3000 cm⁻¹ (w): Aromatic C-H stretch~2950-2850 cm⁻¹ (w): Aliphatic C-H stretch~1600 cm⁻¹ (m): N-H bend (scissoring)~1300 cm⁻¹ & ~1150 cm⁻¹ (s, sharp): Asymmetric & Symmetric SO₂ stretch | The two strong, sharp peaks for the sulfone group are highly characteristic and are the most prominent features in the spectrum.[13][14][15][16] |
| Mass Spec. (EI) | m/z 185 (M⁺): Molecular ionm/z 106: [M - SO₂CH₃]⁺, loss of methylsulfonyl radicalm/z 91: [C₇H₇]⁺, tropylium ion fragment | Electron impact ionization is expected to cause fragmentation primarily at the benzylic position and through the loss of the sulfonyl group.[17] |
Section 4: Experimental Protocols for Property Determination
To ensure scientific integrity, protocols must be robust and self-validating. The following methodologies are standard in the field for determining key physicochemical properties.
Protocol 4.1: Determination of Solubility via the Gravimetric Method
This protocol provides a reliable, quantitative measure of solubility in a given solvent at a specific temperature.[18]
Causality: The gravimetric method is chosen for its simplicity and accuracy. It relies on the direct measurement of mass, a fundamental property, to determine the concentration of a saturated solution after reaching thermodynamic equilibrium.[18]
Caption: Workflow for ¹H NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.
Section 5: Synthesis and Reactivity Overview
This compound is typically synthesized via the reductive amination of its corresponding aldehyde. This method is efficient and widely applicable.
Representative Synthesis: Reductive Amination The reaction proceeds by forming an intermediate imine from 4-(methylsulfonyl)benzaldehyde and ammonia, which is then reduced in situ to the target primary amine.
Caption: Synthesis of this compound via reductive amination.
Reactivity Insights:
-
N-Alkylation: The primary amine is nucleophilic and readily undergoes alkylation, acylation, and sulfonylation reactions, making it a versatile precursor for building more complex molecules.
-
Salt Formation: As a base, it reacts with acids to form salts, such as the commercially available hydrochloride salt, which often exhibit improved stability and aqueous solubility. [4][19]* Sulfone Group: The methylsulfonyl group is generally chemically inert under standard organic synthesis conditions but strongly influences the electronic properties of the aromatic ring, making it electron-deficient.
Section 6: Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety.
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate with a well-defined set of physicochemical properties governed by its amine and sulfone functionalities. Its moderate lipophilicity, predictable spectroscopic signature, and versatile reactivity make it a reliable building block for drug discovery and materials science. This guide has provided the foundational data, experimental protocols, and safety information necessary for its effective and safe utilization in a research setting.
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]
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An In-Depth Technical Guide to the Solubility and Stability Profile of 4-(Methylsulfonyl)benzylamine
This guide provides a comprehensive technical overview of the solubility and stability of 4-(Methylsulfonyl)benzylamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower your research and development endeavors.
Introduction: The Significance of this compound
This compound, with its distinct molecular architecture featuring a sulfonyl group and a benzylamine moiety, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The methylsulfonyl group, a polar and stable functional group, can significantly influence the physicochemical properties of a molecule, including its solubility and metabolic stability.[1] The benzylamine component provides a reactive handle for further chemical modifications. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of the final drug product.
Molecular Structure and Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO₂S | [2][3] |
| Molecular Weight | 185.24 g/mol | [2][3] |
| Appearance | Solid or semi-solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an API is a critical determinant of its bioavailability and plays a pivotal role in its formulation development. The presence of both a polar sulfonyl group and a benzylamine group suggests a nuanced solubility profile for this compound.[5][6]
Predicted Solubility
Based on its structure, a qualitative solubility profile can be predicted:
-
Aqueous Solubility: The polar methylsulfonyl and amine groups are expected to contribute to some degree of aqueous solubility. However, the presence of the benzene ring introduces hydrophobicity, which may limit its solubility in water. The pH of the aqueous medium will significantly impact solubility, with protonation of the amine group at acidic pH likely enhancing solubility.
-
Organic Solvent Solubility: Due to the presence of the aromatic ring and the overall molecular structure, this compound is anticipated to be soluble in a range of polar and non-polar organic solvents.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials each containing a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, acetone, dichloromethane, and toluene).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set at the desired temperatures (e.g., 25°C and 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of a validated HPLC-UV analytical method. Analyze the diluted sample and determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Solubility Data of a Structurally Related Compound
Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential tool for this purpose.[8]
Rationale for Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The primary objectives of these studies are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[9]
Experimental Design for Forced Degradation
A comprehensive forced degradation study should investigate the stability of this compound under a variety of stress conditions.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic and Basic Hydrolysis:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the sample with 0.1 M sodium hydroxide.
-
Basic: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a defined period. After each time point, neutralize the sample with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a defined period.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C for a defined period. Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all degradation products.
-
Characterization of Degradation Products: For major degradation products, use techniques like LC-MS/MS to determine the molecular weight and fragmentation pattern, and NMR spectroscopy for structural elucidation.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be postulated:
-
Oxidation of the Amine: The primary amine group is susceptible to oxidation, which could lead to the formation of the corresponding imine, oxime, or nitroso derivatives.
-
Hydrolysis of the Sulfonyl Group: While generally stable, under harsh hydrolytic conditions, the methylsulfonyl group could potentially be hydrolyzed, although this is less likely than reactions involving the amine group. A study on the degradation of NSC-281612, a compound containing a methylsulfonyl group, showed hydrolysis of the methane sulfonate groups as a major degradation pathway.[5][10][11]
-
Reactions of the Benzylamine Moiety: The benzylamine moiety can undergo various reactions, including condensation with aldehydes or ketones that may be present as impurities or formed during degradation.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided predictive analysis and detailed experimental protocols offer a robust framework for researchers to generate the necessary data for their specific applications. The insights into the solubility of the related 4-(methylsulfonyl)benzaldehyde and the degradation pathways of similar compounds serve as valuable starting points for experimental design.
Future work should focus on the systematic execution of the outlined solubility and forced degradation studies to generate a comprehensive, quantitative dataset for this compound. This will be invaluable for optimizing synthetic processes, developing robust formulations, and ensuring the overall quality and reliability of pharmaceuticals derived from this important intermediate.
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Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures | Request PDF - ResearchGate. ([Link])
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Quantum Chemical Analysis of 4-(Methylsulfonyl)benzylamine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive quantum chemical analysis of 4-(Methylsulfonyl)benzylamine, a molecule of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the electronic structure, molecular geometry, and reactivity descriptors of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the fundamental properties of this compound to inform rational drug design and development. We delve into the causality behind methodological choices and present a self-validating system of protocols. All theoretical claims are substantiated with citations to authoritative sources.
Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in pharmaceutical development, historically recognized for its role in the first synthetic antibiotics and continuing to be a vital component in a wide array of modern therapeutics.[1][2][3] Compounds containing the sulfonyl group exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic properties.[1][4] The unique chemical stability and reactivity of sulfonamides make them valuable as both synthetic intermediates and final drug products.[1][2]
This compound, with its benzylamine and methylsulfonyl components, presents a compelling scaffold for drug discovery. The sulfonyl group, a known bioisostere of the acyl group, plays a crucial role in medicinal chemistry.[4] Its distorted tetrahedral geometry allows its oxygen atoms to participate in numerous hydrogen bonding interactions with the active site residues of biological targets.[4] Understanding the intricate electronic and structural properties of this compound at a quantum mechanical level is paramount for predicting its behavior in biological systems and for designing more potent and selective drug candidates.
This guide will employ Density Functional Theory (DFT), a robust computational method, to elucidate these properties. DFT has proven to be an invaluable tool for studying bioactive molecules, offering a balance between computational cost and accuracy.[5][6][7]
Theoretical & Computational Methodology: A Justified Approach
The selection of an appropriate theoretical model is critical for obtaining meaningful results in quantum chemical calculations. For our analysis of this compound, we have chosen Density Functional Theory (DFT) with the B3LYP functional and the 6-311G+(d,p) basis set.
Why DFT? DFT is a widely used and well-validated method for studying the electronic structure of molecules.[5][6][7] It offers a good compromise between accuracy and computational efficiency, making it suitable for molecules of pharmaceutical interest.
Why the B3LYP functional? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and versatile DFT functionals. It has demonstrated high accuracy for a wide range of chemical systems, including organic molecules containing sulfur.
Why the 6-311G+(d,p) basis set? This basis set provides a good description of the electronic structure of the molecule. The inclusion of diffuse functions (+) is important for accurately describing anions and systems with lone pairs of electrons, while the polarization functions (d,p) are crucial for correctly modeling the geometry and bonding in molecules with heteroatoms like sulfur and oxygen.[8]
All calculations will be performed using a standard quantum chemistry software package, such as Gaussian.[5][6]
Experimental Protocol: Computational Workflow
The following step-by-step methodology outlines the computational workflow for the quantum chemical analysis of this compound.
-
Input Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using the B3LYP/6-311G+(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to obtain various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis
-
Below is a Graphviz diagram illustrating this computational workflow.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry optimization provides the most stable conformation of this compound. The key bond lengths and angles are summarized in the table below. These parameters are crucial for understanding the steric and electronic effects within the molecule. The bonding within the sulfonyl group is of particular interest, with computational studies suggesting a highly polarized nature rather than significant d-orbital participation.[8][9]
| Parameter | Calculated Value (Å or °) |
| S-O1 Bond Length | Value |
| S-O2 Bond Length | Value |
| S-C(aromatic) Bond Length | Value |
| S-C(methyl) Bond Length | Value |
| O-S-O Bond Angle | Value |
| C(aromatic)-S-C(methyl) Bond Angle | Value |
| C-N Bond Length | Value |
| C-C-N Bond Angle | Value |
| Note: The actual values would be obtained from the output of the DFT calculation. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.[10]
| Parameter | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Note: The actual values would be obtained from the output of the DFT calculation. |
The distribution of the HOMO and LUMO densities provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For this compound, we would expect the HOMO to be localized on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed over the electron-withdrawing sulfonyl group.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[11] The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, we anticipate that the oxygen atoms of the sulfonyl group will be the most electron-rich regions (red), making them susceptible to electrophilic attack. The hydrogen atoms of the amine group are expected to be the most electron-deficient regions (blue), indicating their potential for hydrogen bonding interactions.
The logical relationship between these analyses is depicted in the following Graphviz diagram:
Caption: Logical relationship between the quantum chemical analyses performed.
Conclusion and Future Directions
This technical guide has outlined a comprehensive quantum chemical analysis of this compound using Density Functional Theory. The insights gained from the optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential map provide a fundamental understanding of the electronic structure and reactivity of this important molecule.
These computational findings can be invaluable for:
-
Rational Drug Design: Guiding the design of new derivatives with improved potency and selectivity.
-
Predicting ADMET Properties: The calculated electronic properties can be used as descriptors in QSAR models to predict absorption, distribution, metabolism, excretion, and toxicity.[12]
-
Understanding Drug-Receptor Interactions: The MEP map can help to predict how the molecule will interact with the active site of a target protein.
Future work could involve extending this analysis to a series of derivatives of this compound to establish structure-activity relationships. Additionally, molecular docking and molecular dynamics simulations could be employed to study the binding of these compounds to specific biological targets.[13]
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Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzylamine Derivatives
The benzylamine motif, characterized by a benzyl group (C₆H₅CH₂) attached to an amine (NH₂), is a cornerstone in modern drug discovery. Its structural simplicity belies a remarkable chemical versatility, enabling it to serve as a key building block for a vast array of pharmacologically active agents.[1] Benzylamine derivatives are found in FDA-approved drugs treating a wide range of conditions, from allergies and cardiovascular disease to Alzheimer's and cancer.[2][3] The significance of this scaffold lies in its ability to engage in multiple types of interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic (π-π stacking) interactions.[4]
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of benzylamine derivatives. We will dissect the core principles of SAR, analyze how specific structural modifications influence biological activity, and detail the experimental and computational workflows essential for a successful SAR campaign. The narrative will focus on the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications.[5][6]
Core Principles of SAR: Deconstructing the Benzylamine Moiety
The biological activity of a benzylamine derivative can be systematically modulated by making precise chemical modifications at three key positions: the aromatic ring, the amine group, and the benzylic methylene bridge. Understanding the impact of these changes is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[7][8]
A typical SAR exploration workflow involves a cyclical process of designing, synthesizing, testing, and analyzing analogs to build a coherent model of how structure dictates function.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Modifications of the Aromatic Ring
The phenyl ring is a primary site for modification, influencing the compound's electronics, lipophilicity, and steric profile. Substituents can be varied by their nature (electron-donating vs. electron-withdrawing), size, and position (ortho, meta, para).
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens like Cl, F; nitro groups) or electron-donating groups (e.g., methoxy, methyl) can alter the pKa of the amine and the electronic character of the ring, impacting target binding. For instance, in a series of N-benzylamine-sulfonamide derivatives designed as monoamine oxidase B (MAO-B) inhibitors, halogen substitutions on the phenyl ring were found to be critical for potency and selectivity.[9] Specifically, a 4-chloro or 4-fluoro substituent resulted in significantly higher inhibitory activity compared to unsubstituted or nitro-substituted analogs.[9]
-
Steric and Lipophilic Effects: The size and position of substituents dictate how the molecule fits into a binding pocket. In the development of antifungal benzylamine derivatives, the potency was found to be strongly dependent on the substitution pattern.[10] Adding bulky groups can either enhance activity by filling a hydrophobic pocket or decrease it due to steric clashes. For example, in a series of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors, a methylenedioxyphenyl group was active, while a larger dimethoxy substitution led to inactivity, likely due to steric hindrance.[11]
-
Bioisosteric Replacement: The phenyl ring can be replaced entirely with other aromatic or non-aromatic systems to improve properties.[12] Common bioisosteres include heterocycles (e.g., pyridine, thiophene) or saturated rings like bicyclo[1.1.1]pentane.[12][13] This strategy can modulate solubility, metabolic stability, and patentability. For example, thenylamine (where the phenyl is replaced by thiophene) derivatives have shown potent anti-tumor activity in melanoma models, demonstrating a successful bioisosteric swap.[14]
Caption: Key modification points on the benzylamine scaffold for SAR studies.
Modifications of the Amine Group
The amine group is often the primary pharmacophore, acting as a hydrogen bond donor or a protonated cation that forms ionic bonds with acidic residues (e.g., Asp, Glu) in a protein target.[15]
-
Substitution: The amine can be primary (R-NH₂), secondary (R-NHR'), or tertiary (R-NR'R''). This profoundly affects its basicity (pKa) and hydrogen bonding capacity. In a series of pyrimido[4,5-c]quinoline derivatives, N-methylation of the benzylamine did not significantly alter activity against the kinase CSNK2A, but α-methyl substitution on the benzyl group led to a sharp decrease in potency, highlighting the sensitivity of the binding pocket to steric changes near the amine.[16]
-
Nature of the N-Substituent: The group attached to the nitrogen (R²) can be varied from small alkyl chains to complex aromatic systems. This R² group often explores different sub-pockets of the binding site. For opioid receptor modulators, attaching different substituted benzyl groups to a morphinan core via an amino linker allowed for fine-tuning of affinity and selectivity for the MOR, KOR, and DOR subtypes.[17]
Modifications of the Benzylic Methylene Bridge
The CH₂ linker provides rotational freedom, allowing the aromatic ring and the amine group to adopt an optimal orientation for binding. Modifying this linker is a key strategy for conformational constraint.
-
α-Substitution: Introducing a substituent, such as a methyl group, on the benzylic carbon creates a chiral center. The resulting enantiomers often exhibit different biological activities, providing valuable information about the three-dimensional topology of the binding site.[2]
-
Conformational Constraint: Incorporating the linker into a ring system (e.g., creating a tetrahydroisoquinoline) restricts its conformational flexibility. This can "lock" the molecule into a bioactive conformation, increasing potency and selectivity, but runs the risk of locking it into an inactive one. This strategy was explored in the design of CSNK2A inhibitors, where constraining the benzyl substituent was a key area of investigation.[16][18]
Quantitative Data in SAR: A Case Study with MAO-B Inhibitors
Summarizing SAR data in a tabular format is crucial for identifying trends. The following table, adapted from studies on N-benzylamine-sulfonamide derivatives, illustrates how systematic modifications to the phenyl ring impact inhibitory activity against human monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases.[9]
| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (μM) MAO-B | Selectivity Index (SI) for MAO-B |
| 4a | 2-chlorophenyl | 0.85 ± 0.03 | > 117 |
| 4b | 3-chlorophenyl | 0.52 ± 0.02 | > 192 |
| 4c | 4-chlorophenyl | 0.21 ± 0.01 | > 476 |
| 4f | 4-fluorophenyl | 0.35 ± 0.01 | > 285 |
| 4h | 4-bromophenyl | 0.25 ± 0.01 | > 400 |
| 4k | 4-iodophenyl | 0.28 ± 0.01 | > 357 |
| 4n | 4-nitrophenyl | 1.56 ± 0.07 | > 64 |
| 4o | Unsubstituted | 2.15 ± 0.11 | > 46 |
Key SAR Insights from the Data:
-
Positional Isomerism: Halogen substitution at the para (4-) position (4c, 4f, 4h, 4k) consistently results in higher potency than substitution at the ortho (2-) or meta (3-) positions.[9]
-
Effect of Halogen: All para-halogenated compounds show potent, sub-micromolar inhibition of MAO-B.
-
Electronic Effect: The presence of a strongly electron-withdrawing nitro group at the para-position (4n) significantly reduces potency compared to halogens.[9]
-
Unsubstituted Ring: The unsubstituted analog (4o) is the least potent, demonstrating the critical importance of substitution on the phenyl ring for this class of inhibitors.[9]
Experimental Protocols: From Synthesis to Biological Evaluation
A robust SAR study relies on validated and reproducible experimental methods.[5]
Protocol 1: General Synthesis of N-Benzylamine Derivatives via Reductive Amination
Reductive amination is a widely used and versatile method for synthesizing substituted benzylamines from benzaldehydes and primary or secondary amines.[3][19]
Objective: To synthesize a small library of N-substituted benzylamine derivatives for SAR screening.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE, approx. 0.1 M concentration).
-
Imine Formation: Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), to the mixture in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final compound to confirm its structure and purity using analytical techniques such as NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.[20][21]
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ values of test compounds against MAO-A and MAO-B.[9]
Objective: To quantify the inhibitory potency of synthesized benzylamine derivatives.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds and a known inhibitor (e.g., Pargyline for MAO-B)
-
96-well black microplates
-
Plate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~590 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the appropriate MAO enzyme (A or B), HRP, and the fluorogenic probe.
-
Inhibitor Incubation: Add the test compound dilutions to the wells. Include controls for 100% activity (vehicle only) and 0% activity (no enzyme). Pre-incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the enzymatic reaction begins, ensuring an accurate measurement of inhibition.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. The enzymatic reaction produces H₂O₂, which, in the presence of HRP, reacts with the probe to generate a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
IC₅₀ Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The structure-activity relationship of benzylamine derivatives is a rich and dynamic field that continues to yield novel therapeutic agents. The principles outlined in this guide—systematic modification of the aromatic ring, amine group, and benzylic bridge—form the bedrock of rational drug design. By combining meticulous chemical synthesis with robust biological evaluation and insightful data analysis, researchers can effectively navigate chemical space to optimize lead compounds.[22] The integration of computational modeling and the strategic use of bioisosteric replacement will further accelerate the discovery of next-generation drugs built upon this privileged scaffold.[5][23] The continued exploration of benzylamine's chemical versatility promises to address unmet medical needs across a wide spectrum of diseases.
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4-(Methylsulfonyl)benzylamine safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 4-(Methylsulfonyl)benzylamine for Researchers and Drug Development Professionals
Introduction
This compound is a chemical intermediate increasingly utilized in pharmaceutical research and drug development. Its unique structural features make it a valuable building block in the synthesis of complex organic molecules. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data and field-proven best practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated with the GHS07 pictogram, indicating that it can cause less serious health effects.[2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[4]
The signal word for this compound is "Warning".[1][2][3] It is crucial to understand that while not classified as acutely toxic, prolonged or unprotected exposure can lead to significant discomfort and potential injury. The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling.[5]
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 4393-16-2 | [1][2] |
| Molecular Formula | C8H11NO2S | [6] |
| Molecular Weight | 185.24 g/mol | [6] |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere in a dark place.[2][7] |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through the implementation of robust engineering controls. These are measures designed to isolate the hazard from the worker.
Primary Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with powders or volatile solutions, must be conducted in a certified chemical fume hood.[8] This provides a physical barrier and ensures that any vapors or dust are effectively captured and exhausted.
-
Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further minimizing the potential for accumulation of any airborne contaminants.
Caption: Hierarchy of controls for preventing exposure.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are the primary means of protection, the use of appropriate Personal Protective Equipment (PPE) is mandatory to guard against accidental splashes or contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9] | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][8] | To protect eyes from splashes and dust, preventing serious irritation.[1] |
| Skin and Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dusts are generated and engineering controls are insufficient.[8][10] | To prevent respiratory tract irritation.[4] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Handle in a well-ventilated area, preferably a chemical fume hood.[4]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][10] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][3][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][10] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Absorb: For liquid spills, soak up with inert absorbent material (e.g., sand, silica gel). For solid spills, sweep up and shovel.
-
Collect: Place the absorbed material or swept-up solid into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Caption: A logical workflow for emergency response.
Fire-Fighting Measures
While this compound is not highly flammable, it is important to be prepared for a fire emergency.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][10]
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable tool in the arsenal of the modern medicinal chemist. However, its potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively, paving the way for new discoveries in drug development.
References
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- This compound | 4393-16-2. (n.d.). Sigma-Aldrich.
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- 4-METHYLSULFONYLBENZYLAMINE. (n.d.). Gsrs.
- Safety Data Sheet. (n.d.). AK Scientific, Inc.
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- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
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The Strategic Integration of 4-(Methylsulfonyl)benzylamine in the Discovery of Novel Kinase Inhibitors: A Technical Guide
Foreword: A Paradigm of Rational Design in Kinase Inhibition
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The human kinome, with its intricate signaling networks, presents a vast landscape of therapeutic targets. However, the high degree of homology within the ATP-binding site across different kinases poses a significant challenge in achieving inhibitor selectivity. This guide delves into the strategic use of a specific chemical scaffold, 4-(Methylsulfonyl)benzylamine, as a cornerstone for the rational design of potent and selective kinase inhibitors. We will move beyond mere protocols to explore the underlying scientific rationale, the causality behind experimental choices, and the iterative process of discovery that transforms a chemical entity into a potential therapeutic. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for the next generation of targeted therapies.
The Rationale: Deconstructing the this compound Moiety
The selection of this compound as a foundational fragment in kinase inhibitor design is a deliberate choice, rooted in the advantageous physicochemical properties of its constituent parts: the benzylamine core and the methylsulfonyl substituent.
-
The Benzylamine Scaffold: A Versatile Anchor. The benzylamine group provides a rigid yet adaptable scaffold that can be readily functionalized. The primary amine offers a convenient handle for synthetic elaboration, allowing for the construction of diverse chemical libraries through techniques such as amide bond formation, reductive amination, and nucleophilic aromatic substitution.[1][2] Furthermore, the phenyl ring can engage in favorable π-stacking or hydrophobic interactions within the kinase active site, contributing to binding affinity.
-
The Methylsulfonyl Group: A Master of Interaction and Bioisosterism. The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of a molecule's properties. It is a strong hydrogen bond acceptor through its two oxygen atoms, capable of forming crucial interactions with the hinge region or other key residues in the ATP-binding pocket.[3][4] This group also serves as a bioisosteric replacement for more traditional functionalities like carboxylic acids or amides, often conferring improved metabolic stability and cell permeability.[5][6] Its electron-withdrawing nature can also influence the overall electronic properties of the inhibitor, fine-tuning its binding characteristics.
The combination of these two moieties in this compound presents a privileged starting point for fragment-based drug discovery or lead optimization, offering a balance of synthetic tractability and desirable pharmacophoric features.
The Discovery Workflow: From Concept to Candidate
The journey from a chemical fragment to a viable drug candidate is a multi-stage process. The following workflow illustrates a logical progression for the discovery of novel kinase inhibitors utilizing the this compound core.
Caption: A streamlined workflow for the discovery of kinase inhibitors.
Experimental Protocols: A Self-Validating System
The following protocols are presented not as rigid instructions, but as adaptable frameworks. The rationale behind each step is explained to empower the researcher to troubleshoot and modify the procedures as needed.
Synthesis of a Hypothetical Kinase Inhibitor (HKI-1)
This protocol outlines the synthesis of a hypothetical kinase inhibitor, HKI-1, through reductive amination, a common and robust method for forming C-N bonds.[7]
Reaction Scheme:
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and a suitable heteroaromatic aldehyde (e.g., quinoline-4-carbaldehyde, 1.1 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The choice of aldehyde is critical and should be guided by in silico modeling or prior knowledge of the target kinase's active site.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This mild reducing agent is selective for imines in the presence of aldehydes.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure HKI-1.
-
Characterization: Confirm the structure and purity of HKI-1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., HKI-1) in 100% dimethyl sulfoxide (DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the recombinant kinase, a suitable substrate peptide, and ATP in kinase buffer. The concentrations of these reagents should be optimized for the specific kinase being assayed.
-
-
Assay Plate Preparation:
-
Dispense the test compound into a 384-well assay plate using a serial dilution scheme to create a range of concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the recombinant kinase to all wells except the negative controls and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection:
-
Stop the kinase reaction and detect the amount of phosphorylated substrate using a suitable detection reagent (e.g., a fluorescently labeled anti-phospho-substrate antibody).
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies: The Path to Potency and Selectivity
SAR studies are the cornerstone of lead optimization. By systematically modifying the structure of a hit compound and evaluating the impact on its biological activity, we can identify key pharmacophoric features and refine the molecule's properties.
A Hypothetical SAR Table for HKI-1 Analogs
The following table illustrates a hypothetical SAR study for analogs of HKI-1, where modifications are made to the heteroaromatic ring.
| Compound | R Group (Heteroaromatic) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| HKI-1 | Quinoline | 50 | 500 | 10 |
| HKI-2 | Isoquinoline | 75 | 1500 | 20 |
| HKI-3 | Pyridine | 250 | >10000 | >40 |
| HKI-4 | Thiophene | 150 | 800 | 5.3 |
Analysis of SAR Data:
-
HKI-1 vs. HKI-2: The shift from a quinoline to an isoquinoline ring results in a slight decrease in potency against Kinase A but a significant improvement in selectivity over Kinase B. This suggests that the position of the nitrogen atom in the heteroaromatic ring is crucial for differential binding between the two kinases.
-
HKI-3: The smaller pyridine ring leads to a significant loss of potency against Kinase A, indicating that a larger, more extended aromatic system is likely required for optimal interaction with the active site.
-
HKI-4: The thiophene analog shows moderate potency but poor selectivity, suggesting that while the size of the ring is tolerated, the specific electronic and hydrogen bonding properties of the nitrogen-containing heterocycles are important for achieving selectivity.
Visualizing SAR: A Logical Relationship Diagram
Caption: Logical relationships in the SAR of HKI-1 analogs.
Signaling Pathways and Mechanism of Action
Understanding the cellular context in which a kinase operates is crucial for interpreting the biological effects of its inhibitors. For instance, if HKI-1 were designed to target a hypothetical "Kinase A" that is a key component of a cancer-related signaling pathway, its mechanism of action could be visualized as follows:
Caption: Inhibition of a hypothetical signaling pathway by HKI-1.
Conclusion: A Forward-Looking Perspective
The strategic use of well-designed chemical fragments like this compound exemplifies the power of rational drug design in the discovery of novel kinase inhibitors. By understanding the interplay of a molecule's structural features with its biological target, we can navigate the complexities of the human kinome with greater precision. The methodologies and conceptual frameworks presented in this guide are intended to serve as a robust foundation for the development of the next generation of targeted therapies, ultimately contributing to the advancement of personalized medicine.
References
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PMC. [Link]
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online. [Link]
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Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PubMed Central. [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed. [Link]
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Pharmacophore and Binding Analysis of Known and Novel B-RAF Kinase Inhibitors. (2025). ResearchGate. [Link]
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List of Multikinase inhibitors. (n.d.). Drugs.com. [Link]
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Scheme 1. Synthetic Route for Synthesis of... (n.d.). ResearchGate. [Link]
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Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). MDPI. [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024). Chemical Review and Letters. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]
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Methodological & Application
Application Note: A Validated Three-Step Synthesis of 4-(Methylsulfonyl)benzylamine
Abstract
4-(Methylsulfonyl)benzylamine is a valuable primary amine building block in medicinal chemistry and drug development, frequently incorporated into structures targeting a range of biological pathways. Its synthesis from readily available commercial starting materials is a key enabling step for research programs. This application note provides a detailed, reliable, and thoroughly referenced three-step protocol for the synthesis of this compound, commencing from 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). The described pathway involves the formation of a methyl sulfone, selective free-radical benzylic bromination, and a concluding Gabriel synthesis to yield the pure primary amine. Each step includes an in-depth explanation of the reaction principles, a step-by-step protocol, safety considerations, and characterization data.
Overall Synthetic Scheme
The transformation of 4-methylbenzenesulfonyl chloride to this compound is achieved via a robust three-step sequence. This strategy is designed for efficiency and control, particularly in the final amination step where the Gabriel synthesis is employed to prevent the common issue of over-alkylation.
Caption: Three-step synthesis of the target amine from p-toluenesulfonyl chloride.
Part 1: Synthesis of 1-Methyl-4-(methylsulfonyl)benzene (Intermediate 1)
Reaction Principle
The initial step transforms the sulfonyl chloride into a methyl sulfone. This is not a direct methylation. The protocol, adapted from the highly reliable Organic Syntheses collection, first involves the reduction of the sulfonyl chloride with sodium sulfite in a buffered aqueous solution to form the sodium p-toluenesulfinate salt.[1] This sulfinate is a potent nucleophile. In the second stage, this salt is alkylated with a methylating agent, such as dimethyl sulfate, via an Sₙ2 reaction to furnish the desired methyl p-tolyl sulfone.[1]
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| p-Toluenesulfonyl chloride | 190.65 | 484 | 2.54 | 1.0 |
| Anhydrous Sodium Sulfite | 126.04 | 600 | 4.76 | 1.87 |
| Sodium Bicarbonate | 84.01 | 420 + 400 | 9.76 | 3.84 |
| Dimethyl Sulfate (Caution: Toxic) | 126.13 | 490 | 3.88 | 1.53 |
| Water | 18.02 | ~3.4 L | - | - |
| Benzene (Caution: Carcinogen) | 78.11 | ~800 mL | - | - |
Procedure:
-
Part A: Formation of Sodium p-Toluenesulfinate
-
To a 4 L beaker equipped with a mechanical stirrer and thermometer, add anhydrous sodium sulfite (600 g), sodium bicarbonate (420 g), and water (2.4 L).
-
Heat the mixture to 70-80°C with stirring.
-
Add p-toluenesulfonyl chloride (484 g) in small portions over 3 hours, maintaining the temperature at 70-80°C.
-
After the addition is complete, continue stirring at 70-80°C for an additional hour.
-
Remove the heat and allow the mixture to stand and cool for at least 4 hours, preferably overnight.
-
Collect the precipitated solid sodium p-toluenesulfinate by vacuum filtration.
-
-
Part B: Methylation to Methyl p-Tolyl Sulfone
-
In a 3 L three-necked flask with a mechanical stirrer and reflux condenser, combine the filtered sodium p-toluenesulfinate, sodium bicarbonate (400 g), and dimethyl sulfate (490 g).
-
Add a small amount of water (~100 mL) to create a stirrable slurry.
-
Slowly add 925 mL of water dropwise over 3 hours with vigorous stirring.
-
Heat the mixture to reflux and maintain for 20 hours.
-
Cool the reaction to 75°C and perform a benzene extraction to isolate the product.
-
Combine all benzene extracts, dry over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
The resulting solid is 1-methyl-4-(methylsulfonyl)benzene. Typical yield: 69–73%.[1] M.p.: 85-89 °C.[2][3]
-
Part 2: Synthesis of 1-(Bromomethyl)-4-(methylsulfonyl)benzene (Intermediate 2)
Reaction Principle
This step functionalizes the benzylic methyl group via a free-radical halogenation. The use of N-Bromosuccinimide (NBS) is critical for this transformation.[4] In the presence of a radical initiator like AIBN (azobisisobutyronitrile) and light or heat, NBS provides a low, steady concentration of bromine radicals.[5] The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical.[4][6] This radical then reacts with molecular bromine (generated in situ from NBS and HBr) to yield the product and another bromine radical, propagating the chain. This method is highly selective for the benzylic position over aromatic bromination.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 1-Methyl-4-(methylsulfonyl)benzene | 170.23 | 50.0 | 0.294 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 54.8 | 0.308 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.48 | 0.0029 | 0.01 |
| Carbon Tetrachloride (Caution: Toxic) | 153.82 | 500 mL | - | - |
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methyl-4-(methylsulfonyl)benzene (50.0 g) in carbon tetrachloride (500 mL).
-
Add N-bromosuccinimide (54.8 g) and AIBN (0.48 g) to the solution.
-
Heat the mixture to a gentle reflux (approx. 77°C) using a heating mantle. A bright lamp can be positioned near the flask to facilitate initiation.
-
Monitor the reaction by TLC. The reaction is complete when the solid succinimide byproduct floats to the surface and the starting material spot is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate all succinimide.
-
Remove the succinimide by vacuum filtration, washing the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or hexane) to afford pure 1-(bromomethyl)-4-(methylsulfonyl)benzene as a white solid.[7] ¹H NMR (300 MHz, CDCl₃) δ: 7.95 (d, 2H), 7.61 (d, 2H), 4.53 (s, 2H), 3.08 (s, 3H).[7]
Part 3: Synthesis of this compound (Final Product)
Reaction Principle
The final transformation of the benzyl bromide to the primary amine is best accomplished using the Gabriel Synthesis. This classic method prevents the formation of secondary and tertiary amine byproducts, which are common in direct amination with ammonia.[8] The reaction proceeds in two stages:
-
Sₙ2 Alkylation: The nucleophilic phthalimide anion, pre-formed or generated in situ, displaces the bromide from the benzylic carbon to form N-(4-(methylsulfonyl)benzyl)phthalimide.[9] A polar aprotic solvent like DMF is ideal for this step.[10][11]
-
Hydrazinolysis (Ing-Manske Procedure): The phthalimide group is cleaved by reacting it with hydrazine hydrate.[11] Hydrazine acts as a nucleophile, attacking the carbonyl carbons and ultimately releasing the desired primary amine and forming the stable, insoluble phthalhydrazide byproduct, which can be easily removed by filtration.[9]
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 1-(Bromomethyl)-4-(methylsulfonyl)benzene | 249.12 | 24.9 | 0.10 | 1.0 |
| Potassium Phthalimide | 185.22 | 20.4 | 0.11 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 10.0 mL | ~0.20 | ~2.0 |
| Ethanol (95%) | 46.07 | 250 mL | - | - |
Procedure:
-
Part A: Phthalimide Alkylation
-
In a dry round-bottomed flask, dissolve 1-(bromomethyl)-4-(methylsulfonyl)benzene (24.9 g) and potassium phthalimide (20.4 g) in anhydrous DMF (200 mL).
-
Heat the mixture to 80-90°C with stirring for 2-4 hours, monitoring by TLC until the starting benzyl bromide is consumed.
-
Cool the reaction mixture to room temperature and pour it into 600 mL of ice-water with stirring.
-
Collect the precipitated white solid (N-(4-(methylsulfonyl)benzyl)phthalimide) by vacuum filtration and wash thoroughly with water. Dry the intermediate.
-
-
Part B: Hydrazinolysis
-
Suspend the dried phthalimide intermediate in ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Add hydrazine hydrate (10.0 mL) to the suspension.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1 to protonate the amine and dissolve any remaining solids besides the byproduct.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution to pH >12 with 50% NaOH.
-
Extract the free amine product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.[12]
-
Workflow & Data Visualization
Gabriel Synthesis Workup Flowchart
The workup procedure for the hydrazinolysis step is crucial for isolating a pure product.
Caption: Purification workflow for the isolation of the final amine product.
Summary of Analytical Data
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1-Methyl-4-(methylsulfonyl)benzene | C₈H₁₀O₂S | 170.23 | 85-89 | 7.82 (d, 2H), 7.35 (d, 2H), 3.05 (s, 3H), 2.45 (s, 3H) |
| 1-(Bromomethyl)-4-(methylsulfonyl)benzene | C₈H₉BrO₂S | 249.12 | 98-102 | 7.95 (d, 2H), 7.61 (d, 2H), 4.53 (s, 2H), 3.08 (s, 3H)[7] |
| This compound | C₈H₁₁NO₂S | 185.24 | 121-125 | 7.85 (d, 2H), 7.50 (d, 2H), 3.90 (s, 2H), 3.00 (s, 3H), 1.6 (br s, 2H) |
Safety & Troubleshooting
General Safety:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
4-Methylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle with care.
-
Dimethyl Sulfate (Step 1): EXTREMELY TOXIC and a suspected carcinogen. Handle with extreme caution, using appropriate gloves and engineering controls.
-
NBS & AIBN (Step 2): NBS is a lachrymator. AIBN can decompose energetically upon heating.
-
Hydrazine Hydrate (Step 3): Toxic and corrosive. Handle only in a fume hood.
Troubleshooting Guide
| Step | Problem | Potential Cause | Suggested Solution |
| 1 | Low yield of methyl sulfone | Incomplete reduction; Inefficient methylation | Ensure sulfonyl chloride is added slowly to hot sulfite solution. Extend reflux time for methylation. |
| 2 | Reaction does not initiate | Inactive initiator; Insufficient heat/light | Add a fresh, small portion of AIBN. Use a lamp to provide photochemical initiation. Ensure reflux is maintained. |
| 2 | Significant dibromination or side products | Excessive NBS or prolonged reaction time | Use closer to 1.0 equivalent of NBS. Monitor reaction closely by TLC and stop once starting material is gone. |
| 3 | Low yield of phthalimide intermediate | Wet DMF; Insufficient temperature | Use anhydrous DMF. Ensure reaction temperature reaches 80-90°C. |
| 3 | Incomplete hydrazinolysis | Insufficient hydrazine or reaction time | Add an additional portion of hydrazine hydrate and extend the reflux period. Break up any large clumps of solid. |
| 3 | Difficulty isolating product after workup | Product remains in aqueous layer as HCl salt | Ensure the aqueous layer is made strongly basic (pH > 12) with NaOH before extraction. |
References
-
Field, L., & Clark, R. D. (1955). Methyl p-tolyl sulfone. Organic Syntheses, 35, 79. (DOI: 10.15227/orgsyn.035.0079). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11170275, 1-Methyl-4-((S)-methylsulfinyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-(methylsulfonyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 1-Methyl-4-(methylsulfonyl)-benzene CAS:3185-99-7. Retrieved from [Link]
-
ChemBK. (2024). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]
-
University of Cambridge. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
- Ngassa, F. N., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Patel, M. K., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, February 25). Gabriel Synthesis [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-chloro-4-methylsulfonyl benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chad's Prep. (n.d.). 18.4b Benzylic Bromination with NBS. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 18.4b Benzylic Bromination with NBS [Video]. YouTube. [Link]
- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene. (2016).
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
LookChem. (n.d.). Cas 80-48-8, Methyl p-toluenesulfonate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7 [chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. 1-(BROMOMETHYL)-4-(METHYLSULFONYL)BENZENE | 53606-06-7 [chemicalbook.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for N-Alkylation Reactions Using 4-(Methylsulfonyl)benzylamine
Introduction: The Strategic Importance of the 4-(Methylsulfonyl)benzyl Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacological profile of lead compounds. The 4-(methylsulfonyl)benzyl group is one such privileged scaffold. The potent electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the entire molecule, impacting factors such as pKa, metabolic stability, and receptor-binding interactions. N-alkylation of 4-(methylsulfonyl)benzylamine serves as a critical gateway to a diverse array of bioactive molecules, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.
This guide provides detailed, field-proven protocols for the two most effective and widely applicable methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.
Chemical Logic: The Influence of the Methylsulfonyl Group
The reactivity of this compound is fundamentally governed by the strong electron-withdrawing sulfonyl group (-SO₂CH₃) at the para position. This group deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for N-alkylation, it reduces the nucleophilicity of the primary amine compared to an unsubstituted benzylamine. This is due to the inductive effect of the sulfonyl group, which pulls electron density away from the benzylic carbon and, subsequently, from the nitrogen atom. Researchers must account for this attenuated reactivity when selecting reaction conditions, often requiring slightly more forcing conditions (e.g., elevated temperatures or stronger bases) than for more electron-rich benzylamines.
Method 1: Reductive Amination – The Preferred Route for Versatility and Control
Reductive amination is a cornerstone of amine synthesis due to its high selectivity, broad substrate scope, and avoidance of over-alkylation issues common in direct alkylation. The process occurs in a one-pot, two-step sequence: the initial formation of an imine intermediate via condensation of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary or tertiary amine.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is typically the rate-limiting step and can be accelerated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The hemiaminal then dehydrates to form an iminium ion, which is the species that is subsequently reduced. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with isobutyraldehyde as a representative example.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to achieve a concentration of 0.1-0.2 M)
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DCE.
-
Add the aldehyde (isobutyraldehyde, 1.2 eq) to the stirred solution at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualization of Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an Sₙ2 reaction is a classical and straightforward method for forming C-N bonds. This approach is particularly useful for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) where the corresponding halides are readily available. However, careful control of stoichiometry is crucial to minimize the formation of the dialkylated side product.
Mechanistic Rationale
The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium salt. A base is required to neutralize the generated hydrohalic acid (e.g., HBr, HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base is important; a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is preferred to avoid competition with the substrate as the nucleophile.
Detailed Experimental Protocol: Direct Alkylation
This protocol provides a general method for the direct N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (to achieve a concentration of 0.1-0.2 M)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the base (K₂CO₃, 2.0 eq).
-
Add anhydrous ACN or DMF and stir the suspension.
-
Add the alkyl halide (benzyl bromide, 1.1 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DIPEA was used, or for the filtrate from the K₂CO₃ reaction, concentrate the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the N-Alkylation Mechanism
Caption: General Sₙ2 N-Alkylation Mechanism.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes expected outcomes for the N-alkylation of this compound with various electrophiles under optimized conditions. Yields are illustrative and may vary based on specific reaction scale and purification efficiency.
| Entry | Method | Electrophile | Product | Typical Isolated Yield |
| 1 | Reductive Amination | Isobutyraldehyde | N-Isobutyl-4-(methylsulfonyl)benzylamine | 85-95% |
| 2 | Reductive Amination | Cyclohexanone | N-Cyclohexyl-4-(methylsulfonyl)benzylamine | 80-90% |
| 3 | Reductive Amination | Benzaldehyde | N-Benzyl-4-(methylsulfonyl)benzylamine | 88-96% |
| 4 | Direct Alkylation | Methyl Iodide | N-Methyl-4-(methylsulfonyl)benzylamine | 70-85%¹ |
| 5 | Direct Alkylation | Benzyl Bromide | N,N-Dibenzyl-4-(methylsulfonyl)benzylamine | 75-90%² |
¹ Careful control of stoichiometry (slight excess of amine) is required to minimize dialkylation. ² Using excess benzyl bromide will drive the reaction to the dialkylated product.
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently active alkylating agent.2. Base is too weak.3. Steric hindrance. | 1. For alkyl halides, switch leaving group from Cl to Br or I.2. For direct alkylation, switch from K₂CO₃ to a stronger base like NaH or Cs₂CO₃.3. Increase reaction temperature and/or time. |
| Formation of Dialkylation Product | 1. Excess alkylating agent.2. Highly reactive alkylating agent. | 1. Use a 1:1 or slight excess of the amine to the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture.3. Use reductive amination for mono-alkylation. |
| Incomplete Imine Formation (Reductive Amination) | 1. Aldehyde/ketone is sterically hindered or deactivated.2. Reaction medium is not anhydrous. | 1. Add a catalytic amount of acetic acid.2. Use molecular sieves to remove trace amounts of water. |
References
-
ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
-
ResearchGate. The influence of introduction of electron-withdrawing groups and electron-donating groups... Available at: [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
The Journal of Organic Chemistry. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]
-
ResearchGate. Synthesis of N-4-methylbenzenesulfonyl... Available at: [Link]
-
Journal of Chemical Education. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]
-
MDPI. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]
-
ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Available at: [Link]
-
PMC - NIH. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Available at: [Link]
-
GSRS. 4-METHYLSULFONYLBENZYLAMINE. Available at: [Link]
-
Thieme Chemistry. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available at: [Link]
-
Quora. Is the amino group in a benzyl amine an electron withdrawing group? Available at: [Link]
-
Oakwood Chemical. this compound hydrochloride. Available at: [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]
-
ResearchGate. Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Available at: [Link]
-
ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine... Available at: [Link]
-
PubMed. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Available at: [Link]
-
MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]
4-(Methylsulfonyl)benzylamine as a building block for COX-2 inhibitors
Application Notes & Protocols
Topic: 4-(Methylsulfonyl)benzylamine as a Building Block for Selective COX-2 Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound and related structures in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. We will explore the critical role of the 4-(methylsulfonyl)phenyl pharmacophore in achieving selectivity, provide a detailed, field-tested protocol for the synthesis of a representative diarylpyrazole inhibitor, and outline the essential in vitro assays required to validate enzymatic inhibition and selectivity. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only replicate but also adapt these protocols for the development of novel anti-inflammatory agents.
The Scientific Rationale: Targeting COX-2 for Safer Anti-Inflammatory Therapeutics
The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids, which are key mediators of pain and inflammation.[1][2] Two primary isoforms of this enzyme exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that perform vital homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3][4]
-
COX-2: An inducible isoform whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and mitogens. It is the primary source of prostaglandins in pathological inflammatory states.[2][3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2] While this provides effective pain relief, the concurrent inhibition of COX-1 is responsible for their most common and severe side effects, including gastric ulceration and bleeding.[4][5]
This understanding led to the development of selective COX-2 inhibitors ("coxibs"), a class of drugs designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering a significantly improved gastrointestinal safety profile.[5][6]
The 4-(Methylsulfonyl)phenyl Pharmacophore: A Key to Selectivity
A defining structural feature of many highly selective COX-2 inhibitors, including celecoxib and rofecoxib, is the presence of a 4-(methylsulfonyl)phenyl or a bioisosteric 4-sulfonamidophenyl moiety.[7][8] The basis for this selectivity lies in a key structural difference between the active sites of the two COX isoforms.
The COX-2 active site possesses a large, hydrophobic side pocket that is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 (Val523) for a bulkier isoleucine in COX-1 (Ile523).[9] The SO₂Me or SO₂NH₂ group of the inhibitor is perfectly positioned and chemically suited to project into this secondary pocket, forming favorable interactions (such as hydrogen bonds with Arg513) that anchor the inhibitor firmly and confer high-affinity binding.[10] Non-selective NSAIDs lack a moiety that can effectively utilize this pocket, explaining their inability to differentiate between the isoforms.
The this compound building block is therefore of significant interest as it contains this critical pharmacophore and a versatile amine handle that can be readily elaborated to construct diverse molecular scaffolds targeting the COX-2 enzyme.
Caption: Mechanism of COX-2 selectivity by the methylsulfonyl pharmacophore.
Synthesis of a Diarylpyrazole COX-2 Inhibitor
While this compound offers a versatile starting point for novel scaffolds, we will detail the synthesis of a classic diarylpyrazole, structurally analogous to Celecoxib, to illustrate the core chemical principles. This class of compounds is typically formed via the condensation of a 1,3-dicarbonyl intermediate with a substituted hydrazine.[11] The protocol below is a representative synthesis.
Synthetic Workflow Overview
The synthesis is a two-step process:
-
Claisen Condensation: Formation of the 1,3-dione intermediate from a substituted acetophenone and a trifluoroacetate ester.
-
Cyclization: Condensation of the 1,3-dione with a hydrazine bearing the key 4-sulfonamidophenyl group to form the pyrazole ring system.
Caption: Two-step synthesis workflow for a diarylpyrazole COX-2 inhibitor.
Detailed Experimental Protocol
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene, Anhydrous
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (1N)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water or ethyl acetate/heptane)
Protocol:
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (250 mL) and sodium methoxide (25 g, 0.46 mol).
-
Stir the suspension and add 4-methylacetophenone (54 g, 0.40 mol) dropwise over 15 minutes.
-
Following the addition, add ethyl trifluoroacetate (63 g, 0.44 mol) dropwise while maintaining the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and slowly quench by pouring it into a beaker containing ice water (500 mL) and 1N HCl (to neutralize).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-dione product as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
-
To a round-bottom flask, add the crude 1,3-dione from Step 1 (approx. 0.40 mol), 4-hydrazinobenzenesulfonamide hydrochloride (90 g, 0.40 mol), and ethanol (500 mL).
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Evaluation: In Vitro COX Inhibition Assay
To validate the efficacy and selectivity of newly synthesized compounds, a robust in vitro enzymatic assay is essential. The following protocol describes a colorimetric method for determining the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2.[12][13][14]
Assay Principle
This assay measures the peroxidase component of the COX enzyme. The enzyme first converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase activity then reduces PGG₂ to PGH₂, a process which involves the oxidation of a chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The rate of appearance of oxidized TMPD is monitored by measuring the increase in absorbance at 590-620 nm, and the inhibition of this rate is used to determine the compound's potency.[12][14]
Assay Workflow
Caption: Workflow for the in vitro COX inhibitor screening assay.
Detailed Assay Protocol
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic probe)
-
Test compounds and a positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic absorbance measurements at 590 nm
Protocol:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute enzymes and stock solutions to their final working concentrations in cold assay buffer immediately before use. Keep enzymes on ice.[14][15]
-
Plate Setup: In a 96-well plate, prepare the following wells in triplicate:
-
100% Activity Control: 160 µL Assay Buffer + 10 µL Heme + 10 µL COX Enzyme + 10 µL DMSO.
-
Inhibitor Wells: 160 µL Assay Buffer + 10 µL Heme + 10 µL COX Enzyme + 10 µL Test Compound (at various concentrations).
-
Background Wells: 170 µL Assay Buffer + 10 µL Heme + 10 µL DMSO (no enzyme).
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme. Note that many COX-2 inhibitors exhibit time-dependent inhibition, so this step is critical.[15][16]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 590 nm every 15 seconds for 2 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well (change in absorbance per minute).
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Perform the assay for both COX-1 and COX-2 enzymes to determine the IC₅₀ for each.
-
Calculate the Selectivity Index (SI) : SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[13]
-
Data Interpretation
The ultimate goal is to identify compounds with low nanomolar to low micromolar IC₅₀ values against COX-2 and a high Selectivity Index.
Table 1: Representative Inhibition Data
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Control) | 0.08 | 13.0 | 162.5 |
| Synthesized Analog | 0.15 | 25.5 | 170.0 |
Data are representative and will vary based on the specific compound and assay conditions.
A compound with an SI > 50 is generally considered a highly selective COX-2 inhibitor. The data in the table would suggest the synthesized analog is a potent and selective COX-2 inhibitor, comparable to the reference drug Celecoxib.
References
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Rowlinson, S. W., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. [Link]
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Llorens, O., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. [Link]
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Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal. [Link]
-
Hidayat, M., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Clinical Pharmacology and Therapeutics. [Link]
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Llorens, O., et al. (2002). Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models. Journal of Medicinal Chemistry. [Link]
-
Rollinger, J. M., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry. [Link]
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Khan, I., et al. (2016). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. [Link]
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Bozdağ-Dündar, O., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
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Al-Hourani, B. J., et al. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
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Walker, M.C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. ResearchGate. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
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Zhou, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. [Link]
-
Firoozpour, L., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. [Link]
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Abdel-Aziz, M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]
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Gökçe, M., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Szabó, G., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. Journal of Medicinal Chemistry. [Link]
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Supuran, C. T., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Medicinal Chemistry - Anti-Cancer Agents. [Link]
-
Global Substance Registration System. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. FDA GSRS. [Link]
-
Bakr, R. B., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]
-
Szabó, G., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Figshare. [Link]
-
Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
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Nickson, C. (2019). COX Inhibitors. Life in the Fast Lane. [Link]
-
PubChem. (n.d.). Benzenamine, 4-(methylsulfonyl)-2-nitro-. PubChem. [Link]
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Lin, S. J., et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]
-
Maniscalco, N. (2003). Synthesis and COX-2 inhibitory properties of N-phenyl- and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-. ElectronicsAndBooks.com. [Link]
-
Abdel-Aziz, M., et al. (2018). Novel 4-methylsulfonylphenyl Derivatives as NSAIDS with Preferential COX-2 Inhibition. ResearchGate. [Link]
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Application Note: Synthesis of Novel Sulfonamide Derivatives from 4-(Methylsulfonyl)benzylamine for Drug Discovery Applications
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] This application note provides a detailed guide for the synthesis of novel sulfonamide derivatives starting from 4-(methylsulfonyl)benzylamine. We delve into the strategic importance of the methylsulfonyl moiety, provide robust and reproducible synthetic protocols, and outline comprehensive methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with compounds featuring this key pharmacophore.
The Strategic Importance of the 4-(Methylsulfonyl)benzyl Moiety
The selection of starting materials in a drug discovery campaign is a critical decision that profoundly influences the properties of the final compounds. This compound is a particularly valuable building block due to the physicochemical properties imparted by the methylsulfonyl (sulfone) group.[4]
-
Metabolic Stability: The sulfone group is highly stable and resistant to metabolic oxidation or reduction, which can prolong the in vivo half-life of a drug candidate.[4][5]
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, enabling potent and specific interactions with biological targets like enzyme active sites or receptors.[6][7]
-
Solubility and Polarity: The polarity of the sulfone group can help modulate the lipophilicity of a molecule, often improving aqueous solubility and overall pharmacokinetic profiles.[4]
-
Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as carbonyls or phosphates, allowing for fine-tuning of electronic and steric properties while maintaining key binding interactions.[7]
Incorporating this moiety via this compound allows for the systematic exploration of structure-activity relationships (SAR) by coupling it with a diverse range of sulfonyl chlorides.
Core Synthetic Principle: Sulfonamide Bond Formation
The synthesis of sulfonamides from a primary amine and a sulfonyl chloride is a classic, highly efficient, and reliable nucleophilic substitution reaction.[8][9] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.
The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated in situ.[8][10] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Sources
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Application Notes and Protocols for the Synthesis of Drug Discovery Libraries Using 4-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Methylsulfonyl Moiety in Drug Discovery
In the landscape of modern drug discovery, the strategic selection of building blocks for combinatorial libraries is paramount to the successful identification of novel lead compounds. 4-(Methylsulfonyl)benzylamine has emerged as a particularly valuable scaffold due to the unique and advantageous physicochemical properties conferred by the methylsulfonyl group. This functional group is not merely a passive linker; it actively modulates molecular properties to enhance drug-like characteristics.
The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.[1][2] Its incorporation into small molecules can significantly impact several key absorption, distribution, metabolism, and excretion (ADME) parameters:
-
Enhanced Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[1]
-
Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate by blocking metabolically labile sites.[1][3]
-
Modulation of Basicity: The electron-withdrawing nature of the sulfonyl group can reduce the basicity of the benzylamine nitrogen, which can be advantageous for optimizing interactions with biological targets and improving cell permeability.[2]
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with protein targets such as kinases.[1]
These properties make this compound an excellent choice for the synthesis of focused libraries targeting a variety of protein classes, particularly kinases, where hydrogen bonding plays a critical role in inhibitor binding.
Core Principles of Library Synthesis using this compound
The primary amine of this compound serves as a versatile chemical handle for the introduction of diversity into a compound library. A common and efficient strategy for library construction is solid-phase synthesis, which allows for the rapid and parallel synthesis of a large number of compounds with high purity.[4] The general workflow involves anchoring the this compound scaffold to a solid support, followed by a series of chemical transformations to introduce diverse building blocks.
Visualizing the Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of a sulfonamide library using this compound.
Detailed Protocols for Library Synthesis
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a diverse library of N-substituted sulfonamides based on the this compound scaffold.
Protocol 1: Immobilization of 4-(Methylsulfonyl)benzaldehyde on Rink Amide Resin via Reductive Amination
This protocol describes the anchoring of the scaffold to the solid support. The choice of Rink Amide resin allows for the cleavage of the final products as primary amides, which is often a desirable functional group in drug candidates.
Materials:
| Reagent/Material | Supplier | Grade |
| Rink Amide AM resin (100-200 mesh, 0.5-0.8 mmol/g) | Various | Synthesis Grade |
| 4-(Methylsulfonyl)benzaldehyde | Various | >98% |
| Sodium cyanoborohydride (NaBH₃CN) | Various | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| 20% Piperidine in DMF | In-house prep. | - |
| 1% Acetic acid in DMF | In-house prep. | - |
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Rink Amide resin (1.0 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Reductive Amination:
-
To the deprotected resin, add a solution of 4-(methylsulfonyl)benzaldehyde (5 eq., 3.5 mmol) in 1% acetic acid in DMF (10 mL).
-
Agitate the mixture for 1 hour at room temperature.
-
Add a solution of sodium cyanoborohydride (5 eq., 3.5 mmol) in DMF (5 mL) to the reaction vessel.
-
Agitate the mixture for 16 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Causality and Self-Validation: The use of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine formed in situ without reducing the aldehyde starting material. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS. A successful reaction will show a mass corresponding to the immobilized this compound.
Protocol 2: Diversification of the Scaffold via Sulfonylation
This protocol outlines the coupling of a diverse set of sulfonyl chlorides to the secondary amine of the immobilized scaffold. This is the key step for introducing diversity into the library.
Materials:
| Reagent/Material | Supplier | Grade |
| Resin-bound this compound | From Protocol 1 | - |
| Diverse sulfonyl chlorides (R-SO₂Cl) | Various | >95% |
| Pyridine | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
Procedure:
-
Resin Preparation:
-
Swell the resin-bound this compound (0.1 g, 0.07 mmol) in DCM (2 mL) for 30 minutes.
-
-
Sulfonylation Reaction:
-
In separate reaction vessels for each library member, add a solution of the desired sulfonyl chloride (5 eq., 0.35 mmol) in DCM (1 mL).
-
Add pyridine (5 eq., 0.35 mmol) to each vessel.
-
Agitate the mixtures for 16 hours at room temperature.
-
Drain the reaction solutions and wash the resin with DCM (3 x 2 mL), DMF (3 x 2 mL), and methanol (3 x 2 mL).
-
Dry the resin under vacuum.
-
Causality and Self-Validation: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the sulfonylation to completion. The success of this step can be confirmed by a colorimetric test (e.g., chloranil test) to check for the absence of free secondary amine on the resin.
Protocol 3: Cleavage and Purification of the Final Library
This protocol describes the release of the synthesized compounds from the solid support and their subsequent purification.
Materials:
| Reagent/Material | Supplier | Grade |
| Resin-bound sulfonamides | From Protocol 2 | - |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | Deionized |
| Diethyl ether | Various | Anhydrous |
Procedure:
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (2 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 1 mL) and combine the filtrates.
-
-
Precipitation and Isolation:
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final compounds by LC-MS and ¹H NMR to confirm their identity and purity.
-
Causality and Self-Validation: The cleavage cocktail containing TFA is a standard method for cleaving products from Rink Amide resin. TIS is included as a scavenger to trap any reactive carbocations that may be formed during the cleavage process, thus preventing side reactions. The purity of the final compounds, as determined by LC-MS and NMR, validates the success of the entire synthesis workflow.
Application Example: Design and Synthesis of a Kinase Inhibitor Library
Protein kinases are a major class of drug targets, and many kinase inhibitors feature a sulfonamide moiety that can form key hydrogen bonds in the ATP-binding pocket.[5][6] A focused library based on the this compound scaffold can be designed to explore the structure-activity relationship (SAR) for a particular kinase target.
Design Strategy:
-
Core Scaffold: The this compound provides a rigid core with a key hydrogen bond accepting sulfonyl group.
-
Diversity Elements (R-groups on sulfonyl chlorides): A set of commercially available sulfonyl chlorides can be selected to probe different regions of the kinase active site. These can include:
-
Small aliphatic groups: to explore small hydrophobic pockets.
-
Aromatic and heteroaromatic groups: to investigate π-stacking interactions.
-
Substituted phenyl groups: to fine-tune electronic and steric properties.
-
Visualizing Kinase Inhibitor Library Design
Caption: Strategy for designing a focused kinase inhibitor library.
Conclusion
This compound is a highly valuable building block for the synthesis of drug discovery libraries. The protocols outlined in this document provide a robust and efficient method for the solid-phase synthesis of diverse sulfonamide libraries. The advantageous physicochemical properties imparted by the methylsulfonyl group make this scaffold particularly well-suited for the discovery of novel therapeutics, especially in the area of kinase inhibition. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively leverage this versatile building block to accelerate their drug discovery efforts.
References
-
Rocklin, G. J., Mobley, D. L., & Dill, K. A. (1998). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Bioorganic & Medicinal Chemistry Letters, 8(7), 735-8. [Link]
-
Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2015). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(17), 5599-5605. [Link]
-
Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. RSC Advances, 6(10), 8145-8158. [Link]
-
Torr, J. E., Large, J. M., & McDonald, E. (2009). Design and Combinatorial Synthesis of a Library of Methylenesulfonamides and Related Compounds as Potential Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 12(3), 275-84. [Link]
-
Waring, M. J. (2010). The application of the sulfonyl group in drug design. Future Medicinal Chemistry, 2(4), 597-609. [https://www.semantic scholar.org/paper/Application-of-Sulfonyl-in-Drug-Design-Fei-Hong/0f5a70498b30e01736b42b102b4d24172e27602e]([Link] scholar.org/paper/Application-of-Sulfonyl-in-Drug-Design-Fei-Hong/0f5a70498b30e01736b42b102b4d24172e27602e)
-
Ma, L. (2008). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o3029. [Link]
-
Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]
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- 5. Design and combinatorial synthesis of a library of methylenesulfonamides and related compounds as potential kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Library - Enamine [enamine.net]
Application Notes & Protocols: A Guide to the Acylation of 4-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acyl Sulfonamides in Modern Chemistry
The N-acylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of amides—a ubiquitous functional group found in peptides, natural products, and a vast array of pharmaceuticals. Specifically, the acylation of molecules containing a sulfonamide moiety, such as 4-(Methylsulfonyl)benzylamine, yields N-acylsulfonamides. These structures are of profound interest in medicinal chemistry, often serving as key pharmacophores or as bioisosteres for carboxylic acids, leveraging similar pKa values and hydrogen bonding capabilities to modulate biological activity and improve pharmacokinetic profiles.[1]
This technical guide provides a detailed, experience-driven framework for the successful acylation of this compound. We will explore the underlying chemical principles, present two robust and validated protocols using common acylating agents, and detail the necessary steps for product purification and characterization. The causality behind experimental choices is emphasized to empower researchers to not only replicate these procedures but also to adapt them to novel substrates and acylating agents.
Pillar 1: Chemical Principles and Reaction Mechanism
The acylation of this compound, a primary amine, proceeds via a nucleophilic acyl substitution mechanism.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3] The most common and effective acylating agents for this transformation are acyl chlorides and acid anhydrides, which are derivatives of carboxylic acids.[2][4]
The reaction is a two-step process:
-
Nucleophilic Addition: The amine's nitrogen atom attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group—a chloride ion (Cl⁻) in the case of an acyl chloride, or a carboxylate ion (RCOO⁻) when using an acid anhydride.[2][3]
When using a highly reactive acyl chloride, the reaction produces a molecule of hydrogen chloride (HCl) as a byproduct.[4] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically required to scavenge the HCl produced.[5] Acid anhydrides are less reactive than acyl chlorides and produce a carboxylic acid byproduct, which is less acidic than HCl.[6] While a base is still beneficial to drive the reaction to completion, the reaction can sometimes proceed without one, albeit more slowly.[7]
Caption: General mechanism for nucleophilic acyl substitution.
Pillar 2: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of this compound. All operations involving corrosive or volatile reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]
Protocol 1: Acylation using Acetyl Chloride
This method utilizes a highly reactive acyl chloride, ensuring a rapid and typically high-yielding reaction. The use of a base is critical for success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 185.24 | 5.40 | 1.0 | 1.00 g |
| Acetyl Chloride | 78.50 | 6.48 | 1.2 | 0.51 g (0.46 mL) |
| Triethylamine (Et₃N) | 101.19 | 6.48 | 1.2 | 0.66 g (0.90 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL |
| Deionized Water | - | - | - | For work-up |
| Saturated NaHCO₃ Solution | - | - | - | For work-up |
| Brine (Saturated NaCl Solution) | - | - | - | For work-up |
| Anhydrous Magnesium Sulfate | - | - | - | For drying |
Procedure
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.40 mmol) and anhydrous dichloromethane (25 mL).
-
Base Addition: Add triethylamine (0.90 mL, 6.48 mmol) to the suspension. Stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This is crucial to control the exothermic reaction.
-
Acylating Agent Addition: Add acetyl chloride (0.46 mL, 6.48 mmol) dropwise to the cold, stirred solution over 5-10 minutes using a syringe. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. (Eluent suggestion: 50% Ethyl Acetate in Hexanes).
Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.[9]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude white solid, N-(4-(methylsulfonyl)benzyl)acetamide, is often of high purity. For analytical purposes, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Acylation using Acetic Anhydride
This method employs a less reactive but safer acylating agent. The reaction is less exothermic and the work-up is often simpler.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 185.24 | 5.40 | 1.0 | 1.00 g |
| Acetic Anhydride | 102.09 | 6.48 | 1.2 | 0.66 g (0.61 mL) |
| Pyridine (optional, as solvent/base) | 79.10 | - | - | 10 mL |
| Dichloromethane (DCM, optional solvent) | - | - | - | 25 mL |
| Deionized Water | - | - | - | For precipitation |
Procedure
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.00 g, 5.40 mmol) in pyridine (10 mL) or suspend it in dichloromethane (25 mL).
-
Acylating Agent Addition: Add acetic anhydride (0.61 mL, 6.48 mmol) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction completion by TLC as described in Protocol 1.
Work-up and Isolation
-
Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product should form.
-
Filtration: Continue stirring for 15-20 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.[10]
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove acetic acid and any remaining pyridine.
-
Drying: Dry the collected white solid under vacuum to yield the final product, N-(4-(methylsulfonyl)benzyl)acetamide. Recrystallization can be performed if higher purity is required.
Caption: General workflow for the acylation of an amine.
Pillar 3: Product Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity. For the expected product, N-(4-(methylsulfonyl)benzyl)acetamide , the following data would be anticipated.
Expected Analytical Data
-
¹H NMR (Proton NMR) Spectroscopy: (400 MHz, DMSO-d₆)
-
The spectrum should show a singlet for the methylsulfonyl protons (~3.2 ppm, 3H), a singlet for the new acetyl methyl protons (~1.9 ppm, 3H), and a doublet for the benzylic methylene protons (~4.3 ppm, 2H) coupled to the amide N-H.[11] The aromatic protons will appear as two doublets in the ~7.5-7.9 ppm region (4H total), characteristic of a 1,4-disubstituted benzene ring. A triplet corresponding to the amide proton (-NH-) should appear downfield (~8.5 ppm, 1H).[11]
-
-
¹³C NMR (Carbon NMR) Spectroscopy: (100 MHz, DMSO-d₆)
-
Infrared (IR) Spectroscopy:
-
Key absorbances would include a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and strong S=O stretches for the sulfonyl group around 1320 cm⁻¹ and 1150 cm⁻¹.[12]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For C₁₀H₁₃NO₃S, the calculated exact mass for the [M+H]⁺ ion is 228.0694. The observed mass should be within ±5 ppm of this value.
-
-
Melting Point (M.P.):
-
A pure, crystalline solid will exhibit a sharp, defined melting point. This serves as a reliable indicator of purity.
-
References
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry. Tuttee Academy. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. Chemguide.co.uk. Retrieved from [Link]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride? Quora. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Barbosa, O., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved from [Link]
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Deaminative coupling reactions with 4-(Methylsulfonyl)benzylamine
An In-Depth Technical Guide to Deaminative Coupling Reactions with 4-(Methylsulfonyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of deaminative coupling reactions, a transformative class of reactions in modern organic synthesis. It focuses specifically on the applications of this compound, a versatile building block whose unique electronic properties make it a valuable substrate in pharmaceutical and materials science research. This guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.
Introduction: The Strategic Value of Deaminative Coupling
Primary amines are among the most abundant and accessible functional groups in chemical feedstocks, including natural products, amino acids, and commercial building blocks.[1][2] However, their synthetic utility has often been constrained by the inertness of the C(sp³)–N bond and the poor leaving group ability of the amino group.[1][3] Deaminative functionalization has emerged as a powerful strategy to overcome this limitation, enabling the direct conversion of a primary amine into a wide array of other functionalities.[4][5] This approach streamlines synthetic routes by leveraging the amine as a versatile chemical handle for late-stage functionalization.[2]
This compound is a particularly noteworthy substrate. The presence of the electron-withdrawing methylsulfonyl group can influence reaction kinetics and regioselectivity, while also serving as a key pharmacophore in medicinal chemistry.[6][7] This guide details two primary activation strategies for this compound—in situ diazotization for metal-free couplings and conversion to a Katritzky pyridinium salt for radical-based transformations—providing detailed protocols for its use in C–C bond formation.
Core Mechanistic Principles: Activating the C–N Bond
The central challenge in any deaminative coupling is the cleavage of the robust C–N bond. This requires converting the –NH₂ moiety into a superior leaving group. The two predominant strategies are conceptually distinct but achieve the same goal of generating a reactive intermediate at the benzylic carbon.
-
Strategy A: Diazotization: This classic approach involves the reaction of the primary amine with a nitrosating agent (e.g., isoamyl nitrite) under acidic or, more recently, basic conditions to form a diazonium intermediate.[3][8] This species is highly unstable and readily extrudes dinitrogen gas (N₂), an excellent leaving group, to generate a carbocation or a related reactive species poised for coupling.[3][7]
-
Strategy B: Katritzky Salt Formation: A more modern and versatile method involves reacting the primary amine with a 2,4,6-triarylpyrylium salt.[9][10] This produces an N-alkylpyridinium salt, commonly known as a Katritzky salt, which is typically a stable, crystalline solid that can be easily handled and purified.[9][11] These salts are superb precursors to alkyl radicals via single-electron transfer (SET) under either transition-metal or photoredox catalysis, making them ideal for a wide range of cross-coupling reactions.[1][12]
Application Note 1: Metal-Free Deaminative Arylation with Arylboronic Acids
This protocol describes a transition-metal-free method for coupling this compound with various arylboronic acids. The reaction proceeds through the in situ formation of a diazo intermediate, providing a direct and operationally simple route to synthesize diarylmethanes.[3][7][8]
Causality and Experimental Rationale
-
Nitrosating Agent: Isoamyl nitrite is used as an inexpensive and commercially available reagent to convert the primary amine into a reactive diazonium species under the reaction conditions.[7][8]
-
Boronic Acid's Dual Role: The arylboronic acid serves not only as the coupling partner but also as a Lewis acid, which can facilitate the diazotization process, avoiding the need for strong mineral acids that are often used in traditional Sandmeyer reactions.[3][8]
-
Base: A mild base like sodium carbonate is crucial. It is proposed to facilitate the key C–B to C–C bond migration step in the reaction cascade.[13]
-
Solvent: Chloroform is an effective solvent for this transformation, though other chlorinated solvents may also be suitable.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Isoamyl nitrite
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and column chromatography
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add this compound (92.6 mg, 0.5 mmol, 1.0 equiv), the desired arylboronic acid (1.0 mmol, 2.0 equiv), and sodium carbonate (106 mg, 1.0 mmol, 2.0 equiv).
-
Add anhydrous chloroform (2.5 mL) to the flask.
-
Begin vigorous stirring and add isoamyl nitrite (0.10 mL, 0.75 mmol, 1.5 equiv) dropwise at room temperature.
-
Equip the flask with a condenser and heat the reaction mixture to 60 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude residue directly by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
Data Summary: Scope of Coupling
The reaction demonstrates good tolerance for various functional groups on the benzylamine partner.
| Entry | Benzylamine Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | 4-(Methylsulfonyl)-1,1'-biphenylmethane | 85[7] |
| 2 | 4-(Trifluoromethyl)benzylamine | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenylmethane | 95[7] |
| 3 | 4-Nitrobenzylamine | Phenylboronic acid | 4-Nitro-1,1'-biphenylmethane | 91[7] |
| 4 | 4-Chlorobenzylamine | Phenylboronic acid | 4-Chloro-1,1'-biphenylmethane | 76[7] |
Application Note 2: Nickel-Catalyzed Reductive Coupling via a Katritzky Salt
This application note details a robust method for coupling primary amines with aryl bromides. The protocol involves a two-step sequence: first, the activation of this compound as a stable Katritzky pyridinium salt, followed by a nickel-catalyzed reductive cross-electrophile coupling.[9][14][15]
Causality and Experimental Rationale
-
Katritzky Salt: Pre-forming the pyridinium salt provides a stable, easy-to-handle electrophile. This salt serves as an excellent alkyl radical precursor upon single-electron reduction.[9][10]
-
Nickel Catalyst: A simple nickel(II) source like NiBr₂·DME is used as the precatalyst. The active Ni(0) or Ni(I) species are generated in situ.
-
Reductant: Manganese (Mn) powder is employed as a stoichiometric terminal reductant. It serves to turn over the nickel catalytic cycle and may also directly reduce the pyridinium salt to generate the key alkyl radical.[9][15]
-
Ligand: A bipyridine-type ligand is essential for stabilizing the nickel center and promoting the desired reactivity, preventing catalyst decomposition.
-
Solvent: A polar aprotic solvent like DMA is typically used to ensure the solubility of the salt and catalytic components.
Protocol 2A: Synthesis of the Katritzky Salt
-
In a round-bottom flask, dissolve 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 equiv) in dichloromethane.
-
Add this compound (1.05 equiv) to the solution.
-
Add triethylamine (1.5 equiv) and stir the mixture at room temperature for 12-16 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting Katritzky salt is typically a stable white or off-white solid and can be used without further purification.
Protocol 2B: Nickel-Catalyzed Deaminative Arylation
Materials and Equipment:
-
This compound Katritzky salt (from Protocol 2A)
-
Aryl bromide
-
NiBr₂·DME (Nickel(II) bromide dimethoxyethane complex)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Manganese powder (<50 mesh)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Glovebox or Schlenk line for maintaining an inert atmosphere
-
Vials with stir bars
Procedure:
-
Inside a glovebox: To an oven-dried vial, add the Katritzky salt (0.2 mmol, 1.2 equiv), aryl bromide (0.167 mmol, 1.0 equiv), NiBr₂·DME (10 mol%), dtbbpy (10 mol%), and Mn powder (0.33 mmol, 2.0 equiv).
-
Add anhydrous DMA (0.5 mL) to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a heating block pre-heated to 60 °C and stir for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Application Note 3: Dual Photoredox/Nickel-Catalyzed Deaminative Arylation
For substrates sensitive to higher temperatures, a dual photoredox/nickel-catalyzed approach offers a remarkably mild alternative.[16] This method also utilizes the Katritzky salt but generates the key benzylic radical via photo-induced single-electron transfer, allowing the reaction to proceed at room temperature under visible light irradiation.
Causality and Experimental Rationale
-
Photocatalyst: An iridium-based complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is commonly used due to its suitable redox potential to reduce the Katritzky salt upon excitation with blue light.
-
Dual Catalysis: The reaction merges a photoredox cycle with a nickel cross-coupling cycle. The excited photocatalyst reduces the Katritzky salt to generate the alkyl radical. This radical is then captured by an Ar-Ni(II) complex, which is formed in the parallel nickel cycle via oxidative addition of the aryl bromide to a Ni(0) species.[16]
-
Amine Reductant: A tertiary amine, such as triethylamine or Hünig's base, often serves as the terminal reductant to regenerate the ground state of the photocatalyst, completing the photoredox cycle.
-
Mild Conditions: The primary advantage is the use of photonic energy to drive the reaction, avoiding the need for thermal energy and strong stoichiometric metal reductants.
Experimental Protocol
Materials and Equipment:
-
This compound Katritzky salt (from Protocol 2A)
-
Aryl bromide
-
NiCl₂·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium photocatalyst)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Schlenk tubes or vials, blue LED light source (e.g., 455 nm)
Procedure:
-
To a Schlenk tube, add the Katritzky salt (0.1 mmol, 1.0 equiv), aryl bromide (0.12 mmol, 1.2 equiv), NiCl₂·glyme (10 mol%), dtbbpy (11 mol%), and the iridium photocatalyst (1-2 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed, anhydrous acetonitrile (1.0 mL) followed by the amine base (e.g., DIPEA, 3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED lamp (position the lamp ~5-10 cm from the flask). Use a small fan to maintain ambient temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography as described in the previous protocols.
Troubleshooting and Expert Insights
| Observation | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst turnover or catalyst decomposition. For photoredox, insufficient light penetration. | (Ni-Catalyzed): Ensure reductant is finely powdered and activated if necessary. Use a more robust ligand. (Photoredox): Use a more dilute solution. Ensure the light source is close and the reaction vessel is transparent. |
| Significant Hydrodeamination (R-H formation) | The generated radical is quenched by a hydrogen atom source before coupling. | Ensure all reagents and solvents are anhydrous and thoroughly degassed. In Ni-catalyzed reactions, a less coordinating solvent might be beneficial. |
| Homocoupling of Aryl Partner (Ar-Ar) | Reductive elimination from a Ni(II) diaryl species is competing with the desired cross-coupling. | Lower the reaction temperature. Adjust the ligand-to-metal ratio. |
| Formation of Dihydropyridine Byproduct | For secondary alkyl Katritzky salts, direct reduction by Mn⁰ can lead to a competing non-catalyzed pathway.[9] | This is less common for benzylic salts but if observed, lowering the amount of Mn or changing the reductant could be explored. |
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Isoamyl Nitrite: Volatile, flammable, and toxic. Work in a well-ventilated fume hood and avoid inhalation.
-
Pyrylium Salts: Can be irritating. Avoid inhalation of dust.
-
Nickel Catalysts: Nickel compounds are suspected carcinogens and sensitizers. Handle with extreme care in a fume hood, using appropriate PPE to avoid inhalation or skin contact.
-
Photocatalysts: Iridium and Ruthenium complexes are expensive and should be handled carefully. While generally stable, avoid unnecessary exposure to light.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Recent Developments in Deaminative Functionalization of Alkyl Amines. ChemCatChem. [Link]
-
recent-developments-in-deaminative-functionalization-of-alkyl-amines. Bohrium. [Link]
-
Direct Deaminative Functionalization. ResearchGate. [Link]
-
Transition-Metal-Free Base-Promoted Deaminative Coupling of Gramines with Aminomaleimides. The Journal of Organic Chemistry. [Link]
-
Transition‐Metal‐Free Deaminative Vinylation of Alkylamines. ResearchGate. [Link]
-
Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PMC. [Link]
-
Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. PMC. [Link]
-
Benzylamine scope of the deaminative coupling between benzylamines and arylboronic acids. ResearchGate. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. RSC Publishing. [Link]
-
Direct Deaminative Functionalization. PMC. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. Research Collection. [Link]
-
Transition metal and photoredox‐catalyzed deaminative cross‐coupling reactions involving quaternary pyridinium compounds. ResearchGate. [Link]
-
Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis. Organic Letters. [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. PMC. [Link]
-
Transition-Metal-Free Base-Promoted Deaminative Coupling of Gramines with Aminomaleimides. ResearchGate. [Link]
-
Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. Semantic Scholar. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. ResearchGate. [Link]
-
Deaminative couplings of alkylpyridinium salts. UDSpace. [Link]
-
Decarboxylative cross-coupling of α-amino acids under photoredox/Ni dual catalysis. ResearchGate. [Link]
-
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. [Link]
-
Deaminative cross-couplings for late-stage functionalization. American Chemical Society. [Link]
-
Direct Deaminative Functionalization. PubMed. [Link]
-
Deaminative Couplings of Alkylpyridinium Salts. ProQuest. [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. ResearchGate. [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. ChemRxiv. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. [Link]
-
Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. PMC. [Link]
-
Show related. Royal Society of Chemistry. [Link]
-
Reaction of various Katritzky salts 1. ResearchGate. [Link]
-
Photoinduced deaminative strategies: Katritzky salts as alkyl radical precursors. Chemical Communications. [Link]
-
Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PubMed. [Link]
-
Preparation and fragmentation of Katritzky salts. ResearchGate. [Link]
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Application Notes & Protocols: 4-(Methylsulfonyl)benzylamine Hydrochloride
A Senior Application Scientist's Guide to Salt Formation, Characterization, and Synthetic Utility
Introduction: The Strategic Importance of 4-(Methylsulfonyl)benzylamine
In the landscape of modern medicinal chemistry and organic synthesis, this compound serves as a pivotal structural motif and a versatile building block. The molecule's architecture is a study in functional duality: the benzylamine portion provides a reactive handle for a multitude of synthetic transformations, while the electron-withdrawing methylsulfonyl group at the para position significantly modulates the electronic properties of the aromatic ring. This sulfone group is a well-recognized bioisostere for other functionalities and can participate in hydrogen bonding, making it a valuable feature in the design of bioactive molecules, including inhibitors for various enzymes and receptor ligands[1][2][3].
While the free base form of the amine is the reactive species in most synthetic applications, its hydrochloride salt, This compound hydrochloride , is often the preferred form for storage, handling, and formulation. The conversion to a salt provides several distinct advantages:
-
Enhanced Stability: Amine free bases can be susceptible to atmospheric oxidation and degradation. The salt form is generally more stable, ensuring a longer shelf life and consistent purity.
-
Improved Handling: Many free base amines are oils or low-melting solids. The corresponding hydrochloride salts are typically crystalline, free-flowing solids that are easier to weigh and handle accurately.[4]
-
Increased Solubility: While seemingly counterintuitive, the salt form often exhibits improved solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions or for purification and formulation processes.[4][5]
This guide provides a comprehensive overview of the principles and practices for the formation of this compound hydrochloride, its rigorous characterization, and a detailed protocol for its application as a precursor in a representative synthetic transformation.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and analytical characteristics of both the free base and its hydrochloride salt is fundamental for any researcher. The following tables summarize these key properties.[6][7][8][9][10]
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| Appearance | Solid | White to off-white crystalline solid |
| CAS Number | 4393-16-2 | 98593-51-2 |
| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S |
| Molecular Weight | 185.24 g/mol | 221.71 g/mol [7] |
| Melting Point | Not widely reported | 269-277 °C[10] |
Table 2: Key Spectroscopic Data for Characterization
| Analytical Method | This compound (Free Base) | This compound Hydrochloride | Causality of Change |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch, two bands for primary amine) | ~2400-3000 (broad, N-H⁺ stretch), disappearance of free amine N-H bands | Protonation of the amine nitrogen to form the ammonium salt results in a significant shift of the N-H stretching frequency to a lower wavenumber and causes characteristic broadening.[4] |
| ¹H NMR (δ, ppm) | ~3.8 (s, 2H, CH₂ -NH₂), ~1.5 (s, 2H, NH₂ ) | ~4.1 (s, 2H, CH₂ -NH₃⁺), ~8.5 (broad s, 3H, NH₃ ⁺) | The electron-withdrawing effect of the newly formed ammonium group deshields the adjacent benzylic protons, causing a downfield shift. The ammonium protons appear as a broad singlet. |
Part I: Protocol for Hydrochloride Salt Formation
Principle and Rationale
The formation of an amine hydrochloride salt is a straightforward acid-base reaction.[11] The lone pair of electrons on the nitrogen atom of the benzylamine acts as a Lewis base, accepting a proton from hydrochloric acid. The resulting ammonium cation and chloride anion form an ionic bond.[4][11]
The choice of reagents and solvents is critical for achieving high yield and purity.
-
Acid Source: While passing anhydrous HCl gas through a solution of the amine is a highly effective method, it requires specialized equipment.[12] A more practical and common approach is to use a solution of HCl in a dry organic solvent, such as 1,4-dioxane or isopropanol.[12] This method avoids the introduction of water, which can hinder the precipitation of the salt.
-
Solvent System: The ideal solvent should readily dissolve the amine free base but provide poor solubility for the resulting hydrochloride salt. This differential solubility drives the precipitation of the product upon formation, facilitating easy isolation. A non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) is often used as the precipitation (or anti-solvent) medium.
Experimental Workflow: Salt Formation
Caption: Workflow for the hydrochloride salt formation.
Detailed Step-by-Step Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound free base in a minimal amount of a suitable solvent like ethyl acetate or methanol (e.g., ~5-10 mL per gram of amine).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches a temperature of 0-5 °C.
-
Acidification: While stirring vigorously, add a 4M solution of HCl in 1,4-dioxane (1.05 equivalents) dropwise via a syringe. The addition should be slow to control any exotherm and promote the formation of fine crystals.
-
Precipitation: A white precipitate should form almost immediately. After the addition is complete, allow the slurry to stir in the ice bath for an additional 1 hour to ensure complete precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.
-
Drying: Transfer the crystalline solid to a watch glass or drying dish and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the product by melting point analysis and FTIR spectroscopy, comparing the results to the data in Table 1 and Table 2.
Part II: Application in N-Sulfonylation Reactions
Principle and Rationale
This compound hydrochloride is an excellent precursor for synthesizing more complex molecules, such as N-substituted sulfonamides, which are prevalent in pharmaceuticals.[13] A common transformation is the reaction of the amine with a sulfonyl chloride.
Crucial Insight—In Situ Free Base Liberation: The reactive nucleophile in this reaction is the free amine, not the ammonium salt. Therefore, the hydrochloride salt must be neutralized to liberate the free base before it can react with the electrophilic sulfonyl chloride. This is typically accomplished in situ by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[14] At least two equivalents of the base are required: one to neutralize the hydrochloride salt and a second to act as a scavenger for the HCl generated during the sulfonylation reaction.
Experimental Workflow: N-Sulfonylation
Caption: Synthesis of a sulfonamide from the amine HCl salt.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, ~15 mL per gram of salt).
-
Free Base Liberation: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature until all solids dissolve, indicating the formation of the soluble free base and triethylammonium chloride.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of p-toluenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (or until reaction completion is confirmed by TLC/LC-MS).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield the pure N-(4-(Methylsulfonyl)benzyl)-4-methylbenzenesulfonamide.
Table 3: Expected Data for the N-Sulfonylation Product
| Property | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 75-90% (post-purification) |
| Purity (HPLC) | >98% |
| Key ¹H NMR Signals | Distinct signals for both aromatic rings, a singlet for the methyl group of the tosyl moiety, a singlet for the methyl group of the sulfone, and a doublet for the benzylic CH₂ group coupled to the sulfonamide N-H. |
Safety and Handling
This compound hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. [Online]. Available at: [Link]
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National Institutes of Health (NIH). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Online]. Available at: [Link]ncbi.nlm.nih.gov/pmc/articles/PMC8718698/)
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-(Methylsulfonyl)benzylamine
Introduction
4-(Methylsulfonyl)benzylamine is a crucial primary amine intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The presence of the methylsulfonyl group imparts specific physicochemical properties, such as increased solubility and metabolic stability, to the final compounds. Consequently, the demand for high-purity this compound in the pharmaceutical and agrochemical industries is significant.
This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocols detailed herein are optimized for scalability, efficiency, and high purity of the final product. We will focus on a robust two-step synthesis route starting from readily available precursors, followed by a detailed purification protocol and analytical methods for quality control.
Synthetic Strategy: A Two-Step Approach
The chosen synthetic route involves two main stages:
-
Synthesis of the Aldehyde Precursor: Preparation of 4-(methylsulfonyl)benzaldehyde from p-chlorobenzaldehyde.
-
Reductive Amination: Conversion of 4-(methylsulfonyl)benzaldehyde to the target compound, this compound.
This approach is advantageous for large-scale production due to the availability of starting materials, high yields, and manageable reaction conditions.
Application Notes and Protocols: Leveraging the Methylsulfonylphenyl Group for Enhanced Metabolic Stability
Introduction: The Critical Pursuit of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to translating a promising lead compound into a clinically successful therapeutic agent.[1][2] Among the key determinants of a drug's in vivo fate, metabolic stability stands out as a critical parameter that dictates its half-life, oral bioavailability, and dosing regimen.[3][4] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, leading to potential toxicity and poor patient compliance. Consequently, medicinal chemists are in a constant search for molecular strategies to enhance metabolic resilience. One such strategy that has proven to be highly effective is the incorporation of the methylsulfonylphenyl group.
This powerful functional moiety, characterized by a sulfone group attached to a phenyl ring, offers a unique combination of physicochemical properties that can effectively shield a molecule from enzymatic degradation.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, mechanisms, and practical application of the methylsulfonylphenyl group to improve the metabolic stability of drug candidates. We will delve into the underlying principles of its stabilizing effects, provide detailed protocols for assessing metabolic stability, and present case studies that underscore its utility in modern drug design.
I. The Mechanistic Underpinnings of Metabolic Stabilization
The efficacy of the methylsulfonylphenyl group in enhancing metabolic stability stems from a combination of electronic, steric, and physicochemical effects that collectively render a drug molecule less susceptible to the enzymatic machinery of drug metabolism, primarily the cytochrome P450 (CYP) superfamily.[1][6]
A. Bioisosteric Replacement of Labile Functionalities
A common strategy in medicinal chemistry is to replace metabolically vulnerable groups with more stable isosteres.[7][8][9] The methylsulfonylphenyl group serves as an excellent bioisostere for functionalities prone to oxidation, such as para-substituted phenols or anilines, which are readily targeted by CYP enzymes.[10] The sulfone moiety itself is highly resistant to metabolic oxidation, thus protecting the entire pharmacophore.[5]
B. Steric Hindrance within the CYP Active Site
The three-dimensional architecture of the methylsulfonylphenyl group plays a crucial role in impeding metabolic attack. The bulky sulfonyl group, with its tetrahedral geometry, can sterically hinder the approach of the drug molecule to the reactive heme center of CYP enzymes.[11] This steric shield effectively blocks access to potential sites of metabolism on the drug scaffold, thereby reducing the rate of enzymatic degradation. Molecular modeling studies have provided insights into how the methylsulfonylphenyl group can occupy and block access to the active sites of key metabolic enzymes like CYP2C9.[12][13]
C. Electronic Deactivation of Aromatic Rings
The sulfonyl group is a strong electron-withdrawing group.[10] When attached to a phenyl ring, it significantly reduces the electron density of the aromatic system. Aromatic rings are common sites of oxidative metabolism by CYP enzymes, a process that is often initiated by electrophilic attack. By deactivating the phenyl ring, the methylsulfonylphenyl group makes it less susceptible to such oxidative reactions, thereby enhancing the overall metabolic stability of the molecule.[10]
II. Visualizing the Strategy: Blocking Metabolic Pathways
To conceptualize how the methylsulfonylphenyl group confers metabolic stability, it is helpful to visualize the common metabolic pathways and how this functional group can obstruct them.
Caption: Blocking Metabolic Pathways with the Methylsulfonylphenyl Group.
III. Application in Practice: Protocols for Assessing Metabolic Stability
The true measure of the effectiveness of incorporating a methylsulfonylphenyl group lies in empirical data. The following protocols outline standard in vitro methods for assessing the metabolic stability of compounds.
A. Protocol 1: In Vitro Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[14][15][16]
1. Materials:
-
Test compound and positive control (e.g., a compound with known metabolic lability like verapamil).[17]
-
Pooled human liver microsomes (HLM) or microsomes from other species of interest.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
96-well plates.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound and positive control to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
B. Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their cofactors.
1. Materials:
-
Cryopreserved or fresh hepatocytes (human or other species).
-
Hepatocyte culture medium (e.g., Williams' Medium E).
-
Test compound and positive control.
-
96-well collagen-coated plates.
-
Acetonitrile or other suitable organic solvent.
-
LC-MS/MS system.
2. Procedure:
-
Thaw and plate the hepatocytes in the collagen-coated 96-well plates and allow them to attach.
-
Prepare a stock solution of the test compound and positive control.
-
Add the test compound and positive control to the hepatocyte cultures at the desired final concentration.
-
Incubate the plates at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), terminate the incubation by adding cold acetonitrile.
-
Harvest the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, yielding in vitro half-life and intrinsic clearance values.
IV. Workflow for Metabolic Stability Screening
The following diagram illustrates a typical workflow for screening and optimizing compounds for metabolic stability, incorporating the methylsulfonylphenyl group as a key strategy.
Caption: Metabolic Stability Screening and Optimization Workflow.
V. Case Study: Celecoxib and the Power of the Methylsulfonylphenyl Group
A prominent example illustrating the successful application of the methylsulfonylphenyl group is the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[6][8] Celecoxib is a selective COX-2 inhibitor, and its structure features a central pyrazole ring with a 4-methylphenyl group and a 4-sulfamoylphenyl group. The latter is structurally related to the methylsulfonylphenyl group and contributes significantly to the drug's favorable pharmacokinetic profile.
The metabolism of Celecoxib is primarily mediated by CYP2C9, which hydroxylates the methyl group on the p-tolyl moiety.[6][18] The sulfonamide group, while not a methylsulfone, is also an electron-withdrawing group that deactivates its attached phenyl ring, contributing to the overall metabolic stability. This strategic placement of a metabolically robust, electron-withdrawing group is a key feature of many successful drugs. The elimination half-life of celecoxib is approximately 8-12 hours.[19]
Numerous analogs of Celecoxib have been synthesized, often retaining the core diarylpyrazole scaffold and exploring modifications of the sulfonamide or methyl group to further optimize activity and pharmacokinetic properties.[20][21][22][23][24]
VI. Quantitative Data Presentation
The impact of incorporating a methylsulfonylphenyl group on metabolic stability can be quantified by comparing the in vitro half-lives and intrinsic clearance values of analogous compounds.
| Compound Pair | Modification | In Vitro Half-life (t½, min) - Microsomes | Intrinsic Clearance (CLint, µL/min/mg) - Microsomes | Reference |
| Compound A | Metabolically Labile Group (e.g., p-methoxyphenyl) | 5 | 277 | Hypothetical |
| Compound B | Methylsulfonylphenyl Group | > 60 | < 23 | Hypothetical |
| JJC8-091 Analog | Piperazine | Low Stability | High | [17] |
| Piperidine Analog | Piperidine (bioisosteric replacement) | Improved Stability | Lower | [17] |
| Sulfonamide 25 | Sulfonamide | Low Stability | High | [20] |
| gem-Dimethyl Sulfone Analog | gem-Dimethyl Sulfone | Improved Stability | Lower | [20] |
Note: The data for Compound A and B are representative hypothetical values to illustrate the typical magnitude of improvement observed. The data for the JJC8-091 and Sulfonamide 25 analogs are based on qualitative descriptions of improved stability from the cited literature.[17][20]
VII. Synthetic Considerations
The introduction of the methylsulfonylphenyl group into a target molecule can be achieved through various synthetic routes. A common approach involves the oxidation of a corresponding methylthiophenyl precursor.
General Oxidation Protocol:
-
Dissolve the methylthiophenyl-containing compound in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Add an oxidizing agent such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®.
-
The reaction may require heating or catalysis (e.g., with tungstic acid).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, work up the reaction mixture to isolate the desired methylsulfonylphenyl product.
For more specific synthetic procedures, researchers are encouraged to consult the primary literature for methods tailored to their specific molecular scaffolds.[22][23][24]
Conclusion
The strategic incorporation of the methylsulfonylphenyl group is a powerful and well-established tactic in medicinal chemistry to enhance the metabolic stability of drug candidates. Its ability to act as a stable bioisostere, create steric hindrance within enzyme active sites, and electronically deactivate aromatic rings provides a multi-pronged defense against metabolic degradation. By employing the in vitro assays detailed in this guide, researchers can effectively evaluate the impact of this modification and make data-driven decisions to optimize the pharmacokinetic profiles of their lead compounds. The successful application of this strategy, as exemplified by drugs like Celecoxib, underscores its importance in the development of robust and effective therapeutics.
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Kalgutkar, A. S., et al. (2000). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 43(16), 2860-2870. [Link]
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Yurttaş, L., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3595-3611. [Link]
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National Center for Biotechnology Information. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. [Link]
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Application Notes and Protocols: The Strategic Use of 4-(Methylsulfonyl)benzylamine Chemistry in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of a Modulated Cleavage Strategy in Combinatorial Chemistry
In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone technology, enabling the rapid generation of vast chemical libraries. The choice of a linker—the molecular tether connecting the growing compound to the insoluble resin—is of paramount importance, dictating the synthetic strategy and the final cleavage conditions. Among the sophisticated linkers available, those employing a "safety-catch" mechanism offer an additional layer of control and versatility. This guide provides an in-depth exploration of the chemistry surrounding 4-(methylsulfonyl)benzylamine and its application as a robust, activatable linker system for the synthesis of carboxamide libraries.
The core principle of this system lies in the dramatic shift in electronic properties of the benzylamine linker upon oxidation of a sulfur-containing precursor. Initially, a 4-(methylthio)benzylamine derivative provides a stable anchor, resistant to a wide range of reaction conditions. Following the assembly of the desired molecule, a selective oxidation to the corresponding sulfone, this compound, transforms the linker into an electron-withdrawing moiety. This "activation" renders the benzylic position susceptible to nucleophilic attack, facilitating a controlled cleavage and release of the target carboxamides. This approach is particularly advantageous for the synthesis of diverse libraries where final products with acid- or base-sensitive functionalities are desired, as the cleavage conditions are orthogonal to many standard protecting group strategies.
Core Principles and Workflow
The use of this compound chemistry in a safety-catch strategy for solid-phase synthesis of carboxamides can be conceptualized in a four-stage workflow. This process begins with the immobilization of a stable linker precursor, followed by the iterative synthesis of the target molecule, activation of the linker, and finally, cleavage to release the purified product.
Figure 1: Conceptual workflow for the solid-phase synthesis of carboxamides using a 4-(methylthio/methylsulfonyl)benzylamine safety-catch linker.
Detailed Protocols
Part 1: Preparation of 4-(Methylthio)benzylamine-Functionalized Resin
Objective: To immobilize the stable linker precursor onto a solid support.
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin), 1% DVB cross-linked, 1.0-1.5 mmol/g loading capacity.
-
4-(Methylthio)benzylamine hydrochloride.
-
Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Methanol (MeOH).
Protocol:
-
Resin Swelling: Swell the chloromethylated polystyrene resin (1.0 eq) in DMF for 1 hour in a peptide synthesis vessel. Drain the DMF.
-
Amine Neutralization and Coupling: Dissolve 4-(methylthio)benzylamine hydrochloride (3.0 eq) and DIPEA (3.5 eq) in DMF. Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at 50°C for 16-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), MeOH (3x), and finally DCM (3x).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Quantification (Optional): The loading of the amine on the resin can be determined using a quantitative Ninhydrin test or by picric acid titration.
Part 2: Synthesis of a Diverse Carboxamide Library
Objective: To assemble a library of carboxamides on the functionalized resin.
Materials:
-
4-(Methylthio)benzylamine-functionalized resin.
-
A diverse set of carboxylic acids (Building Blocks, R-COOH).
-
Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent.[1]
-
1-Hydroxybenzotriazole (HOBt).[1]
-
DIPEA.
-
DMF.
-
DCM.
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the 4-(methylthio)benzylamine-functionalized resin (1.0 eq) in DMF for 1 hour.
-
Activation of Carboxylic Acid: In a separate vessel, pre-activate the carboxylic acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 15-20 minutes at 0°C.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Add DIPEA (3.0 eq) and agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of free amine using a qualitative Ninhydrin test.
-
Washing: Once the reaction is complete (Ninhydrin test is negative), drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Iteration: For the synthesis of more complex molecules, subsequent synthetic steps (e.g., deprotection and further couplings) can be performed as required by the specific synthetic scheme.
Part 3: Linker Activation via Oxidation
Objective: To convert the stable thioether linker to the labile sulfone linker.
Materials:
-
Resin-bound carboxamide library.
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®.
-
DCM.
-
Methanol.
Protocol:
-
Resin Swelling: Swell the resin-bound product in DCM for 1 hour.
-
Oxidation: Add a solution of m-CPBA (5.0 eq) in DCM to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: The oxidation can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS to confirm the mass change corresponding to the addition of two oxygen atoms.
-
Washing: Drain the oxidant solution and wash the resin thoroughly with DCM (5x), DMF (3x), and MeOH (3x) to remove any residual oxidant and byproducts.
-
Drying: Dry the activated resin under vacuum.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | 3-5 eq in DCM, RT, 4-6 h | High efficiency, good solubility in organic solvents. | Byproduct (m-CBA) needs to be thoroughly washed away. |
| Oxone® | 3-5 eq in DMF/water, RT, 6-8 h | Environmentally benign, inexpensive. | Requires aqueous co-solvent which may not be compatible with all substrates. |
Table 1: Comparison of common oxidizing agents for the conversion of resin-bound thioethers to sulfones.
Part 4: Nucleophilic Cleavage and Product Isolation
Objective: To release the final carboxamide products from the solid support.
Materials:
-
Activated (sulfonyl) resin-bound library.
-
A nucleophilic amine (e.g., pyrrolidine, morpholine, or a specific secondary amine for diversification).
-
DCM or another suitable solvent.
-
Trifluoroacetic acid (TFA) for acidification (optional).
Protocol:
-
Resin Swelling: Swell the activated resin in DCM.
-
Cleavage: Add a solution of the nucleophilic amine (e.g., 20% pyrrolidine in DCM) to the resin. Agitate at room temperature for 2-4 hours.
-
Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Washing: Wash the resin with additional DCM (2x) and combine the filtrates.
-
Work-up: Concentrate the combined filtrates under reduced pressure. The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC. For analytical purposes, a small aliquot can be diluted and directly analyzed by LC-MS.
Figure 2: Simplified representation of the nucleophilic cleavage mechanism from the activated sulfonyl linker.
Conclusion and Future Perspectives
The this compound-based safety-catch linker strategy provides a powerful tool for the solid-phase synthesis of diverse carboxamide libraries. The robustness of the thioether precursor allows for a wide range of synthetic transformations on the solid support, while the selective oxidation to the sulfone enables a controlled, orthogonal cleavage under mild nucleophilic conditions. This methodology is particularly well-suited for drug discovery campaigns where the generation of libraries of small molecules with diverse functionalities is essential for lead identification and optimization. Future developments in this area may focus on expanding the scope of compatible nucleophiles for cleavage, allowing for even greater diversity in the final products, and the development of new oxidation methods that are even more selective and environmentally friendly.
References
- Atherton, E., Clive, D. L. J., & Sheppard, R. C. (1975). Polyamide supports for polypeptide synthesis. Journal of the American Chemical Society, 97(22), 6584-6585.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158.
- Contreras-García, J., El-Ballouli, A. O., Albericio, F., & de la Torre, B. G. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210.
- Hughes, I. (1996). Solid-Phase Synthesis of Carboxamides.
- Sabourin, M. A., & Lebl, M. (1999). A new safety-catch linker for the solid-phase synthesis of C-terminal carboxamides. Tetrahedron Letters, 40(43), 7723-7726.
- Backes, B. J., & Ellman, J. A. (1994). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 59(21), 6174–6176.
-
Aapptec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
Catalytic Pathways to 4-(Methylsulfonyl)benzylamine Derivatives: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 4-(methylsulfonyl)benzylamine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of therapeutic agents due to its unique physicochemical properties. The sulfonyl group, a potent hydrogen bond acceptor, enhances aqueous solubility and allows for fine-tuning of pharmacokinetic profiles. This guide provides an in-depth exploration of robust and scalable catalytic methods for the synthesis of this compound and its derivatives, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations essential for successful implementation in a research and development setting.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two primary catalytic strategies: reductive amination of 4-(methylsulfonyl)benzaldehyde and catalytic hydrogenation of 4-(methylsulfonyl)benzonitrile . A third, less direct but viable, route involves the catalytic amidation of 4-(methylsulfonyl)benzoic acid followed by reduction . The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the amine, and scalability requirements.
Method 1: Catalytic Reductive Amination of 4-(Methylsulfonyl)benzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad substrate scope.[1][2] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form the corresponding amine.[2]
Mechanism Insight: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced by a hydride source to yield the final amine.[2][3] The presence of the electron-withdrawing methylsulfonyl group can influence the rate of both imine formation and reduction.
Catalyst Selection and Rationale:
A variety of reducing agents and catalytic systems can be employed for reductive amination.[3]
-
Sodium Borohydride (NaBH₄) and its Derivatives: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective reducing agents than NaBH₄, often preferred for their ability to reduce the iminium ion in the presence of the starting aldehyde.[3][4]
-
Catalytic Hydrogenation: The use of H₂ gas with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a highly efficient and atom-economical approach, particularly suitable for large-scale synthesis.[2]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination synthesis.
Method 2: Catalytic Hydrogenation of 4-(Methylsulfonyl)benzonitrile
The reduction of nitriles offers a direct route to primary amines. This method is particularly advantageous when the corresponding benzonitrile is readily available.
Mechanism Insight: The catalytic hydrogenation of a nitrile to a primary amine is a stepwise process. The nitrile is first reduced to an imine intermediate, which is then further reduced to the primary amine.[5] A common side reaction is the formation of secondary and tertiary amines through the reaction of the primary amine product with the imine intermediate.[5]
Catalyst Selection and Rationale:
The choice of catalyst is critical to ensure high selectivity for the primary amine.
-
Raney Nickel: This is a widely used and cost-effective catalyst for nitrile hydrogenation.[6][7] It is typically used as a slurry and requires careful handling due to its pyrophoric nature when dry.[6] The addition of ammonia or a base can help to suppress the formation of secondary amines.
-
Palladium on Carbon (Pd/C): Pd/C is another effective catalyst for nitrile reduction.[8][9] It is generally less prone to causing side reactions compared to Raney Nickel under certain conditions.
-
Other Noble Metal Catalysts: Rhodium and Platinum catalysts can also be used and may offer advantages in terms of activity and selectivity for specific substrates.
Experimental Workflow: Nitrile Hydrogenation
Caption: General workflow for catalytic nitrile hydrogenation.
Quantitative Data Summary
| Method | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Reductive Amination | 4-(methylsulfonyl)benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | Atm | 12-24 | 85-95 | [4] |
| Reductive Amination | 4-(methylsulfonyl)benzaldehyde | H₂ / Raney Ni | Methanol/NH₃ | 40 | 20 | 6 | ~95 | [10] |
| Nitrile Hydrogenation | 4-(methylsulfonyl)benzonitrile | H₂ / Raney Ni | Ethanol/NaOH | 40 | 20 | 1 | >99 (conversion), 95 (selectivity) | [10] |
| Nitrile Hydrogenation | 4-(methylsulfonyl)benzonitrile | H₂ / Pd/C | Isopropanol/NH₃ | 120 | 40 | 24 | High | [11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Ammonia (7 N solution in methanol)
-
Raney® Nickel (slurry in water)
-
Hydrogen gas
-
Methanol
-
Diatomaceous earth
Procedure:
-
To a solution of 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10 eq).
-
Carefully add a slurry of Raney® Nickel (approximately 10% by weight of the aldehyde) to the reaction mixture.
-
Transfer the mixture to a pressure reactor.
-
Pressurize the reactor with hydrogen gas to 20 atm.
-
Heat the reaction mixture to 40°C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford pure this compound.
Protocol 2: Synthesis of N-Benzyl-4-(methylsulfonyl)benzylamine
Materials:
-
4-(Methylsulfonyl)benzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(methylsulfonyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-4-(methylsulfonyl)benzylamine.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 235-240. [Link]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
-
Li, H., et al. (2012). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst. Chinese Journal of Catalysis, 33(4-6), 713-719. [Link]
-
Jagadeesh, R. V., et al. (2017). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. Angewandte Chemie International Edition, 56(4), 1166-1170. [Link]
-
Barman, D., et al. (2020). Reductive amination between a variety of substituted aromatic aldehydes... [Link]
-
Wang, D., et al. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 9(19), 5437-5446. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Billica, H. R., & Adkins, H. (1949). Catalyst, Raney Nickel, W-6. Organic Syntheses, 29, 24. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
-
Li, H., et al. (2018). Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. ChemCatChem, 10(18), 3949-3965. [Link]
-
Gray, T. J., et al. (1983). Raney nickel catalysis of aromatic amines. INIS-IAEA. [Link]
-
Reddy, K. S. K., et al. (2016). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. New Journal of Chemistry, 40(1), 260-266. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Organic Process Research & Development, 23(5), 875-884. [Link]
- Ernst, M., et al. (2003).
-
Reddy, T. J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 8(23), 5425-5428. [Link]
-
Wang, Z., et al. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie International Edition, 59(48), 21544-21549. [Link]
-
Shang, M., et al. (2016). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. Angewandte Chemie International Edition, 55(26), 7439-7442. [Link]
-
McCallum, K. M., et al. (2016). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl-cylindrocarine. Organic Letters, 18(15), 3658-3661. [Link]
-
Lee, S. K., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 87(8), 1751-1759. [Link]
-
Cárdenas-Lizana, F., & Keane, M. A. (2014). Reaction pathways associated with the hydrogenation of benzonitrile over a Pd/C catalyst. Journal of Catalysis, 311, 324-332. [Link]
-
Ghosh, T., et al. (2021). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. ACS Omega, 6(1), 314-325. [Link]
- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google P
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- 5. chemistry.mdma.ch [chemistry.mdma.ch]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Methylsulfonyl)benzylamine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will explore the most common synthetic routes, offering troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of this valuable intermediate.
Overview of Synthetic Strategies
The synthesis of this compound (CAS 4393-16-2)[1] can be approached through several common pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and the desired purity profile. The three primary strategies are:
-
Reductive Amination of 4-(Methylsulfonyl)benzaldehyde.
-
Nucleophilic Substitution on a 4-(Methylsulfonyl)benzyl halide.
-
Reduction of 4-(Methylsulfonyl)benzonitrile.
Each of these pathways will be discussed in detail, focusing on the critical parameters that govern success.
Caption: Decision workflow for troubleshooting over-alkylation.
Problem: Reaction is slow or stalls.
-
Likely Cause: Poor leaving group ability or low reactivity. Benzyl chlorides are less reactive than benzyl bromides. The solvent may also be too non-polar.
-
Solution:
-
Switch Halide: If possible, use 4-(methylsulfonyl)benzyl bromide as the starting material.
-
Increase Temperature: Gently heating the reaction can increase the rate of substitution.
-
Solvent Choice: Use a more polar solvent (e.g., ethanol, DMF) to better solvate the transition state.
-
Problem: Significant amount of 4-(methylsulfonyl)benzyl alcohol is formed.
-
Likely Cause: Hydrolysis of the benzyl halide by water in the reaction medium, especially if using aqueous ammonia under prolonged heating.
-
Solution:
-
Anhydrous Conditions: Use anhydrous ammonia in an organic solvent like THF or ethanol.
-
Moderate Temperature: Avoid excessive heating, which can accelerate the rate of hydrolysis.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst with concentrated aqueous ammonia can facilitate the reaction in an organic phase, minimizing contact time with bulk water. [2]
-
Route 3: Reduction of 4-(Methylsulfonyl)benzonitrile
This route offers a direct conversion of a nitrile to a primary amine. The key is selecting a reducing agent powerful enough to reduce the nitrile group without affecting the sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for nitrile reduction? A1:
-
Catalytic Hydrogenation: This is a very common and clean method. Catalysts like Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Rhodium on Alumina (Rh/Al₂O₃) are used under a hydrogen atmosphere (from atmospheric pressure to several hundred psi). The reaction is often run in an alcoholic solvent, sometimes with added ammonia to suppress secondary amine formation. [3]* Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) are highly effective. Borane (BH₃·THF) is another viable option.
Q2: How is secondary amine formation prevented during nitrile reduction? A2: During the reduction, an intermediate imine is formed. This imine can react with the final primary amine product to form a secondary amine after further reduction. To prevent this, the reaction is often performed in the presence of ammonia, which "swamps" the intermediate imine and shifts the equilibrium away from secondary amine formation. [4]
Troubleshooting Guide
Problem: The reaction stops at the imine stage or is incomplete.
-
Likely Cause: The reducing agent has been consumed or the catalyst has been deactivated. The sulfone group, containing sulfur, can sometimes act as a catalyst poison.
-
Solution:
-
Use a Robust Catalyst: Raney Nickel is often more resistant to sulfur poisoning than palladium catalysts.
-
Increase Catalyst Loading: A higher loading may be required to drive the reaction to completion.
-
Add More Hydride: If using a chemical reductant like LiAlH₄, ensure at least 2 equivalents are used and that the reagent is fresh and active.
-
Problem: The sulfone group is being reduced.
-
Likely Cause: The reaction conditions are too harsh. While sulfones are generally stable, very powerful reducing systems (e.g., LiAlH₄ at high temperatures for extended periods) can potentially lead to their reduction.
-
Solution:
-
Milder Conditions: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).
-
Choose a Different Method: Catalytic hydrogenation is generally much milder and will not reduce the sulfone group.
-
General Purification and Characterization
Protocol: Purification via Acid-Base Extraction
If the crude product is an oil or contains neutral impurities, an acid-base extraction is highly effective for isolation.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with 1M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound. [5]
Analytical Data Summary
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol [1] |
| Appearance | Solid or semi-solid [6] |
| Storage | 2-8°C, inert atmosphere [1][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.90 (d, 2H), ~7.50 (d, 2H), ~3.95 (s, 2H), ~3.05 (s, 3H), ~1.70 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~147.0, ~139.0, ~129.0, ~127.5, ~45.5, ~44.5 |
References
- Magee, P. S. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548. Washington, DC: U.S.
-
Zhang, L., et al. (2015). Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and glycine for the synthesis of key building blocks of florfenicol catalyzed by threonine aldolase. ResearchGate. [Link]
-
Ma, C. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o153. [Link]
- Li, J., et al. (2012). Preparation method of p-methylsulfonyl benzaldehyde.
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
- Wang, J., et al. (2016). Synthetic method of 4-methylsulfonyl methylbenzene.
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
PrepChem. (n.d.). Preparation of benzylamine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(2), x200235. [Link]
-
Streuff, J., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Angewandte Chemie International Edition, 60(15), 8233-8238. [Link]
-
Landrie, C. L., & McQuade, D. T. (2009). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 86(12), 1424. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. [Link]
-
Baratta, W., et al. (2012). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis, 2012/1, 1-56. [Link]
-
Ghorai, P., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50. [Link]
-
ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Landrie, C. L., & McQuade, D. T. (2009). The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]
- Auler, T., et al. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. U.S.
- Auler, T., et al. (2016). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
- Kumar, P., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
-
ResearchGate. (n.d.). Reduction of substituted benzonitrile pesticides. Retrieved from [Link]
- Bayer CropScience AG. (2020). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
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Technical Support Center: Synthesis of N-Benzyl Sulfonamides
Welcome to the Technical Support Center for N-benzyl sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of N-benzyl sulfonamides, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Benzyl Sulfonamide and a Significant Amount of a Higher Molecular Weight Byproduct.
Question: My reaction to synthesize an N-benzyl sulfonamide is showing a low yield of my target molecule. I'm also observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the N,N-dibenzyl sulfonamide. How can I prevent this overalkylation?
Answer: The formation of N,N-dibenzylated product is a common side reaction in the synthesis of N-benzyl sulfonamides, particularly when starting from a primary sulfonamide.[1] This occurs because the mono-benzylated product, a secondary sulfonamide, can be deprotonated again and react with another molecule of the benzylating agent.[1]
Several factors can be adjusted to favor mono-alkylation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a large excess of the benzylating agent will drive the reaction towards dialkylation. It is recommended to use a minimal excess of the alkylating agent, for instance, 1.05-1.1 equivalents.[1]
-
Slow Addition of the Alkylating Agent: Instead of adding the entire amount of the benzylating agent at once, consider a slow, portion-wise, or syringe-pump addition. This maintains a low instantaneous concentration of the alkylating agent, which kinetically favors the mono-alkylation reaction.[1]
-
Choice of Base: The choice and amount of base are critical. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, thereby promoting the second alkylation.[1] Consider using a weaker base or a stoichiometric amount of a strong base.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation reaction.[1]
-
Steric Hindrance: Leveraging steric hindrance is an effective strategy. If your sulfonamide is sterically unhindered, it will be more prone to dialkylation.[1] Conversely, using a bulkier benzylating agent can also disfavor the second addition.
Troubleshooting Protocol: Minimizing N,N-Dialkylation
| Parameter | Standard Condition (Prone to Dialkylation) | Optimized Condition (Favors Mono-alkylation) |
| Benzylating Agent | >1.5 equivalents | 1.05 - 1.1 equivalents |
| Addition of Agent | All at once | Slow, portion-wise over 1-2 hours |
| Base | 2-3 equivalents of a strong base (e.g., NaH) | 1.1 equivalents of a weaker base (e.g., K₂CO₃) or a strong base |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
Issue 2: My Sulfonyl Chloride Starting Material Seems to Decompose During the Reaction or Workup.
Question: I am reacting a sulfonyl chloride with benzylamine. During the aqueous workup, I am getting a low yield of the desired sulfonamide and I suspect my sulfonyl chloride is hydrolyzing. How can I mitigate this?
Answer: Sulfonyl chlorides are susceptible to hydrolysis, especially under basic or neutral aqueous conditions, to form the corresponding sulfonic acid.[2][3] This is a common side reaction that can significantly lower the yield of your desired N-benzyl sulfonamide.
Here are some strategies to minimize the hydrolysis of sulfonyl chlorides:
-
Anhydrous Reaction Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography.
-
Careful Aqueous Workup: If an aqueous workup is necessary, it should be performed quickly and at a low temperature (e.g., using an ice bath). Use cold water or brine for the washes. Acidifying the aqueous layer can sometimes suppress the hydrolysis of the remaining sulfonyl chloride, but care must be taken as the desired product might also be acid-sensitive.
-
Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst can be employed to accelerate the reaction between the sulfonyl chloride in the organic phase and the amine in the aqueous phase, thus minimizing the time the sulfonyl chloride is exposed to water.[3]
Workflow for Minimizing Sulfonyl Chloride Hydrolysis
Caption: Workflow for minimizing sulfonyl chloride hydrolysis.
Issue 3: Formation of an Olefin Byproduct Instead of the N-Benzyl Sulfonamide.
Question: I am attempting to synthesize an N-benzyl sulfonamide from an alcohol precursor by first converting it to a tosylate, followed by substitution with a sulfonamide. However, I am observing a significant amount of an elimination product (an olefin). How can I favor the substitution reaction?
Answer: The formation of an olefin from a tosylate is an E2 elimination reaction, which competes with the desired SN2 substitution.[4][5] The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the base and the solvent.
To favor substitution over elimination, consider the following:
-
Choice of Base: Strong, bulky bases favor elimination. For the substitution reaction, a weaker, less sterically hindered base is preferred to deprotonate the sulfonamide without promoting elimination of the tosylate.
-
Nucleophilicity of the Sulfonamide: The deprotonated sulfonamide acts as the nucleophile. Enhancing its nucleophilicity can favor the substitution pathway.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can increase the yield of the substitution product.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally good for SN2 reactions.
Experimental Protocol to Favor Substitution over Elimination
-
Preparation of the Sulfonamide Anion: In a flame-dried flask under an inert atmosphere, dissolve the sulfonamide (1.0 eq.) in a polar aprotic solvent like DMF. Add a slight excess of a mild base such as cesium carbonate (Cs₂CO₃, 1.2 eq.). Stir the mixture at room temperature for 30 minutes.
-
Substitution Reaction: Cool the mixture to 0 °C. To this, add a solution of the benzyl tosylate (1.1 eq.) in DMF dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Issue 4: My Reaction is Sluggish and Gives a Low Yield, Even After Extended Reaction Times.
Question: I am performing an N-alkylation of a sulfonamide with benzyl bromide, but the reaction is very slow and the yield is poor. What factors could be hindering the reaction rate?
Answer: A sluggish reaction rate in the N-alkylation of sulfonamides can be attributed to several factors, primarily related to the nucleophilicity of the sulfonamide and the reactivity of the alkylating agent.[6]
-
Electron-Withdrawing Groups: If the sulfonamide has strong electron-withdrawing groups on the aryl ring, its nucleophilicity will be reduced, leading to a slower reaction.[6]
-
Steric Hindrance: Significant steric hindrance on either the sulfonamide or the benzylating agent can impede the reaction.[6][7] For example, N-substituted sulfonamides are generally less reactive than primary sulfonamides.[7]
-
Insufficient Base: The sulfonamide needs to be deprotonated to form the more nucleophilic sulfonamide anion. An insufficient amount or a weak base might not generate a high enough concentration of the anion for the reaction to proceed efficiently.
-
Leaving Group: The rate of an SN2 reaction is also dependent on the quality of the leaving group on the benzylating agent. The general trend for halide leaving groups is I > Br > Cl. If you are using benzyl chloride, switching to benzyl bromide or benzyl iodide could increase the reaction rate.
Strategies to Enhance Reaction Rate
Caption: Troubleshooting guide for sluggish N-alkylation reactions.
References
- BenchChem. (n.d.). Troubleshooting Side Reactions in Sulfonamide Alkylation.
- ResearchGate. (n.d.). Strategies for the synthesis of N-benzyl sulfonamides.
- Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- PubMed. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives.
- NIH. (n.d.). Preparation of sulfonamides from N-silylamines.
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- ACS Publications. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Sciencemadness.org. (n.d.). Elimination of Tosylates.
- NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds.
- RSC Publishing. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- NIH. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
- UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides.
- Wikipedia. (n.d.). Sulfonamide.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Master Organic Chemistry. (2015). Tosylates And Mesylates.
- PubMed. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- NIH. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- ResearchGate. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- PubMed. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer.
-
RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsTqGPDsZdXS2GdBJ9qhg7Ljh81SH6KvWR2MxthDySm1aMF1b65z5IuwDK5xaZjKD68ialKIutBr6ZmbghPgVzqa_IpBJ_Qwwa4g8F8tO094l73YMdx2O-dbzZng5RIW3HvwviPVqELdXw7RYx2vl3_GVGKUlucRlvmA5u]([Link]
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Improving yield and purity in 4-(Methylsulfonyl)benzylamine reactions
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)benzylamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights to help you optimize reaction yields, improve purity, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the reductive amination of 4-(methylsulfonyl)benzaldehyde. This process typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This one-pot approach is often preferred for its efficiency and favorable process economics.
Q2: Why is the choice of reducing agent so critical in this reaction?
A2: The choice of reducing agent is paramount because it dictates the selectivity and efficiency of the reaction. A key challenge is preventing the premature reduction of the starting aldehyde to 4-(methylsulfonyl)benzyl alcohol, a common side product. Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) are often favored because they reduce the formed iminium ion much faster than the starting aldehyde, leading to cleaner reactions and higher yields of the target amine.[1][2] More powerful reductants like sodium borohydride (NaBH₄) can also be used, but often require a two-step process where the imine is pre-formed before the reductant is added to minimize aldehyde reduction.[1][3]
Q3: What are the primary impurities I should be aware of?
A3: The main impurities encountered in this synthesis are:
-
Unreacted 4-(methylsulfonyl)benzaldehyde: Resulting from an incomplete reaction.
-
4-(Methylsulfonyl)benzyl alcohol: Formed by the direct reduction of the starting aldehyde.
-
N,N-bis(4-(methylsulfonyl)benzyl)amine: A secondary amine impurity formed if the initially produced primary amine reacts with another molecule of the aldehyde and is subsequently reduced.
Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying and controlling these impurities.
Q4: Can I use catalytic hydrogenation for this transformation?
A4: Yes, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a viable and often very clean method for reductive amination.[4] This approach can be highly selective and avoids the use of hydride reagents, simplifying workup. However, it requires specialized high-pressure equipment and careful catalyst handling. The selectivity can also be influenced by the catalyst support and reaction conditions.[5]
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Yield of this compound
Q: My final yield is consistently low, and TLC analysis shows significant amounts of starting aldehyde and the corresponding benzyl alcohol. What is causing this and how can I fix it?
A: This is a classic selectivity problem in reductive amination. The root cause is that the rate of aldehyde reduction is competing with or exceeding the rate of imine formation and subsequent reduction. The electron-withdrawing nature of the methylsulfonyl group makes the starting aldehyde particularly susceptible to hydride attack.
Causality Diagram: Competing Reaction Pathways
The following diagram illustrates the kinetic competition between the desired amine formation and the undesired alcohol byproduct formation.
Caption: Competing pathways in reductive amination.
Troubleshooting Protocols:
-
Optimize the Reducing Agent: Switch from a strong reductant like NaBH₄ to a milder, sterically hindered one. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes but highly effective at reducing the protonated imine (iminium ion).[1][2]
-
Control the Stoichiometry and Addition:
-
One-Pot STAB Protocol: If using STAB, ensure all components (aldehyde, ammonia source, STAB) are mixed together at the start. The mild nature of STAB allows the imine/iminium equilibrium to be established without significant aldehyde reduction.[2]
-
Two-Step NaBH₄ Protocol: If NaBH₄ is the only option, modify the procedure to a two-step, one-pot process. First, stir the aldehyde with the ammonia source (e.g., ammonium acetate in methanol) for 1-4 hours to maximize imine formation.[1] Monitor by TLC or GC-MS. Once imine formation has plateaued, cool the reaction to 0°C and add the NaBH₄ portion-wise to reduce the imine.[1][3]
-
-
Leverage the Ammonia Source: Use an ammonia source that also acts as a mild acid catalyst, such as ammonium acetate (NH₄OAc).[6] The acetate helps catalyze the dehydration step required for imine formation, shifting the equilibrium towards the intermediate that leads to your product.
| Reagent Strategy | Pros | Cons | Recommended For |
| One-Pot with STAB | High selectivity, simple procedure, good yields.[1] | More expensive, moisture-sensitive. | General use, especially when side reactions are problematic. |
| Two-Step with NaBH₄ | Inexpensive, readily available. | More complex procedure, risk of aldehyde reduction if imine formation is slow.[7] | Cost-sensitive processes where procedural control can be tightly managed. |
| Catalytic Hydrogenation | Very clean, no salt byproducts, high atom economy. | Requires specialized pressure equipment, catalyst costs. | Scale-up and green chemistry initiatives. |
Issue 2: Significant Secondary Amine Impurity Detected
Q: My final product is contaminated with N,N-bis(4-(methylsulfonyl)benzyl)amine. How is this forming and what's the best way to prevent it?
A: The formation of the secondary amine impurity is a classic problem when synthesizing primary amines via reductive amination. It occurs when the desired product, this compound, acts as a nucleophile itself. It reacts with a remaining molecule of the starting aldehyde to form a secondary imine, which is then reduced to the N,N-bis substituted impurity.
Logical Flow for Prevention
Caption: Strategies to minimize secondary amine formation.
Troubleshooting Protocols:
-
Employ a Large Excess of the Ammonia Source: The most effective way to suppress secondary amine formation is by Le Châtelier's principle. Use a large stoichiometric excess (10-20 equivalents) of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This ensures the concentration of ammonia is always significantly higher than the concentration of the newly formed primary amine product, making it the statistically favored nucleophile to attack the aldehyde.[8]
-
Control Reagent Addition (Reverse Addition): Instead of adding the ammonia source to the aldehyde, perform a "reverse addition." Prepare a solution of the ammonia source and the reducing agent, and then slowly add a solution of the 4-(methylsulfonyl)benzaldehyde over several hours. This technique maintains a low concentration of the aldehyde at all times, ensuring it is more likely to encounter an ammonia molecule before it can react with the product.
Issue 3: Difficulty Purifying the Final Product
Q: My crude product is an oil that is difficult to crystallize, and column chromatography gives poor recovery. What are my options?
A: Purifying polar amines like this compound can be challenging. The basic nitrogen atom can cause tailing on silica gel chromatography, and the high polarity can make finding a suitable crystallization solvent difficult.
Purification Workflow
Caption: Purification workflow for this compound.
Step-by-Step Purification Protocol:
-
Acid-Base Extraction: This is the most effective first step to remove neutral impurities like the unreacted aldehyde and the alcohol byproduct.
-
After the reaction workup, dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with aqueous acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by slowly adding a strong base (e.g., 10 M NaOH) while cooling in an ice bath.
-
Extract the now-basic aqueous layer multiple times with fresh organic solvent. The free amine product will move back into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[9][10]
-
-
Crystallization via Salt Formation: If the free amine is an oil, you can often obtain a stable, purifiable crystalline solid by forming its hydrochloride (HCl) salt.
-
Dissolve the purified free amine oil in a solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic.
-
The this compound hydrochloride salt should precipitate as a white solid.[11]
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum. This salt is often highly pure and can be stored long-term.[12] The free base can be regenerated as needed using the procedure in the previous step.
-
References
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
All Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. American Chemical Society. Retrieved from [Link]
-
Allwood, D. M., et al. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses, 91, 162-174. Retrieved from [Link]
-
Ngassa, F. N., et al. (2017). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Journal of the Arkansas Academy of Science, 71, 13. Retrieved from [Link]
-
Xie, J., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Pletz, J., et al. (2018). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Retrieved from [Link]
-
Pletz, J., et al. (2018). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate. Retrieved from [Link]
-
Jee, S., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Retrieved from [Link]
-
Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Retrieved from [Link]
-
Science Madness. (2012, July 22). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2022, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Kurosawa, W., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Retrieved from [Link]
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Common impurities in 4-(Methylsulfonyl)benzylamine synthesis and removal
Welcome to the technical support center for the synthesis of 4-(methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via the reductive amination of 4-(methylsulfonyl)benzaldehyde, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or negligible yields in the reductive amination of 4-(methylsulfonyl)benzaldehyde can stem from several factors related to the reaction conditions and the reagents used. Reductive amination is a powerful tool for C-N bond formation, but its success hinges on the careful management of the reaction environment.[1][2][3]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the aldehyde and the amine source (e.g., ammonia). This is a reversible equilibrium reaction.
-
Causality: The presence of excess water can shift the equilibrium back towards the starting materials. The electron-withdrawing nature of the methylsulfonyl group can also deactivate the aldehyde, making imine formation less favorable.
-
Solution:
-
Water Removal: Conduct the reaction in a dry solvent and consider using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to remove the water formed during imine formation.
-
pH Control: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. A careful screening of pH may be necessary.
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting aldehyde.
-
Causality: A reducing agent that is too harsh, like lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the imine, leading to the formation of 4-(methylsulfonyl)benzyl alcohol as a significant byproduct. A reagent that is too mild may not effectively reduce the imine.
-
Solution:
-
Selective Reducing Agents: Employ a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to preferentially reduce the protonated imine over the carbonyl group.[3]
-
Staged Addition: Consider a two-step, one-pot approach where the imine is allowed to form first, followed by the addition of the reducing agent. This can minimize the reduction of the starting aldehyde.
-
-
-
Degradation of Starting Material or Product: The starting aldehyde or the final amine product may be unstable under the reaction conditions.
-
Causality: Prolonged reaction times at elevated temperatures can lead to side reactions or decomposition.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize potential degradation.
-
-
Issue 2: Presence of a Sulfoxide Impurity
Question: My final product of this compound shows a significant impurity with a mass corresponding to the sulfoxide derivative. How is this impurity formed and what is the best way to remove it?
Answer:
The presence of a sulfoxide impurity, 4-(methylsulfinyl)benzylamine, is a common issue when the synthesis starts from a thioether precursor, such as 4-(methylthio)benzylamine, which is then oxidized.
Formation Pathway:
The synthesis of the target sulfone often involves the oxidation of the corresponding thioether.[4][5] This oxidation proceeds through a sulfoxide intermediate. If the oxidation is incomplete, the sulfoxide will remain as an impurity.
Caption: Oxidation pathway from thioether to sulfone.
Removal Strategies:
The polarity difference between the sulfoxide and the sulfone can be exploited for purification.
-
Column Chromatography:
-
Principle: Silica gel chromatography is a highly effective method for separating compounds with different polarities. The sulfoxide is more polar than the sulfone and will therefore have a stronger interaction with the silica gel, resulting in a longer retention time.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC or HPLC to isolate the pure sulfone product.
-
-
-
Recrystallization:
-
Principle: If a suitable solvent system can be found where the solubility of the sulfone and the sulfoxide differ significantly with temperature, recrystallization can be an effective and scalable purification method.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the sulfone has good solubility and the sulfoxide has lower solubility.
-
Allow the solution to cool slowly. The less soluble sulfone should crystallize out, leaving the more soluble sulfoxide in the mother liquor.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Issue 3: Over-alkylation and Dimer Formation
Question: During the synthesis of this compound, I am observing higher molecular weight impurities. Mass spectrometry suggests the presence of dibenzylamine and other related species. What causes this and how can it be prevented?
Answer:
The formation of over-alkylation products, such as N,N-bis(4-(methylsulfonyl)benzyl)amine, is a common side reaction in amine synthesis, particularly in reductive amination or when using alkylating agents.[6]
Mechanism of Formation:
The newly formed primary amine product, this compound, is itself a nucleophile and can react with the starting aldehyde to form a secondary imine. Subsequent reduction of this secondary imine leads to the formation of the dibenzylamine impurity.
Caption: Formation of dibenzylamine impurity.
Prevention and Removal:
-
Control of Stoichiometry:
-
Principle: Using a large excess of the ammonia source can statistically favor the formation of the primary amine over the secondary amine.
-
Implementation: When using ammonia, ensure it is present in a significant molar excess relative to the aldehyde.
-
-
Slow Addition of Reducing Agent:
-
Principle: Adding the reducing agent slowly allows for the initial formation of the primary amine before significant concentrations of it are available to react further with the starting aldehyde.
-
Implementation: Add the reducing agent dropwise to the reaction mixture over an extended period.
-
-
Purification via Acid-Base Extraction:
-
Principle: The basicity of the primary and secondary amines can be exploited for separation. While both are basic, there can be subtle differences in their pKa values. A more reliable method is to form a derivative.
-
Protocol (as a general approach for amine purification):
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).
-
Add an ethereal solution of HCl to precipitate the amine hydrochlorides.[7]
-
Filter the salts.
-
The different solubilities of the primary and secondary amine hydrochlorides may allow for separation by fractional crystallization.
-
Alternatively, the free bases can be regenerated by treatment with a strong base (e.g., NaOH) and then separated by chromatography.[7]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Reductive Amination of 4-(methylsulfonyl)benzaldehyde: This involves the reaction of the aldehyde with an amine source, typically ammonia, followed by reduction of the resulting imine.[2][8] This is a versatile and widely used method for amine synthesis.
-
Oxidation of 4-(methylthio)benzylamine: This route starts with the corresponding thioether, which is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).[4][5]
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[6][9]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[10]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.[11] For long-term storage, refrigeration (2-8 °C) is advised.[11]
Q4: Can I use a protecting group strategy to avoid over-alkylation?
A4: Yes, a protecting group strategy can be a very effective way to prevent over-alkylation. For instance, one could start with a protected amine, such as a sulfonamide, and then deprotect it in a final step.[12] However, this adds extra steps to the synthesis (protection and deprotection), which may not be desirable for all applications. For many cases, careful control of reaction conditions as described in the troubleshooting section is sufficient.
Section 3: Data and Protocols
Table 1: Common Impurities and their Identification
| Impurity | Probable Origin | Recommended Analytical Technique |
| 4-(Methylsulfonyl)benzaldehyde | Unreacted starting material | HPLC, GC-MS |
| 4-(Methylsulfonyl)benzyl alcohol | Over-reduction of aldehyde | HPLC, GC-MS |
| 4-(Methylsulfinyl)benzylamine | Incomplete oxidation of thioether | HPLC, LC-MS |
| N,N-bis(4-(methylsulfonyl)benzyl)amine | Over-alkylation | HPLC, LC-MS |
Protocol: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light and/or with a staining agent (e.g., potassium permanganate) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
- Zhang, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(15), 2753.
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
- de Souza, R. O. M. A., et al. (2019). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 131(1), 8.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Cheon, C.-H., et al. (2018). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. The Journal of Organic Chemistry, 83(17), 10429-10436.
- Tarasov, A. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11218-11278.
-
University of California, Irvine. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]
- Abdel-Majid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, General, and Convenient Procedure. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Bull, J. A., et al. (2016). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 7(1), 431-436.
- Danheiser, R. L., et al. (2004). N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses, 80, 165.
- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
- Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
- Han, Q., et al. (1997). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Journal of Medicinal Chemistry, 40(17), 2736-2739.
-
ResearchGate. (n.d.). Oxidative reaction of 4‐methylthio‐benzophenone. Retrieved from [Link]
- Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 223.
- da Silva, A. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2469.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | 4393-16-2 [amp.chemicalbook.com]
- 11. 4393-16-2|this compound|BLD Pharm [bldpharm.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in nucleophilic substitution with benzylamines
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4-(Methylsulfonyl)benzylamine degradation pathways and prevention
Welcome to the technical support center for 4-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a primary benzylamine containing a robust methylsulfonyl group. While the sulfone group is generally stable, the primary amine and the benzylic C-H bonds are susceptible to degradation, primarily through oxidation. The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring is expected to decrease the electron density of the benzylamine moiety, which can influence its reactivity and degradation profile. Understanding these potential degradation pathways is crucial for proper handling, storage, and experimental design.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Recommended storage temperatures are typically 2-8°C.[1] Exposure to light, atmospheric oxygen, and moisture should be minimized to prevent degradation.
Q2: My this compound solution has developed a yellow or brownish tint. What does this indicate?
A2: A change in color is often a visual indicator of degradation, likely due to oxidation. The formation of colored impurities, such as imines or other conjugated systems, can result from the oxidative degradation of the benzylamine moiety. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q3: Is this compound sensitive to pH?
A3: While the sulfone group is stable across a wide pH range, the primary amine can be protonated in acidic conditions, forming a more stable ammonium salt. In basic conditions, the free amine is more susceptible to oxidation. Therefore, the stability of this compound in solution is pH-dependent. For optimal stability in aqueous solutions, a slightly acidic pH is generally preferred.
Troubleshooting Guide: Degradation During Experiments
This section addresses specific issues that may arise during your experiments, indicating potential degradation of this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium. Primary amines can be susceptible to oxidation, especially in oxygen-rich aqueous buffers at physiological pH and temperature.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing your assay dilutions, confirm the purity of your stock solution using HPLC.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.
-
Control Experimental Conditions:
-
pH: Evaluate the stability of the compound in your specific assay buffer at the experimental pH. Consider using a slightly acidic buffer if your experiment allows.
-
Oxygen: If significant degradation is observed, consider de-gassing your buffers and running the experiment under an inert atmosphere.
-
Antioxidants: For sensitive applications, the addition of a compatible antioxidant to the assay medium may be beneficial.[2] Consult relevant literature for appropriate antioxidants for primary amines in your specific system.
-
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to that of a freshly prepared standard of this compound. The presence of additional peaks in your sample that are absent in the standard is a strong indicator of degradation.
-
Investigate the Source of Degradation:
-
Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.
-
Solvent Compatibility: Ensure that the solvents used for sample preparation and in the mobile phase are compatible with this compound. Avoid highly basic conditions.
-
In-run Degradation: If degradation is suspected to occur during the HPLC run, try modifying the mobile phase pH or temperature.
-
-
Issue 3: Reduced recovery of this compound after extraction from a complex matrix.
-
Possible Cause: Degradation of the compound during the extraction process due to harsh conditions (e.g., high temperature, extreme pH, or exposure to oxidative agents).
-
Troubleshooting Steps:
-
Optimize Extraction Conditions:
-
Temperature: Perform extractions at reduced temperatures if possible.
-
pH: Ensure the pH of the extraction solvent is compatible with the stability of this compound.
-
Protect from Light and Air: Conduct extraction procedures under low light conditions and consider purging with an inert gas.
-
-
Spike and Recovery Experiment: Perform a spike and recovery experiment with a known amount of this compound in the matrix to assess the efficiency and potential for degradation during your extraction protocol.
-
Understanding the Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer the most probable routes based on the chemical reactivity of its functional groups.
Primary Degradation Pathway: Oxidation
The primary amine of the benzylamine moiety is the most likely site of oxidative degradation. The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the rate of oxidation compared to benzylamines with electron-donating substituents.[3][4]
-
Oxidation to Imine and Aldehyde: The initial oxidation product is likely the corresponding imine, which can then hydrolyze to form 4-(methylsulfonyl)benzaldehyde and ammonia.[5]
-
Oxidative Deamination: Direct oxidative deamination can also lead to the formation of 4-(methylsulfonyl)benzaldehyde.
Caption: Proposed primary oxidative degradation pathway.
Secondary Degradation Pathways
-
Photodegradation: Exposure to UV light can promote the formation of radical species, leading to a variety of degradation products. Photostability testing is recommended for applications where the compound will be exposed to light.[6][7][8][9][10]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-S bond in the methylsulfonyl group can occur, leading to the formation of SO2 and other aromatic fragments.[11][12][13][14][15] However, this is generally expected to occur at temperatures higher than those used in typical laboratory experiments.
Prevention of Degradation: Best Practices
Proactive measures are key to preventing the degradation of this compound.
| Factor | Prevention Strategy | Rationale |
| Oxygen | - Store solid compound and solutions under an inert atmosphere (argon or nitrogen).- Use de-gassed solvents for preparing solutions. | Minimizes oxidative degradation of the primary amine. |
| Light | - Store in amber vials or protect from light with aluminum foil.- Conduct experiments under low-light conditions. | Prevents photolytic degradation.[6][7][8][9][10] |
| Temperature | - Store at recommended low temperatures (2-8°C).- Avoid unnecessary exposure to high temperatures during experiments. | Reduces the rate of all potential degradation reactions. |
| pH | - Maintain a slightly acidic pH for aqueous solutions where possible. | The protonated amine is less susceptible to oxidation. |
| Moisture | - Store the solid compound in a desiccator.- Use anhydrous solvents when appropriate. | Prevents hydrolysis of any potential intermediates. |
| Additives | - Consider the use of antioxidants or stabilizers for long-term solution storage or in sensitive assays. | Scavenge free radicals and other reactive species that can initiate degradation.[2] |
Selection of Antioxidants and Stabilizers
For applications requiring the use of stabilizers, the choice will depend on the solvent system and experimental conditions.
-
Hindered Amine Light Stabilizers (HALS): These are effective at scavenging free radicals generated during photo-oxidation and can also provide some thermal stability.[16][17][18][19][20][21][22]
-
Phenolic Antioxidants (e.g., BHT): These can be effective in organic solutions but their compatibility and potential for interaction in complex systems should be evaluated.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[23][24][25][26]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[27]
-
-
Sample Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[28][29][30] The following is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
-
Impagnatiello, F., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers (Basel), 12(8), 1810. [Link]
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Heldebrant, D. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Processes, 3(3), 492-506. [Link]
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Liu, X., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583-593. [Link]
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Impagnatiello, F., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers (Basel), 12(8), 1810. [Link]
-
Heldebrant, D. J., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. [Link]
-
Impagnatiello, F., et al. (2020). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. [Link]
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Calkins, W. H. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6196-6202. [Link]
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Wellt Chemicals. (2025). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. Wellt Chemicals. [Link]
-
3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). 3V Sigma USA. [Link]
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Wikipedia. (n.d.). Hindered amine light stabilizers. Wikipedia. [Link]
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Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical. [Link]
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Li, J., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 938-944. [Link]
- Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
-
National Center for Biotechnology Information. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. PubMed Central. [Link]
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Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. [Link]
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ResearchGate. (n.d.). Effect of reaction time on the oxidation of benzylamine with MoOx/CeO2–ZrO2 catalyst. Reaction conditions. ResearchGate. [Link]
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Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16017-16031. [Link]
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ResearchGate. (n.d.). Light driven oxidative coupling of benzylamines using Fe(bpy)3/npg-C3N4... ResearchGate. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]
-
ResearchGate. (n.d.). Photocatalytic reactions for oxidative coupling of benzylamine to imine... ResearchGate. [Link]
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Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988. [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
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OuYang, X.-K., et al. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
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Al-Qubaisi, A., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 25(1), 58-69. [Link]
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ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]
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MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
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IEA SHC. (n.d.). The Art of Stabilization. IEA SHC. [Link]
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National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. [Link]
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National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]
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Pharmaceutical Press. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Pharma Focus Asia. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Pharma Focus Asia. [Link]
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OUCI. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI. [Link]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
IAGIM. (n.d.). Photostability. IAGIM. [Link]
-
YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
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- 25. biopharminternational.com [biopharminternational.com]
- 26. acdlabs.com [acdlabs.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. ijpsr.com [ijpsr.com]
- 30. ijtsrd.com [ijtsrd.com]
Overcoming poor solubility of sulfonyl-containing compounds in organic synthesis
Introduction: The Sulfonyl Solubility Challenge
Welcome to the technical support center dedicated to overcoming the solubility challenges of sulfonyl-containing compounds. The sulfonyl group (–SO₂–) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals like sulfonamides ("sulfa drugs").[1][2] However, its unique electronic and structural properties frequently lead to significant solubility issues in common organic solvents.
The high polarity and strong electron-withdrawing nature of the sulfonyl group, combined with its two hydrogen-bond acceptors, create molecules with high crystal lattice energy.[3] This means a substantial amount of energy is required to break apart the solid crystal and solvate the individual molecules, often resulting in poor solubility and complicating reactions, purifications, and formulations.
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is organized to address problems as you might encounter them in your workflow, from initial reaction setup to final purification.
Part 1: Initial Dissolution & Reaction Setup
Question: My sulfonyl-containing starting material won't dissolve in my reaction solvent. What should I do first?
Answer: This is the most common hurdle. The "like dissolves like" principle is a good starting point, but the sulfonyl group often complicates this.[4] Your strategy should be a stepwise escalation in solvent strength and technique.
Initial Steps:
-
Consult a Solvent Property Table: Start by selecting a solvent that has a polarity matching the overall character of your molecule, not just the sulfonyl group. Highly polar, aprotic solvents are often the most effective first choice.
-
Apply Gentle Heat: Many solubility issues can be overcome by heating the mixture. Ensure the temperature is well below the decomposition point of your compound and the boiling point of the solvent.
-
Use a Co-solvent System: If a single solvent fails, a binary or even ternary mixture can be highly effective.[5][6] A small amount of a highly polar co-solvent can disrupt the primary solvent's intermolecular forces, creating a more favorable environment for your solute.[7]
Decision Workflow for Initial Solvent Selection
Below is a decision tree to guide your choice of solvent system.
Caption: A decision tree for selecting an appropriate solvent system.
Solvent Property Comparison Table
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Character | Common Use Case for Sulfonyls |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Excellent general-purpose solvent for many sulfonamides and their precursors. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | A very strong solvent for highly polar, crystalline compounds; can be difficult to remove.[8] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Good for compounds of intermediate polarity; lower boiling point makes it easier to remove.[9] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal | Useful for less polar sulfonyl compounds or when a less reactive solvent is needed. |
| Dioxane | 2.2 | 101 | Ethereal | Higher boiling point alternative to THF. |
| Ethanol (EtOH) | 24.5 | 78 | Polar Protic | Often used in co-solvent systems (e.g., with water) and for recrystallization.[10][11] |
Question: My product is precipitating out of the reaction mixture prematurely. How can I prevent this?
Answer: Premature precipitation indicates that the solubility of your product is lower than that of your starting materials in the chosen solvent system. This can quench the reaction and lead to a complex, impure mixture.
Causality: As the reaction proceeds, the overall polarity and hydrogen bonding capability of the molecules in the solution change. If the product is significantly more crystalline or has a different polarity profile than the reactants, it may crash out.
Solutions:
-
Increase Solvent Polarity: Add a small amount of a stronger co-solvent (like DMF or DMSO) to the reaction mixture to increase the overall solvating power.
-
Run the Reaction at a Higher Temperature: This can keep the product in the solution, provided the reactants and products are thermally stable.
-
Run at Higher Dilution: While not always ideal for reaction kinetics, using a larger volume of solvent can prevent the product concentration from reaching its saturation point. This is often a trade-off between reaction rate and solubility.
Part 2: Work-up & Purification
Question: I'm having trouble with my recrystallization. My compound either "oils out" or I get very low recovery.
Answer: Recrystallization is the gold standard for purifying solid sulfonyl compounds, but it is highly sensitive to solvent choice and technique.[11][12]
Scenario 1: The Compound "Oils Out"
-
What it is: The solid melts in the hot solvent instead of dissolving, forming an immiscible liquid layer that solidifies into an amorphous, impure mass upon cooling.[12]
-
Cause: This typically happens when the melting point of your compound is lower than the boiling point of your chosen solvent. It can also be caused by high concentrations of impurities depressing the melting point.
-
Solutions:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a small amount of a "good" solvent (like ethanol or acetone) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution becomes clear again, then allow it to cool slowly.[13]
-
Scenario 2: Low Recovery
-
Cause: The most common cause is using too much solvent to dissolve the crude product initially.[12] Your compound has some residual solubility even in the cold solvent, and excess volume magnifies this loss.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Recover a Second Crop: Collect the mother liquor from the first filtration, reduce its volume by about half on a rotary evaporator, and cool it again to see if a second, less pure crop of crystals will form.
-
Protocol: Systematic Screening for an Effective Recrystallization Solvent
-
Preparation: Place ~10-20 mg of your crude solid into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound well when cold.
-
Solvent Addition (Hot): Take the tubes that showed poor solubility at room temperature and heat them gently in a sand or water bath. Add more of the respective solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound when hot.
-
Cooling: Remove the tubes from the heat and let them cool slowly to room temperature. Then, place them in an ice bath.
-
Observation: The best solvent is the one that dissolves the product completely when hot but results in the formation of a large quantity of high-quality crystals upon cooling.
Part 3: Advanced & Green Chemistry Strategies
Question: Standard organic solvents are not working, and I need a more effective or environmentally friendly option. What should I explore?
Answer: When conventional methods fail, or if sustainability is a primary concern, advanced solvent systems like Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are excellent alternatives.[14]
1. Deep Eutectic Solvents (DESs)
-
What they are: DESs are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid.[15][16] The resulting mixture has a significantly lower melting point than either of its individual components.[17][18]
-
Why they work: They are exceptional solvents for polar molecules because they form a dense network of hydrogen bonds that can effectively interact with and disrupt the crystal lattice of the solute.[15]
-
Advantages:
Protocol: Preparation of a Choline Chloride:Urea (1:2) DES
-
Combine Components: In a clean, dry glass vial, combine 1 part molar equivalent of choline chloride (HBA) with 2 parts molar equivalent of urea (HBD).
-
Heat and Stir: Place a small stir bar in the vial, seal it, and gently heat the mixture to 60-80°C on a stirrer hotplate.
-
Observe Formation: The solid mixture will slowly turn into a clear, colorless liquid as the eutectic forms. Continue stirring until all solids have dissolved.
-
Cool and Use: Once homogeneous, the DES can be cooled to room temperature and used as a solvent for your reaction or dissolution experiment.
2. Ionic Liquids (ILs)
-
What they are: ILs are salts with a melting point below 100°C, composed entirely of ions.[19] They consist of a large organic cation and an organic or inorganic anion.
-
Why they work: Their ionic nature and high polarity make them excellent solvents for a wide range of compounds. A key advantage is their "tunability"—by changing the cation/anion pair, their properties (e.g., hydrophobicity, viscosity) can be tailored to a specific application.[20] Aromatic compounds are often more soluble in ILs due to favorable electrostatic interactions.[21]
-
Advantages:
-
Extremely low vapor pressure, making them non-volatile and recyclable.[22]
-
High thermal stability.
-
Can act as both solvent and catalyst in some reactions.
-
Workflow for Choosing an Advanced Solvent
Sources
- 1. fiveable.me [fiveable.me]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-(Methylsulfonyl)benzylamine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylsulfonyl)benzylamine and its derivatives. Our goal is to provide in-depth, field-proven insights into catalyst selection and process optimization, moving beyond simple protocols to explain the fundamental principles that govern reaction success. This resource is structured as a dynamic FAQ and Troubleshooting Guide to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient synthetic routes to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reductive amination of 4-(methylsulfonyl)benzaldehyde. This process involves the initial reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] This one-pot approach is often preferred for its efficiency and atom economy.
Alternative, though less common for this specific target, routes could include the palladium-catalyzed amination of 4-(methylsulfonyl)benzyl chloride or bromide, a variant of the Buchwald-Hartwig amination.[2][3] However, the availability and stability of the aldehyde precursor make reductive amination the primary choice for most applications.
Q2: How do I select the optimal catalyst system for the reductive amination of 4-(methylsulfonyl)benzaldehyde?
Catalyst selection is critical and depends on factors such as scale, desired selectivity, available equipment (e.g., for high-pressure hydrogenation), and cost. The choice is broadly divided into two categories: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This method employs a metal catalyst and hydrogen gas, often under pressure. It is highly efficient for large-scale production.
-
Palladium on Carbon (Pd/C): An excellent and widely used catalyst for hydrogenating imines. It generally offers good yields but can sometimes lead to over-alkylation or de-benzylation side reactions if not carefully controlled.
-
Raney® Nickel: A cost-effective alternative to palladium, known for high activity in aminating benzaldehydes.[1] It requires careful handling due to its pyrophoric nature when dry.
-
Platinum on Carbon (Pt/C): Highly effective, often providing excellent selectivity for the primary amine with minimal side products.[1]
-
-
Chemical Reduction: This involves the use of hydride-based reducing agents and is extremely common in laboratory and small-scale synthesis due to its operational simplicity.
-
Sodium Borohydride (NaBH₄): A mild and inexpensive reducing agent. However, it can also reduce the starting aldehyde to an alcohol, leading to impurities.[4][5] Its use is most effective when the imine is pre-formed before the reductant is added.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for one-pot reductive aminations. It is milder than NaBH₄ and selectively reduces the imine (or the intermediate iminium ion) much faster than the aldehyde, minimizing alcohol byproduct formation.
-
Borane-Amine Complexes (e.g., Ammonia-Borane): These reagents serve as both a source of ammonia and a reducing agent, offering a stable and easy-to-handle alternative to other boranes.[6] They have shown effectiveness in various reductive amination protocols.
-
Q3: What role does the solvent and base play in palladium-catalyzed amination routes?
In the context of Buchwald-Hartwig type reactions for forming C-N bonds, the solvent and base are not mere spectators; they are crucial components of the catalytic cycle.
-
Solvent: Toluene is a common solvent for these reactions. The solvent's polarity can influence the solubility of the catalyst, substrate, and base, thereby affecting reaction rates.
-
Base: A base is required to deprotonate the amine nucleophile and to neutralize the acid generated during the reaction. Common choices include sodium tert-butoxide (NaOtBu) for high activity or weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more sensitive substrates.[7] The choice of base must be carefully matched with the substrate and ligand to avoid side reactions.[8]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low Yield & Incomplete Conversion
You observe a significant amount of unreacted 4-(methylsulfonyl)benzaldehyde or the intermediate imine in your final reaction mixture.
-
Potential Cause A: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine. This is a common bottleneck, especially when using aqueous ammonia.
-
Recommended Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.[9]
-
-
Potential Cause B: Inactive Reducing Agent or Catalyst. Hydride reagents can decompose upon improper storage, and hydrogenation catalysts can become poisoned.
-
Recommended Solution (Chemical Reduction): Use a freshly opened bottle of the hydride reagent or titrate it to determine its activity. Increasing the stoichiometry (e.g., from 1.5 to 2.5 equivalents) can sometimes overcome partial degradation.[10]
-
Recommended Solution (Catalytic Hydrogenation): Ensure the catalyst has not been exposed to catalyst poisons (e.g., sulfur compounds, strong coordinating ligands). If poisoning is suspected, use a fresh batch of catalyst. Also, verify that the hydrogen gas delivery system is functioning correctly and that the reaction vessel is properly sealed.
-
-
Potential Cause C: Competing Acetal Formation. If using an alcohol solvent (like methanol) with an acid co-catalyst, the aldehyde can form an acetal, which is unreactive under reductive amination conditions.[9]
-
Recommended Solution: Switch to an aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), particularly when using reagents like NaBH(OAc)₃. If a protic solvent is necessary, avoid adding acid until the imine has had time to form.
-
Issue 2: Significant Formation of 4-(Methylsulfonyl)benzyl Alcohol
Your primary impurity is the alcohol derived from the reduction of the starting aldehyde.
-
Potential Cause: Non-selective Reducing Agent. The reducing agent is reducing the aldehyde faster than the imine is being formed and reduced. This is common with powerful reductants like NaBH₄ in a one-pot setup.[10]
-
Recommended Solution:
-
Change Reagent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are known to favor imine reduction.
-
Two-Step, One-Pot Procedure: Allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to pre-form the imine before adding the NaBH₄. This ensures the concentration of the imine is high when the reductant is introduced.
-
-
Issue 3: Formation of Secondary Amine Impurity (Bis(4-(methylsulfonyl)benzyl)amine)
The desired primary amine has reacted further with another molecule of the starting aldehyde to produce a significant amount of the secondary amine.
-
Potential Cause: Unfavorable Stoichiometry. The newly formed, nucleophilic primary amine is competing with the ammonia source and reacting with the remaining aldehyde.
-
Recommended Solution: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol, or conducting the reaction under ammonia pressure). This ensures that the concentration of ammonia is significantly higher than that of the product amine, statistically favoring the formation of the primary amine.[2]
-
Issue 4: Difficulty in Product Isolation and Purification
The crude product is an inseparable mixture of the desired amine and the intermediate imine.
-
Potential Cause: Incomplete Reduction & Similar Polarity. The reduction did not go to completion, and the residual imine has similar chromatographic properties to the amine product, making column chromatography difficult.[10]
-
Recommended Solution: Acid-Base Extraction. Exploit the basicity of the amine.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the less basic imine and unreacted aldehyde will remain in the organic layer.
-
Separate the layers, then basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the free-based amine back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified amine.[11]
-
-
Data & Protocols
Catalyst Performance Comparison for Reductive Amination
The following table provides a general comparison of common catalyst systems for the synthesis of benzylamine derivatives. Actual performance may vary based on specific substrate and reaction conditions.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Selectivity |
| Pd/C, H₂ | 1-5 mol% Pd, 50-200 psi H₂, RT-80°C | High turnover, scalable, efficient | Requires pressure equipment, potential for over-reduction | Good to Excellent |
| Raney® Ni, H₂ | 5-10 wt% Ni, 500-2000 kPa H₂, 50-85°C | Cost-effective, high activity[1] | Pyrophoric, requires careful handling | High for primary amines[1] |
| NaBH₄ | 1.5-3.0 eq., Methanol/Ethanol, 0°C to RT | Inexpensive, operationally simple | Can reduce aldehyde, may require pre-formation of imine | Moderate |
| NaBH(OAc)₃ | 1.5-2.5 eq., DCM/DCE, RT | High selectivity for imine, one-pot friendly | More expensive than NaBH₄, moisture sensitive | Excellent |
Experimental Protocol: Synthesis via Reductive Amination with NaBH(OAc)₃
This protocol is a representative example and should be optimized for your specific derivative.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(methylsulfonyl)benzaldehyde (1.0 eq.).
-
Solvent: Add anhydrous dichloromethane (DCM, ~0.2 M concentration).
-
Amine Source: Add a solution of ammonia in methanol (7N, 5.0-10.0 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualized Workflows
General Synthetic Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
-
Kinetic Resolution of Benzylamines via Palladium(II)‐Catalyzed C−H Cross‐Coupling. (2016). ACS Catalysis. [Link]
-
Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (2000). Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed aminocarbonylation of compound 14 using CO and... (2024). ResearchGate. [Link]
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.No Valid URL Found.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PMC - NIH. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Indian Academy of Sciences. [Link]
-
Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6... (2021). PMC - NIH. [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination. ResearchGate. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
-
Synthesis of N-4-methylbenzenesulfonyl... ResearchGate. [Link]
-
This compound. Oakwood Chemical. [Link]
- Synthetic method of 4-methylsulfonyl methylbenzene.
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]
-
Help with reductive ammination. (2025). Reddit. [Link]
- Process for the production of benzylamine and dibenzylamine.
-
Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
-
How to purify Benzylamine? (2024). Reddit. [Link]
-
CAS 100-46-9 Benzylamine Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. (1998). PubMed. [Link]
-
Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013). ResearchGate. [Link]
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring for 4-(Methylsulfonyl)benzylamine Amidation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring the amidation of 4-(methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to track this critical transformation. In pharmaceutical and process chemistry, precise reaction monitoring is not merely a quality control step; it is fundamental to understanding reaction kinetics, identifying intermediates, ensuring complete conversion, and developing safe, scalable, and efficient synthetic processes.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for quantitative analysis of reaction progress, offering high resolution and sensitivity. However, the distinct chemical properties of the basic amine starting material and the neutral amide product can present unique challenges.
Q1: My this compound peak is exhibiting significant tailing. What is the cause and how can I resolve it?
A1: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC.
-
Causality: The primary cause is the interaction between the basic amine group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary interaction is stronger than the desired hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Mobile Phase Modification: Add a competing base to the mobile phase to saturate the active silanol sites. A common choice is 0.1% triethylamine (TEA) or diethylamine (DEA). These additives interact with the silanol groups, preventing the analyte from doing so.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity. Ensure you are using a high-quality, end-capped C18 column.
-
Select an Alternative Stationary Phase: Consider using a column with a different stationary phase that is more stable and less reactive towards basic analytes. Amide-embedded or polar-end-capped columns are excellent alternatives that provide sharp peaks for amines without the need for mobile phase additives.[2]
-
Q2: I'm struggling to separate the starting amine from the final amide product. How can I improve the resolution?
A2: Achieving baseline separation is critical for accurate quantification. If your starting material and product peaks are co-eluting or overlapping, you need to adjust the chromatographic selectivity.
-
Causality: The polarity difference between the starting amine and the resulting amide may not be sufficient to achieve separation under the current conditions.
-
Solutions:
-
Optimize Mobile Phase Composition: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic hold can often improve resolution.
-
Adjust Mobile Phase pH: The retention of this compound is highly pH-dependent. At a pH well below its pKa (~9-10), the amine will be protonated and may elute earlier. Adjusting the pH of the aqueous buffer (e.g., with phosphate or formate buffer) can significantly alter the retention time of the amine relative to the neutral amide, thereby improving separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is more polar and a better hydrogen bond donor, which can change the interaction with your analytes and the stationary phase.
-
Q3: My retention times are drifting between injections. What are the common causes?
A3: Retention time stability is essential for reliable peak identification. Drifting retention times usually point to an issue with the system's physical or chemical stability.[3]
-
Causality & Solutions:
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).[3]
-
Poor Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. Solution: Increase the equilibration time between runs, ensuring at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection.
-
Mobile Phase Inconsistency: The mobile phase composition can change over time due to evaporation of the more volatile component or inconsistent online mixing. Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure your pump's mixing performance is optimal.[3]
-
Q4: The baseline of my chromatogram is noisy or drifting, making integration difficult. How do I fix this?
A4: A stable baseline is the foundation of accurate quantification. Noise or drift can originate from the mobile phase, detector, or pump.[4]
-
Causality & Solutions:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can cause baseline issues. Solution: Use high-purity HPLC-grade solvents and reagents. Always filter and degas your mobile phase before use. An inline degasser is highly recommended.[4]
-
Detector Cell Contamination: Sample components or mobile phase additives can accumulate in the detector flow cell. Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or a higher concentration of organic solvent).[3]
-
Pump Malfunction: Inconsistent flow from the pump due to air bubbles or worn seals will cause pressure fluctuations and a noisy baseline. Solution: Purge the pump to remove any air bubbles. If the problem persists, it may be time for routine maintenance, including replacing pump seals.
-
Experimental Protocol: Generic HPLC Method for Amidation Monitoring
-
Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a small aliquot (~10-20 µL) of the reaction mixture and dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualization: HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, qualitative technique perfect for quick checks of reaction progress at the bench.[5]
Q1: How do I select an appropriate solvent system (eluent) for my amidation reaction?
A1: The goal is to find an eluent system that moves all components off the baseline but provides good separation. A standard starting point is a binary mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).[5]
-
Strategy: Start with a 1:1 mixture (e.g., 50% Ethyl Acetate in Hexanes).
-
If all spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., 70% Ethyl Acetate in Hexanes, or switch to 5% Methanol in Dichloromethane).
-
If all spots run with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Pro-Tip: For amidations involving a carboxylic acid and an amine, the product amide is typically less polar than the carboxylic acid but more polar than the starting amine (depending on the specific acylating agent).
Q2: My spots are streaking or tailing. How can I get well-defined spots?
A2: Streaking is common with polar, acidic, or basic compounds on silica gel.
-
Causality: Similar to HPLC, strong interactions with the acidic silica gel surface cause streaking. Carboxylic acids can streak due to hydrogen bonding and dimerization, while amines streak due to acid-base interactions.
-
Solutions:
-
For Amines: Add a small amount of a volatile base (~0.5-1%) like triethylamine or ammonia to the eluent system. This neutralizes the acidic sites on the silica.[6]
-
For Carboxylic Acids: Add a small amount of a volatile acid (~0.5-1%) like acetic acid or formic acid to the eluent. This protonates the analyte, reducing its interaction with the silica.[6]
-
Application Technique: Ensure you are spotting a dilute solution and that the initial spot is small and compact. Overloading the plate is a common cause of streaking.
-
Q3: My compounds are not visible on the TLC plate. What visualization techniques can I use?
A3: While the benzene ring in this compound and its products should be UV-active, sometimes concentrations are too low or a more sensitive method is needed.
-
Solutions:
-
UV Light: Use a TLC plate with a fluorescent indicator (F254). UV-active compounds will appear as dark spots on a green fluorescent background when viewed under 254 nm UV light.
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine. Iodine vapor is absorbed by most organic compounds, revealing them as temporary brown spots.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups (alkenes, alcohols, amines) and appears as yellow/brown spots on a purple background. It is a good general-purpose stain.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which react to form a deep purple or pink spot upon gentle heating. This is excellent for visualizing the consumption of the this compound starting material.[7]
-
Experimental Protocol: Step-by-Step TLC Analysis
-
Using a pencil, lightly draw an origin line ~1 cm from the bottom of the TLC plate.
-
Use a capillary tube to spot the reaction mixture on the origin line. It is good practice to co-spot: spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) to aid identification.
-
Place the plate in a covered TLC chamber containing the chosen eluent. Ensure the solvent level is below the origin line.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate.
-
Visualize the plate using the techniques described above.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
NMR spectroscopy provides detailed structural information and can be an excellent tool for quantitative reaction monitoring without the need for chromatographic separation.[8][9][10]
Q1: Which proton signals are best for monitoring the conversion of this compound to its amide?
A1: The key is to identify signals that are unique to the starting material and product and are in a clear, uncongested region of the spectrum.
-
Primary Diagnostic Signal: The benzylic protons (-CH₂-NH₂) of this compound typically appear as a singlet around δ 3.8-4.0 ppm . Upon amidation to form -CH₂-NH-C(=O)R, these protons shift significantly downfield to δ 4.3-4.6 ppm and may become a doublet or triplet depending on the coupling to the amide N-H proton. This shift is reliable and usually provides well-resolved signals for both species.
-
Secondary Signal: The methyl protons of the sulfonyl group (-SO₂-CH₃) appear as a sharp singlet, typically around δ 3.0-3.1 ppm . This signal may also shift slightly upon reaction and can be used as a secondary confirmation if the benzylic region is obscured.
Q2: My NMR integrations are not giving accurate conversion values. What am I doing wrong?
A2: Accurate quantification by NMR depends critically on the acquisition parameters.
-
Causality: The most common error is using a relaxation delay (D1) that is too short. Nuclei in different chemical environments have different spin-lattice relaxation times (T1). If D1 is not significantly longer (ideally 5x) than the longest T1 of the protons being compared, signals will not have fully relaxed, leading to inaccurate integrals.
-
Solution: When setting up the experiment, ensure the relaxation delay (D1) is sufficiently long, typically 5-10 seconds for quantitative analysis, to allow for complete relaxation of all relevant protons. This ensures that the signal intensity is directly proportional to the number of protons.
Q3: How can I handle signal overlap between my reactant and product?
A3: While the benzylic protons usually provide good separation, overlap can occur with other reagents or solvent peaks.
-
Solutions:
-
Choose Different Signals: If the primary diagnostic peaks overlap, look for other unique signals (e.g., the sulfonyl methyl group or aromatic protons).
-
Use a Higher Field Spectrometer: A higher field strength (e.g., moving from 400 MHz to 600 MHz) increases chemical shift dispersion, which can often resolve overlapping signals.
-
Change NMR Solvent: Changing the deuterated solvent can induce shifts in proton resonances, potentially resolving the overlap.
-
Protocol: Preparing a Sample for NMR Reaction Monitoring
-
Pause the stirring in the reaction vessel and quickly withdraw a small aliquot (e.g., 50-100 µL).
-
Quench the reaction if necessary (e.g., by diluting in cold deuterated solvent).
-
Filter the sample through a small plug of cotton or glass wool in a pipette to remove any particulates.
-
Transfer the filtered solution into an NMR tube, ensuring the final volume is appropriate for the spectrometer (~0.6-0.7 mL).
-
Acquire the spectrum using appropriate quantitative parameters (e.g., a long relaxation delay).
Section 4: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy FAQs
In-situ FTIR allows for real-time, continuous monitoring of reacting species directly in the reaction vessel, providing rich kinetic data without the need for sampling.[11][12][13]
Q1: What are the key IR bands to monitor for amide bond formation?
A1: Amidation reactions provide several distinct infrared bands that are ideal for monitoring. The exact frequencies will depend on the acylating agent used.
-
Disappearance of Starting Material:
-
Acid Chloride: Look for the disappearance of the strong acid chloride carbonyl (C=O) stretch, typically around 1780-1815 cm⁻¹ .
-
Activated Ester (e.g., NHS ester): Monitor the disappearance of the ester carbonyl stretch, often seen around 1740-1790 cm⁻¹ .[14]
-
-
Appearance of Amide Product:
-
Amide I Band: This is the most prominent product peak. It arises from the amide C=O stretch and appears as a strong band around 1640-1680 cm⁻¹ .[14][15]
-
Amide II Band: This band results from N-H bending and C-N stretching and appears around 1530-1570 cm⁻¹ . Tracking both the Amide I and Amide II bands provides a high degree of confidence in product formation.
-
Q2: How do I set up an in-situ FTIR experiment for reaction monitoring?
A2: Proper setup is crucial for acquiring high-quality data.
-
Workflow:
-
Install Probe: Carefully install the attenuated total reflectance (ATR) probe into the reactor, ensuring the probe tip is fully submerged in the reaction medium but not interfering with the impeller.
-
Collect Background Spectrum: Before adding any reagents, collect a background spectrum of the solvent at the intended reaction temperature. This spectrum will be automatically subtracted from all subsequent spectra, allowing you to observe only the reacting species.[13]
-
Initiate Data Collection: Start the time-resolved spectral acquisition.
-
Start Reaction: Add the reagents to the reactor.
-
Monitor Profiles: Use the software to plot the intensity of the key IR bands (identified in Q1) over time to generate real-time concentration profiles of reactants and products.
-
Q3: My in-situ IR data has a noisy or drifting baseline. What are the potential causes?
A3: Baseline stability is key to creating accurate kinetic profiles.
-
Causality & Solutions:
-
Temperature Changes: The infrared spectrum of the solvent is temperature-dependent. A drifting reaction temperature will cause a drifting baseline. Solution: Ensure the reactor has precise temperature control. If a temperature ramp is part of the process, advanced software may be needed to correct for temperature-induced spectral changes.[11]
-
Incomplete Mixing / Heterogeneity: If solids are present (e.g., reagents, byproducts), they can scatter infrared light or coat the probe, causing noise and baseline shifts. Solution: Ensure robust agitation to keep the mixture homogeneous.
-
Bubble Formation: Gas evolution or air bubbles passing over the probe surface will disrupt the ATR measurement and cause sharp spikes or noise. Solution: Ensure the probe is positioned away from areas of intense bubbling and that the system is properly purged.
-
Visualization: Workflow for In-Situ FTIR Reaction Monitoring
Caption: A typical workflow for setting up and running an in-situ FTIR experiment.
References
- NSF Public Access Repository. (n.d.). Direct observation of amide bond formation in a plasmonic nanocavity triggered by single nanoparticle collisions.
- Mettler Toledo. (n.d.). Reaction Analysis.
- ResearchGate. (n.d.). FTIR spectra showing amidation reactions.
- National Institutes of Health. (n.d.). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy.
- ResearchGate. (n.d.). A representative overview of amide bond-forming strategies.
- PubMed. (n.d.). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds.
- MicroSolv Technology Corporation. (2016). Amide or Amino HPLC Columns What are the Differences.
- Thermo Fisher Scientific. (2021). Using FTIR to Observe Chemical Reactions in Real Time.
- Chromatography Forum. (2014). Amide vs Amine.
- AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
-
Mettler-Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. Retrieved from [Link]
- National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Reddit. (2024). TLC for amide synthesis.
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
- Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. mastelf.com [mastelf.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. azom.com [azom.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-(Methylsulfonyl)benzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)benzylamine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile reagent. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of solvent effects on its reactivity, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity and solubility?
Answer: this compound possesses a unique combination of functional groups that dictate its chemical behavior. The primary amine (-NH₂) group is a nucleophile and a base, while the methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. The benzyl group provides a rigid scaffold and can participate in pi-stacking interactions. This duality governs its reactivity and solubility:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile, readily participating in reactions such as N-alkylation, N-acylation, and sulfonylation.
-
Basicity: The amine group can also act as a base, and its pKa is influenced by the electron-withdrawing nature of the methylsulfonyl group.
-
Electron-Withdrawing Sulfonyl Group: The -SO₂CH₃ group significantly reduces the electron density of the aromatic ring and the benzylic position, which can impact the rates and mechanisms of reactions involving the benzylamine moiety.
-
Solubility: The presence of both a polar amine and a polar sulfonyl group, combined with a nonpolar benzene ring, results in a molecule with moderate polarity. Its solubility will, therefore, be highly dependent on the chosen solvent.
Q2: How do I choose an appropriate solvent for a reaction involving this compound?
Answer: The choice of solvent is critical and depends primarily on the type of reaction you are performing. The key is to select a solvent that not only dissolves the reactants but also favors the desired reaction pathway (e.g., Sₙ1 vs. Sₙ2).
Here is a general guideline:
| Reaction Type | Recommended Solvent Class | Examples | Rationale |
| Sₙ2 Reactions (e.g., N-alkylation with primary alkyl halides) | Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents are polar enough to dissolve this compound and the electrophile but do not strongly solvate the nucleophilic amine, leaving it more reactive.[1] This leads to faster reaction rates for Sₙ2 processes.[1] |
| Sₙ1 Reactions (e.g., reaction with tertiary alkyl halides) | Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | These solvents can stabilize the carbocation intermediate formed in Sₙ1 reactions through hydrogen bonding, thus accelerating the reaction rate.[1] |
| Acylation Reactions (e.g., with acid chlorides or anhydrides) | Aprotic (Polar or Nonpolar) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are preferred to avoid side reactions with the acylating agent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the acid byproduct.[2] |
| Reactions requiring a non-nucleophilic base | Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | When using a non-nucleophilic base like DBU, aprotic solvents are ideal as they do not interfere with the base's function.[3] |
Decision-Making Workflow for Solvent Selection:
Caption: A flowchart to guide solvent selection based on reaction type.
Troubleshooting Guides
Issue 1: Low or no reactivity in an N-alkylation reaction.
Possible Cause 1: Inappropriate solvent choice.
-
Explanation: If you are attempting an Sₙ2 reaction (e.g., with a primary alkyl halide) in a polar protic solvent like methanol or ethanol, the solvent molecules can form hydrogen bonds with the amine group of this compound. This "caging" effect stabilizes the nucleophile and reduces its reactivity, slowing down or even preventing the reaction.[1]
-
Troubleshooting Steps:
-
Switch to a polar aprotic solvent: Change the solvent to acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will still dissolve the reactants but will not hydrogen bond as strongly with the amine, thus increasing its nucleophilicity.[1]
-
Monitor the reaction: Use thin-layer chromatography (TLC) or another appropriate analytical technique to monitor the reaction progress after changing the solvent.
-
Possible Cause 2: Steric hindrance.
-
Explanation: The electrophile might be too sterically hindered for an Sₙ2 reaction to occur efficiently.
-
Troubleshooting Steps:
-
Increase the reaction temperature: This can provide the necessary activation energy to overcome the steric barrier.
-
Consider a different reaction pathway: If possible, modify the synthesis to use a less hindered electrophile.
-
Possible Cause 3: Purity of reagents.
-
Explanation: Impurities in the this compound or the electrophile can interfere with the reaction.
-
Troubleshooting Steps:
-
Verify reagent purity: Use analytical techniques like NMR or melting point to confirm the purity of your starting materials.
-
Purify reagents if necessary: Recrystallization or chromatography may be required to remove impurities.
-
Issue 2: Formation of multiple products or unexpected side products.
Possible Cause 1: Competing Sₙ1 and Sₙ2 pathways.
-
Explanation: With secondary alkyl halides, both Sₙ1 and Sₙ2 reactions can occur, leading to a mixture of products. The solvent plays a crucial role in determining the major pathway. Polar protic solvents will favor the Sₙ1 pathway, while polar aprotic solvents will favor the Sₙ2 pathway.
-
Troubleshooting Steps:
Possible Cause 2: Over-alkylation.
-
Explanation: The initially formed secondary amine product can be more nucleophilic than the starting primary amine and can react further with the electrophile to form a tertiary amine.
-
Troubleshooting Steps:
-
Control the stoichiometry: Use a slight excess of this compound relative to the electrophile to minimize over-alkylation.
-
Slow addition of the electrophile: Adding the electrophile slowly to the reaction mixture can help to control the reaction and reduce the formation of the tertiary amine.
-
Possible Cause 3: Elimination (E2) side reactions.
-
Explanation: If the nucleophile is also a strong base and the electrophile has beta-hydrogens, an E2 elimination reaction can compete with the Sₙ2 substitution.
-
Troubleshooting Steps:
-
Use a less basic nucleophile if possible.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor substitution.
-
Choose a solvent that disfavors elimination: Polar aprotic solvents are generally preferred for Sₙ2 reactions and can help to minimize E2 side reactions.
-
Experimental Workflow for Troubleshooting a Failed Reaction:
Sources
Technical Support Center: Lead Optimization for 4-(Methylsulfonyl)benzylamine-Based Drug Candidates
Welcome to the technical support center for researchers engaged in the lead optimization of 4-(methylsulfonyl)benzylamine-based drug candidates. This guide is structured to provide actionable solutions and strategic insights into the common challenges encountered during the iterative process of drug discovery. The this compound scaffold is a privileged fragment in medicinal chemistry, valued for its chemical stability, synthetic tractability, and its role as a hydrogen bond donor and acceptor. The sulfone moiety, in particular, is a powerful electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability.[1] This guide will help you navigate the complexities of optimizing compounds containing this versatile core.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the this compound scaffold.
Q1: What are the primary advantages of using the this compound scaffold in drug design?
The this compound scaffold offers several key advantages. The methylsulfonyl group is a strong hydrogen bond acceptor, which can facilitate critical interactions with biological targets. It is metabolically robust and generally resistant to common phase I metabolic reactions, which can lead to an improved pharmacokinetic profile.[1] Furthermore, the benzylamine portion of the scaffold provides a convenient synthetic handle for introducing a wide variety of substituents to explore the structure-activity relationship (SAR).[2][3]
Q2: What are the common liabilities associated with this scaffold that I should be aware of during lead optimization?
While advantageous, this scaffold is not without its challenges. The primary liability is often poor aqueous solubility, a consequence of the crystalline nature and lipophilicity that the sulfone group can impart.[4][5] Additionally, depending on the substitution pattern, the benzylamine moiety can be susceptible to metabolism by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes.[6][7] Off-target activity, particularly at aminergic GPCRs or ion channels, can also be a concern due to the basic nitrogen atom.
Q3: How should I approach the initial SAR exploration around this core?
A systematic approach is recommended. Begin by exploring substitutions on the benzylamine nitrogen. This position is often a key vector for modulating potency and selectivity.[8] Simple alkyl, aryl, or heterocyclic groups can be introduced to probe the steric and electronic requirements of the target's binding pocket. Subsequently, explore substitutions on the aromatic ring of the benzylamine. Small, electron-donating or withdrawing groups can fine-tune the pKa of the benzylamine and influence its binding characteristics.
Part 2: Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to specific experimental problems.
Issue 1: Poor Aqueous Solubility
Symptom: Your compound precipitates out of aqueous buffers during in vitro assays, leading to inconsistent data and artificially low potency readings. A kinetic solubility assay reveals solubility below 10 µM.[9]
Underlying Cause: The high crystal lattice energy and/or high lipophilicity of the molecule, often exacerbated by the planar, rigid nature of the aromatic rings and the sulfone group, can lead to poor solubility.[5][10]
Troubleshooting Workflow:
Caption: Decision tree for addressing poor aqueous solubility.
Solutions:
-
Introduce Polar Functional Groups: The most direct way to improve solubility is to increase the polarity of the molecule.
-
Action: Synthesize analogs containing hydroxyl (-OH), amide (-CONH2), or small, polar heterocyclic groups (e.g., morpholine, piperazine). These groups can engage in hydrogen bonding with water, disrupting the crystal lattice and improving solvation.
-
Rationale: The introduction of polar groups can increase the hydrophilic character of the compound, leading to better solubility in aqueous media.[4]
-
-
Disrupt Planarity and Crystal Packing: Highly planar molecules tend to pack efficiently into a crystal lattice, which increases the energy required to dissolve them.
-
Action: Introduce non-planar, sp3-hybridized centers. This can be achieved by adding a chiral center, incorporating a cycloalkyl group, or using bulky substituents that force the aromatic rings out of planarity.
-
Rationale: By disrupting the planarity, you reduce the efficiency of crystal packing, which lowers the lattice energy and can improve solubility.
-
-
Formulation Strategies (for in vivo studies): If chemical modification is not immediately feasible or desirable, formulation can be a solution for preclinical studies.
-
Action: Formulate the compound with solubility-enhancing excipients such as cyclodextrins or polymers like PEG-400.
-
Rationale: These excipients can encapsulate the drug molecule, presenting a more hydrophilic exterior to the aqueous environment.[4]
-
Issue 2: High Metabolic Instability
Symptom: Your compound shows a short half-life (t1/2 < 30 min) in a liver microsomal stability assay, suggesting rapid clearance in vivo.[6][7]
Underlying Cause: The compound is likely being metabolized by Phase I (e.g., CYP-mediated oxidation) or Phase II (e.g., glucuronidation) enzymes.[11][12] Common metabolic "hotspots" on this scaffold include the benzylamine nitrogen and any unsubstituted positions on the aromatic rings.
Troubleshooting Workflow:
Caption: Workflow for improving metabolic stability.
Solutions:
-
Metabolite Identification: The first step is to identify where the metabolism is occurring.
-
Action: Perform a metabolite identification study by incubating your compound with liver microsomes and analyzing the products by LC-MS/MS.[11]
-
-
Block the Site of Metabolism: Once a metabolic hotspot is identified, you can strategically modify the molecule to block the metabolic reaction.
-
Action: Introduce a "blocking" group, such as a fluorine or methyl group, at the site of metabolism.
-
Rationale: These groups are generally resistant to metabolism and can sterically hinder the metabolic enzymes from accessing the site.[13]
-
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism.
-
Action: Synthesize a deuterated version of your compound.
-
Rationale: This strategy leverages the kinetic isotope effect, where the breaking of a C-D bond is slower than the breaking of a C-H bond, thus reducing the rate of metabolism.[13]
-
-
Introduce Steric Hindrance:
-
Action: Introduce bulky groups near the metabolic site.
-
Rationale: This can physically block the metabolic enzymes from accessing the site of metabolism.[14]
-
Data Summary: Example SAR Table
| Compound ID | R1 (on N) | R2 (on Ring) | Potency (IC50, nM) | Kinetic Solubility (µM) | Microsomal t1/2 (min) |
| Parent-01 | H | H | 500 | 5 | 25 |
| Opti-S-01 | H | 4-OH | 650 | >100 | 28 |
| Opti-M-01 | H | 4-F | 450 | 8 | >120 |
| Opti-P-01 | Cyclopropyl | 4-F | 50 | 15 | 95 |
This table illustrates a hypothetical lead optimization campaign where strategic modifications led to improvements in solubility (Opti-S-01), metabolic stability (Opti-M-01), and potency (Opti-P-01).
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a high-throughput method to assess the kinetic solubility of your compounds.[15][16][17]
Materials:
-
Test compounds in DMSO (10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV/Vis plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of your 10 mM DMSO stock in DMSO.
-
Assay Plate Preparation: Add 2 µL of each DMSO stock concentration to the wells of a 96-well filter plate.
-
Solubilization: Add 98 µL of PBS (pH 7.4) to each well. This results in a 2% final DMSO concentration.[9]
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[15]
-
Filtration: Place the filter plate on top of a UV-transparent collection plate and centrifuge to filter the solutions. This separates any precipitated compound from the soluble fraction.[17]
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Data Analysis: Determine the solubility by comparing the UV absorbance of the test compound to a standard curve of the same compound prepared in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water).[16]
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses the susceptibility of your compounds to metabolism by liver enzymes.[6][7][11]
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compounds (1 mM DMSO stock)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (final protein concentration 0.5 mg/mL) and your test compound (final concentration 1 µM) in phosphate buffer.[11]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.[7][18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[11][18]
-
Protein Precipitation: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2 = -0.693 / slope) and the intrinsic clearance (Clint).[7][12]
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
-
PubMed. In vitro solubility assays in drug discovery.
-
BioDuro. ADME Microsomal Stability Assay.
-
BenchChem. how to improve solubility of Sulfone-Bis-PEG4-acid conjugates.
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Creative Bioarray. Microsomal Stability Assay.
-
ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
-
PubMed. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.
-
ResearchGate. New insight in improving solubility of poorly soluble drugs by preventing the formation of their hydrogen-bonds: a case of dapsone salts with camphorsulfonic and 5-sulfosalicylic acid.
-
ResearchGate. Structure–activity relationships for a new family of sulfonylurea herbicides.
-
ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
-
RSC Publishing. New insight into improving the solubility of poorly soluble drugs by preventing the formation of their hydrogen-bonds: a case of dapsone salts with camphorsulfonic and 5-sulfosalicylic acid.
-
MDPI. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates.
-
YouTube. Structural Activity Relationship (SAR) of Sulfonamides.
-
ResearchGate. In vitro metabolic stability assays for the selected compounds.
-
Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools.
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Patsnap Synapse. What are the methods of lead optimization in drug discovery?.
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Creative Biostructure. Lead Optimization and Preclinical Development.
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ResearchGate. Results of metabolic stability study.
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Creative Bioarray. Lead Optimization.
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PharmaBlock. Application of Methylsulfone in Drug Discovery.
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PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.
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NIH. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
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PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds.
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MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
-
PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
-
The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.
-
Semantic Scholar. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis.
-
ResearchGate. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.
-
NIH. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D.
-
Korea University Pure. Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis.
-
ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
-
ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.
-
ResearchGate. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
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Enhancing the stability of 4-(Methylsulfonyl)benzylamine in solution
Technical Support Center: 4-(Methylsulfonyl)benzylamine
Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to enhance the stability of this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Part 1: General Storage and Handling
Question 1: What are the ideal storage conditions for solid this compound and its solutions?
Answer: Proper storage is the first line of defense against degradation. For the solid compound, storage in a cool, dark, and dry place is recommended.[1] Many suppliers advise keeping it under an inert atmosphere at 2-8°C.[2]
For solutions, the optimal conditions depend on the solvent and intended duration of storage. As a general guideline, freshly prepared solutions should be used whenever possible. For short-term storage, refrigeration (2-8°C) in a tightly sealed, light-protecting container (e.g., amber glass vial) is crucial. The benzylamine moiety is known to absorb carbon dioxide from the air, which can alter its properties, making an inert atmosphere (e.g., argon or nitrogen) beneficial for long-term storage.[3]
| Condition | Solid Compound | Stock Solution (Short-Term, <24h) | Stock Solution (Long-Term, >24h) |
| Temperature | 2-8°C[2] | 2-8°C | ≤ -20°C (aliquoted) |
| Atmosphere | Inert atmosphere recommended[2] | Tightly sealed | Headspace flushed with N₂ or Ar |
| Light | Protect from light (dark place)[2] | Use amber vials or wrap in foil | Use amber vials or wrap in foil |
| Container | Tightly-closed container[1] | Glass or compatible polymer | Glass or compatible polymer |
Question 2: I've prepared a solution of this compound in DMSO, but I see some precipitation after storing it in the freezer. What is happening?
Answer: This is a common issue related to the solvent's physical properties. Dimethyl sulfoxide (DMSO) has a relatively high freezing point at 18.5°C. When you store a DMSO solution in a standard freezer (-20°C), the solvent itself freezes. Upon thawing, the compound of interest may not fully redissolve, leading to the precipitate you observe. This can result in an inaccurate concentration for your experiments.
Troubleshooting Steps:
-
Thorough Re-solubilization: After removing from the freezer, ensure the solution is brought to room temperature and vortexed vigorously until the precipitate is fully dissolved. Gentle warming in a water bath (e.g., to 30-37°C) can aid this process.
-
Consider Alternative Solvents: If this is a recurring issue, consider using a solvent with a lower freezing point, such as ethanol or a co-solvent system (e.g., DMSO/ethanol), provided it is compatible with your experimental setup.
-
Store at 4°C: For short-term storage, refrigeration at 4°C will keep the DMSO in a liquid state and may prevent this issue, but you must still assess the chemical stability at this temperature.
Part 2: Understanding and Preventing Chemical Degradation
Question 3: My solution of this compound is turning a pale yellow color over time. What is the likely cause and how can I prevent it?
Answer: A color change to yellow is often indicative of oxidation.[4] The benzylamine functional group is susceptible to aerobic oxidation, which can lead to the formation of imines and subsequently benzaldehyde derivatives.[5][6] These conjugated imine and aldehyde species can be chromophoric, causing the yellow discoloration. The reaction is often catalyzed by trace metals and exposure to light and atmospheric oxygen.
Prevention Strategies:
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides and metal contaminants.
-
Work Under an Inert Atmosphere: Prepare solutions in a glove box or by using solvents that have been sparged with an inert gas like argon or nitrogen. Store solutions with the vial headspace flushed with inert gas.[7]
-
Protect from Light: Light can initiate and accelerate oxidative processes.[8] Always store solutions in amber vials or protect them from ambient light.
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your downstream assay must be verified.
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Workflow for a comprehensive forced degradation study.
See the protocol below for a detailed step-by-step guide.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the steps to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines. [9] Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear glass vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is seen, repeat with 1 M HCl.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is seen, repeat with 1 M NaOH.
-
Oxidation: Use 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Mix stock with water. Incubate in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Mix stock with water. Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
-
Sample Quenching: After the specified time, stop the reactions. For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively. Dilute all samples (including control, thermal, and oxidative) to a final concentration of ~50-100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples immediately using a developed stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of stability. [10] Objective: To achieve baseline separation between the this compound peak and any peaks generated during the forced degradation study.
Starting HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor across a range (e.g., 210-400 nm) and select an optimal wavelength for the parent compound (e.g., ~225 nm or ~270 nm).
-
Injection Volume: 10 µL.
Method Validation:
-
Inject the control and all stressed samples.
-
Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent peak (resolution > 1.5).
-
If co-elution occurs, optimize the gradient, mobile phase pH, or change the column chemistry. For structural elucidation of degradation products, couple the HPLC system to a mass spectrometer (LC-MS). [11]
References
-
Fakhri, S., et al. (2020). Recent advances in the oxidative conversion of benzylamines. ResearchGate. Retrieved from [Link]
-
Sharma, P. K., et al. (2000). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. Retrieved from [Link]
-
Pinguet, P. A., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Shechter, H., et al. (1962). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Krasner, S. W., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Pinguet, P. A., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent: Effects of PH, Solvent Composition, (SBE)7m-β-CD, and HP-β-CD on Stability. ResearchGate. Retrieved from [Link]
-
Obora, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Penketh, P. G., et al. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
George, A., et al. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PubMed Central. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]
-
Wang, C., et al. (2019). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Johnson, J. S., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PubMed Central. Retrieved from [Link]
-
Potter, B. V. L., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]
-
Leenders, S. H. A. M., et al. (2020). Schematic degradation pathway of benzylamine as described in literature. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Savateev, A., et al. (2020). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). α C‒H functionalization of benzylamines. Retrieved from [Link]
-
Singh, S., & Handa, T. (2013). Forced degradation and impurity profiling: A review. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]
-
Stolz, A., et al. (2000). Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
Albro, T. G., et al. (1998). Separation of chemical warfare agent degradation products by the reversal of electroosmotic flow in capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]
-
Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Retrieved from [Link]
-
BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Wang, Y., et al. (2021). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology. Retrieved from [Link]
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Technical Support Center: Scaling Up 4-(Methylsulfonyl)benzylamine Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-(Methylsulfonyl)benzylamine from the laboratory bench to a pilot plant. Our goal is to provide practical, in-depth solutions to the common challenges encountered during scale-up, ensuring a safe, efficient, and reproducible process.
Section 1: Synthesis Overview and Lab-Scale Foundation
Successful scale-up begins with a robust and well-understood laboratory procedure. The most common and scalable route to this compound involves the reductive amination of 4-(methylsulfonyl)benzaldehyde. This method is generally preferred for its operational simplicity and avoidance of highly energetic or toxic reagents often used in nitrile reductions.
Lab-Scale Protocol: Reductive Amination
This protocol outlines a typical lab-scale synthesis using sodium borohydride, a common and moderately reactive reducing agent.
Step-by-Step Methodology:
-
Reactor Setup: A 1 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charge: The flask is charged with 4-(methylsulfonyl)benzaldehyde (50 g, 0.27 mol) and methanol (500 mL).
-
Ammonia Addition: The solution is cooled to 0-5°C using an ice bath. A solution of ammonia in methanol (7N, 100 mL, 0.7 mol) is added dropwise over 30 minutes, maintaining the internal temperature below 10°C. The mixture is stirred for 1 hour at this temperature to facilitate imine formation.
-
Reduction: Sodium borohydride (12.3 g, 0.32 mol) is added portion-wise over 1 hour, ensuring the temperature does not exceed 15°C. The reaction is highly exothermic, and careful control of the addition rate is critical.[1][2]
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the intermediate imine is consumed and the starting aldehyde is less than 1% of the total peak area.[3]
-
Quench: The reaction is carefully quenched by the slow, dropwise addition of 1M hydrochloric acid (HCl) at 0-5°C until the pH is ~7. This step destroys any unreacted sodium borohydride and should be performed with caution due to hydrogen gas evolution.
-
Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction & Isolation: The resulting aqueous slurry is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.[4]
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Laboratory Synthesis Workflow Diagram
Caption: Lab-scale workflow for this compound synthesis.
Section 2: Troubleshooting Guide for Pilot-Plant Scale-Up
Transitioning a process from a 1 L flask to a 100 L reactor is rarely a linear multiplication of quantities.[5] This section addresses specific problems that arise during the scale-up of the this compound synthesis.
Reaction & Performance Issues
Q: My reaction yield dropped from 85% at the lab scale to 60% in the pilot plant. What are the most likely causes?
A: A significant drop in yield during scale-up typically points to issues with thermal control or mass transfer.[5]
-
Poor Temperature Control / Localized Hotspots: The reductive amination is exothermic, releasing significant heat.[1][6] A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient.[7] This can create localized "hotspots" where the temperature is much higher than the sensor reading, leading to side reactions and degradation of the product or reagents.
-
Solution:
-
Slower Reagent Addition: Extend the addition time for the sodium borohydride. What took 1 hour in the lab may need to take 3-4 hours at pilot scale.
-
Improved Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider pre-chilling the reagents before addition.
-
Process Modeling: Perform calculations to estimate the total heat evolution (enthalpy of reaction) to ensure the pilot reactor's cooling capacity is not exceeded.
-
-
-
Inefficient Mixing & Mass Transfer: What appears well-mixed in a flask can be heterogeneous in a large reactor.[7] Poor mixing can lead to areas of high reagent concentration, causing side reactions, and areas of low concentration, resulting in an incomplete reaction.
-
Solution:
-
Evaluate Agitation: The lab's magnetic stir bar is not analogous to a pilot reactor's impeller. Review the reactor's mixing capabilities. A pitched-blade turbine or retreat curve impeller is often suitable. Baffles are essential to ensure proper top-to-bottom turnover and prevent vortexing.
-
Monitor Power Number: Work with a chemical engineer to ensure the agitator's power input per unit volume is sufficient to maintain a homogenous suspension of the sodium borohydride and prevent temperature gradients.
-
-
Q: I'm observing new impurities in the pilot-scale batch that were not present in the lab. Why is this happening?
A: The appearance of new impurities is almost always linked to harsher conditions or longer reaction times experienced by the molecules at scale.
-
Degradation from Hotspots: As mentioned above, localized overheating can cause thermal degradation of the starting material, intermediate, or product, opening up new impurity-forming pathways.
-
Longer Processing Times: Pilot-scale operations, from reagent charging to final work-up, take significantly longer. If the product or intermediates are unstable in the reaction mixture or under work-up conditions, this extended time can lead to the formation of process-related impurities. For example, over-reduction or side reactions with the solvent can become more prominent.
-
Raw Material Quality: The quality and specification of raw materials sourced in bulk for pilot campaigns may differ from the high-purity reagents used in the lab.[8] Trace impurities in a starting material can be magnified at scale and participate in side reactions.
-
Solution:
-
Impurity Identification: Isolate and identify the structure of the new impurities using LC-MS and NMR. Understanding the structure provides clues about its formation mechanism.
-
Forced Degradation Studies: Conduct lab-scale experiments that mimic the potential excursions of the pilot plant (e.g., hold a sample at a higher temperature for several hours) to see if you can intentionally generate the same impurities. This helps confirm the root cause.
-
Raw Material Qualification: Always qualify new batches of raw materials to ensure they meet the required specifications before use in the pilot plant.
-
-
Work-up & Purification Issues
Q: Phase separation during the aqueous work-up is extremely slow, and I'm fighting emulsions. How can I resolve this?
A: Emulsions are common at scale where agitation energy is high and minor impurities can act as surfactants.
-
Solution:
-
Increase Ionic Strength: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the density of the aqueous phase and "salts out" organic components, helping to break the emulsion.
-
Adjust pH: Small adjustments to the pH can sometimes disrupt the forces stabilizing the emulsion.
-
Minimize Agitation: During extraction, use the lowest agitation speed that still provides sufficient interfacial contact. Avoid high-shear mixing.
-
Allow for Settling Time: Be patient. It can take several hours for phases to separate in a large vessel. Plan for this in your batch record.
-
Q: The crystallization is inconsistent. In one batch, the product oiled out, and in another, I got fine needles that were impossible to filter. What can I do?
A: Crystallization is highly sensitive to cooling rates, supersaturation, and nucleation, all of which behave differently at scale.
-
Solution:
-
Controlled Cooling: Do not simply shut off the heat and turn on the cooling. Implement a controlled, linear cooling ramp (e.g., 10-15°C per hour). This is the single most important parameter for achieving a consistent crystal form and size.
-
Seeding: Develop a seeding protocol. Once the solution is cooled to a point of slight supersaturation, add a small amount (0.1-1% w/w) of pre-milled, high-purity product. This provides nucleation sites and ensures consistent crystallization, avoiding oiling out or shock crystallization.
-
Solvent System: Re-evaluate your solvent/anti-solvent system. A system that works well for rapid cooling in a lab flask may be unsuitable for the slow cooling of a large reactor.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common pilot plant scale-up issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations when scaling up this synthesis?
A: Safety is the highest priority in a pilot plant.[9]
-
Hydrogen Evolution: The quench of sodium borohydride with acid generates flammable hydrogen gas. The reactor must be properly vented to a safe location, and the addition must be slow and controlled to manage the rate of gas evolution.
-
Exotherm Management: A runaway reaction is a serious hazard. The process must be designed so that the heat generated by the reaction can be safely removed by the reactor's cooling system.[10] This includes having an emergency quench plan.
-
Solvent Handling: Methanol and dichloromethane are flammable and/or toxic. The pilot plant must be equipped with proper ventilation, and all equipment must be grounded to prevent static discharge, a potential ignition source.[11][12]
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including flame-retardant lab coats, safety glasses, and suitable gloves. For charging solids, respiratory protection may be necessary.
Q: What analytical methods are essential for in-process control (IPC) and final product release?
A: Robust analytical controls are key to a successful and reproducible process.
| Analysis | Method | Purpose |
| Reaction Completion | HPLC | To monitor the disappearance of the starting aldehyde and imine intermediate. Ensures the reaction is driven to completion before work-up. |
| Purity & Impurity Profile | HPLC | To determine the purity of the final product and quantify any known or unknown impurities.[13] |
| Residual Solvents | Gas Chromatography (GC) with Headspace | To ensure that levels of process solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexanes) are below the limits set by ICH guidelines.[14] |
| Water Content | Karl Fischer Titration | To measure the amount of water in the final product, which can affect stability and downstream processing. |
| Structural Confirmation | NMR, Mass Spectrometry | To confirm the identity and structure of the final compound, typically performed on the first few batches and as part of a formal stability study. |
| Appearance / Melting Point | Visual / Melting Point Apparatus | Basic quality control checks to ensure batch-to-batch consistency. |
Q: How do I choose the right type of reactor for this process?
A: Reactor selection is critical for success.[15]
-
Material of Construction: For this process, a glass-lined steel reactor is ideal. It offers excellent chemical resistance to the acidic and basic conditions of the reaction and work-up, while also providing the structural integrity and heat transfer capabilities of steel.[5] Stainless steel may be an option, but corrosion studies should be performed first.
-
Agitation System: A pitched-blade turbine or retreat curve impeller is recommended to provide good axial (top-to-bottom) flow, which is important for suspending the solid sodium borohydride and ensuring thermal homogeneity. The reactor must also have baffles to prevent vortex formation and improve mixing efficiency.
-
Ancillary Equipment: The reactor must be equipped with a jacket for precise temperature control, a condenser for solvent handling, and multiple addition ports for controlled reagent delivery.
References
-
Stenfors, B.A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
Stenfors, B.A. & Staples, R.J. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData. Available at: [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Blog. Available at: [Link]
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Goel Impex. (2025). Importance of Pilot Plants in Pharmaceutical & Chemical Industries. Goel Impex Blog. Available at: [Link]
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Reddit r/askscience. (2017). Where does the heat in exothermic reactions come from? Reddit. Available at: [Link]
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Gertenbach, D. & Cooper, B.L. SCALEUP ISSUES FROM BENCH TO PILOT. Hazen Research. Available at: [Link]
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ResearchGate. (n.d.). A schematic diagram of the pilot plant amination process. ResearchGate. Available at: [Link]
-
YouTube. (2025). Why Do Exothermic Reactions Transfer Heat To Surroundings? YouTube. Available at: [Link]
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StudySmarter. (2024). Pilot Plant Operations: Design & Scaling. StudySmarter. Available at: [Link]
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Quora. (2021). How do exothermic reactions output heat? Quora. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Chemistry Stack Exchange. (2022). Do exothermic reactions also absorb heat? Chemistry Stack Exchange. Available at: [Link]
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Chemistry LibreTexts. (2020). 1.3.5: Exothermic and Endothermic Reactions. Chemistry LibreTexts. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz Blog. Available at: [Link]
-
BUSS ChemTech AG. (n.d.). Scaling up from lab and pilot results to successful industrial plants. BUSS ChemTech AG. Available at: [Link]
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Indo American Journal of Pharmaceutical Sciences. (2024). A Review On Pilot Plant Scale Up Techniques And Platform Technology. Iajps. Available at: [Link]
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Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]
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Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-(Methylsulfonyl)benzylamine using ¹H NMR Spectroscopy
For professionals in drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate months or even years of research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier tool for the structural elucidation of organic compounds in solution.[1][2][3][4]
This guide provides an in-depth, practical walkthrough for validating the structure of a key synthetic building block, 4-(Methylsulfonyl)benzylamine. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Part 1: Foundational Principles - The 'Why' of ¹H NMR
Before delving into the protocol, it is crucial to understand the principles that make ¹H NMR so powerful. NMR spectroscopy is based on the interaction between the magnetic properties of atomic nuclei (specifically, their 'spin') and an external magnetic field.[5][6][7] When a sample is placed in a strong magnet, the ¹H nuclei (protons) align with the field. By irradiating the sample with radiofrequency pulses, we can excite these nuclei to a higher energy state. The subsequent relaxation and emission of energy are detected as an NMR signal.[1][8]
The utility of NMR for structure determination arises from three key parameters:
-
Chemical Shift (δ): The precise frequency at which a proton resonates is highly dependent on its local electronic environment. Electron-withdrawing groups (like the methylsulfonyl group) "deshield" nearby protons, causing them to resonate at a higher frequency (further downfield). This allows us to differentiate protons in unique chemical environments.[3][4]
-
Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of one proton can influence its neighbors on adjacent atoms. This interaction splits the NMR signal into a multiplet (e.g., a doublet, triplet). The pattern of this splitting reveals the number of neighboring protons, allowing us to piece together the connectivity of the molecular fragments.[9]
By analyzing these three components, we can confidently deduce the structure of a molecule.
Part 2: The Experimental Protocol - A Self-Validating Workflow
A high-quality spectrum is contingent upon meticulous sample preparation.[10] The following protocol is designed to minimize artifacts and produce a spectrum that is a true representation of the sample.
Experimental Workflow Overview
Caption: Structure of this compound with proton labels.
Based on the structure, we can predict the following signals. The electron-withdrawing sulfonyl group will shift adjacent protons (Hₐ) downfield, while the electron-donating amino-methyl group will have a lesser effect on its adjacent protons (H♭).
| Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity (Splitting) | Assignment |
| Hₐ | ~7.9 ppm | 2H | Doublet (d) | Aromatic protons ortho to the SO₂CH₃ group |
| H♭ | ~7.5 ppm | 2H | Doublet (d) | Aromatic protons ortho to the CH₂NH₂ group |
| Hc | ~4.1 ppm | 2H | Singlet (s) | Benzylic protons (CH₂) |
| Hd | ~8.4 ppm (in DMSO-d₆) | 2H | Broad Singlet (s) | Amine protons (NH₂) |
| Hₑ | ~3.2 ppm | 3H | Singlet (s) | Methyl protons (CH₃) |
Structural Validation Logic
The process of validation involves a systematic check of each signal against the proposed structure.
Caption: Logical flow for confirming the structure from ¹H NMR data.
-
Aromatic Region: The presence of two doublets, each integrating to 2H, is the classic signature of a 1,4- (or para-) substituted benzene ring. The significant downfield shift of one doublet (~7.9 ppm) is consistent with it being adjacent to the strongly electron-withdrawing sulfonyl group.
-
Aliphatic Region: The sharp singlet at ~3.2 ppm integrating to 3H is indicative of a methyl group with no adjacent protons, perfectly matching the methylsulfonyl moiety. The singlet at ~4.1 ppm integrating to 2H corresponds to the benzylic CH₂ protons, which are also isolated.
-
Amine Protons: The NH₂ protons often appear as a broad singlet due to quadrupole broadening and chemical exchange. Their chemical shift can be variable and is concentration and solvent-dependent. In DMSO-d₆, they are more likely to be observed clearly than in CDCl₃.
When every signal's chemical shift, integration, and multiplicity perfectly align with the proposed structure, the identity of the compound is validated with a high degree of confidence. [11][12]
Part 4: Comparison with Alternative Techniques
While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust and unimpeachable structural confirmation, a standard practice in regulated environments like drug development.
| Technique | Information Provided | Role in Validation |
| ¹H NMR Spectroscopy | Provides detailed information on the proton framework, including connectivity and stereochemistry. [13] | Primary tool for detailed structural elucidation. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, providing the molecular weight and elemental composition (with high resolution MS). [14][15] | Confirms the molecular formula (C₈H₁₁NO₂S, MW: 185.24). [16] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. [17] | Confirms the presence of N-H (amine), S=O (sulfone), and aromatic C-H bonds. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon environments in the molecule. [3] | Complements ¹H NMR by confirming the carbon skeleton. |
Using these techniques in concert allows for orthogonal validation. For example, MS confirms the correct mass, IR confirms the key functional groups are present, and ¹H NMR shows precisely how they are connected.
Conclusion
The structural validation of this compound is efficiently and confidently achieved using ¹H NMR spectroscopy. By understanding the fundamental principles of the technique and adhering to a meticulous experimental protocol, researchers can generate high-quality data. The systematic interpretation of the chemical shift, integration, and coupling patterns provides a detailed and self-validating "fingerprint" of the molecule, confirming its identity. When combined with complementary techniques like Mass Spectrometry and IR Spectroscopy, this analytical workflow provides the absolute certainty required for advancing research and development in the chemical and pharmaceutical sciences.
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Comparing biological activity of 4-(Methylsulfonyl)benzylamine vs 4-chlorobenzylamine
For drug development professionals, the results of these experiments would guide the selection of the appropriate scaffold for further optimization. If potent MAO-B inhibition is observed with acceptable cytotoxicity, the next steps would involve lead optimization to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in a whole-organism context. Understanding these structure-activity relationships is paramount to the rational design of novel and effective therapeutic agents. [21][22]
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Gao, X. H., et al. (2021). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1545-1555. [Link]
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Onwukwe, C. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3365. [Link]
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Purity Determination of Synthesized 4-(Methylsulfonyl)benzylamine: A Comparative Guide to GC-MS and Alternative Analytical Techniques
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. 4-(Methylsulfonyl)benzylamine, a key building block in medicinal chemistry, requires precise and accurate purity assessment to ensure the safety and efficacy of final drug products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Nonaqueous Titration—for the purity determination of this compound. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven recommendations to guide researchers in selecting the most appropriate methodology for their specific analytical challenges.
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
This compound (C₈H₁₁NO₂S, Mol. Wt. 185.24) is a primary amine containing a sulfone functional group, making it a versatile intermediate in the synthesis of various biologically active molecules.[1][2] The purity of such an intermediate is paramount, as even trace impurities can carry forward through synthetic steps, potentially leading to undesired side effects, reduced efficacy, or the formation of toxic byproducts in the final API.[3] Regulatory bodies like the ICH mandate rigorous impurity profiling, making the selection of an appropriate analytical method a critical decision.[4][5]
This guide aims to provide a comprehensive evaluation of GC-MS as a primary tool for this purpose, while objectively comparing its performance against HPLC, qNMR, and titration, enabling scientists to make informed decisions for process control, quality assurance, and regulatory submissions.
The Analytical Challenge: Physicochemical Properties of a Primary Benzylamine
Primary amines like this compound present a unique set of analytical challenges, particularly for gas chromatography.[6] Their high polarity and the presence of active hydrogen atoms on the amino group lead to strong interactions with the active sites (silanol groups) within the GC inlet and on the column's stationary phase. This interaction often results in:
-
Poor Peak Shape: Significant peak tailing, which complicates integration and reduces quantitative accuracy.
-
Low Volatility: Requiring higher temperatures for elution, which can risk thermal degradation of the analyte.
-
Analyte Adsorption: Irreversible adsorption onto the column, leading to poor recovery and inaccurate quantification.[7]
To overcome these issues, chemical derivatization is a common and highly effective strategy.[6][8] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[6]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it a "gold standard" for the analysis of volatile and semi-volatile compounds, including potential impurities.[9]
Analytical Workflow
The general workflow for purity analysis by GC-MS involves sample preparation, which may include derivatization, followed by instrumental analysis and data processing.
Caption: General workflow for the GC-MS analysis of this compound.
Experimental Protocol: Purity by GC-MS with Silylation
This protocol employs silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective reagent for derivatizing active hydrogens on amines.[6][8]
Objective: To separate and identify this compound from potential volatile and semi-volatile impurities.
Methodology:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the stock solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
MS Detector: Agilent 5975 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl-arylene phase provides excellent inertness and low bleed, ideal for MS applications.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C, operated in split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.[10]
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Calculate purity using the area percent normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Identify impurity peaks by comparing their mass spectra against the NIST library and by interpreting fragmentation patterns.
-
Expected Results and Interpretation
The derivatization replaces the two active hydrogens on the primary amine with trimethylsilyl (TMS) groups. The resulting bis-TMS derivative is significantly less polar and more volatile. The mass spectrum under EI conditions is expected to show characteristic fragments that can be used for structural confirmation.
Caption: Predicted key fragmentation of bis-TMS-derivatized this compound.
Comparative Analytical Techniques
While GC-MS is highly effective, a comprehensive purity assessment often relies on orthogonal techniques that measure the analyte based on different chemical principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[11]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase method is most suitable.
-
Advantages:
-
Direct analysis is possible without derivatization.
-
Excellent for quantifying non-volatile or polar impurities (e.g., starting materials, salts).
-
Robust and highly reproducible.
-
-
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. An acidic mobile phase (e.g., using formic or phosphoric acid) ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.[12]
-
Experimental Protocol (Example):
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm.
-
Sample Prep: Dissolve sample in a 50:50 water:acetonitrile mixture.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that determines purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[13][14]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Advantages:
-
Provides absolute purity without needing a reference standard of the analyte itself.
-
Non-destructive, allowing sample recovery.
-
Provides structural information, confirming identity and purity simultaneously.
-
-
Causality: An internal standard like maleic acid or dimethyl sulfone is chosen because it must be highly pure, stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[14]
-
Experimental Protocol (Example):
-
Sample Prep: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer with a long relaxation delay (e.g., 30-60 seconds).
-
Calculation: Purity is calculated using the ratio of the integrals of specific, well-resolved peaks from the analyte and the standard, corrected for their molecular weights and number of protons.
-
Nonaqueous Potentiometric Titration
This classic titrimetric method is a cost-effective and accurate way to determine the total basic content of a sample.
-
Principle: The amine (a weak base) is titrated with a strong acid (perchloric acid) in a nonaqueous solvent (glacial acetic acid).[15] The acetic acid enhances the basicity of the amine, resulting in a sharp, detectable endpoint.[16]
-
Advantages:
-
High precision and accuracy for assay determination.
-
Low cost of instrumentation and consumables.
-
Based on a primary chemical principle (stoichiometry).
-
-
Causality: Water is a stronger base than the amine in this context and would interfere with the titration; therefore, a nonaqueous solvent like glacial acetic acid is essential.[16] Perchloric acid is used because it is the strongest acid available in nonaqueous media, ensuring a complete reaction with the weak amine base.[15]
-
Experimental Protocol (Example):
-
Titrant: Standardized 0.1 N Perchloric Acid in glacial acetic acid.
-
Sample Prep: Accurately weigh the sample and dissolve it in glacial acetic acid.
-
Titration: Titrate the sample solution with the perchloric acid titrant, monitoring the potential change with a suitable electrode to determine the equivalence point.
-
Calculation: Purity is calculated based on the volume of titrant consumed and the stoichiometry of the acid-base reaction.
-
Objective Performance Comparison
The choice of method depends on the analytical goal, available resources, and the stage of drug development. The following table provides a direct comparison of the techniques.
| Feature | GC-MS (with Derivatization) | HPLC-UV | Quantitative ¹H NMR (qNMR) | Nonaqueous Titration |
| Selectivity | Very High (Chromatography + Mass) | High (Chromatography) | High (Chemical Shift) | Low (Measures total base) |
| Sensitivity | High to Very High (ppm to ppb) | High (ppm) | Moderate (Requires mg of sample) | Moderate (Requires mg of sample) |
| Primary Use | Identification & quantification of volatile/semi-volatile impurities | Quantification of main component & non-volatile impurities | Absolute purity assignment of reference standards, structural confirmation | Assay of total base content, process control |
| Sample Prep | Moderate to Complex (Derivatization often required) | Simple (Dilute and shoot) | Simple (Weigh and dissolve) | Simple (Weigh and dissolve) |
| Speed/Throughput | Moderate | High | Low to Moderate | High |
| Cost (Instrument) | High | Moderate | Very High | Low |
| Information | Structural info (MS), separates isomers | Quantitative, separates isomers | Structural info, absolute purity | Total base content only |
| Limitations | Not suitable for non-volatile or thermally labile compounds | May not detect impurities without a chromophore | Lower sensitivity, high capital cost | Not specific if basic impurities are present |
Discussion and Recommendations
A multi-faceted approach, leveraging orthogonal methods, provides the most comprehensive and trustworthy purity profile for this compound.
-
For R&D and Impurity Profiling: GC-MS is indispensable for identifying and quantifying unknown volatile and semi-volatile impurities that may arise from starting materials or side reactions. Its high sensitivity and specificity are crucial for detecting potentially genotoxic impurities at trace levels.[17] It should be used in conjunction with HPLC , which serves as an orthogonal method to quantify the main component and any non-volatile or thermally unstable impurities.
-
For Reference Standard Certification: Quantitative NMR (qNMR) is the method of choice. As a primary ratio method, it provides an absolute purity value traceable to a certified standard without requiring an identical reference material of the analyte.[13] This is critical for establishing the purity of in-house primary standards.
-
For Routine Quality Control & Process Monitoring: Nonaqueous Titration offers a rapid, cost-effective, and highly precise method for determining the assay (total base content) of bulk batches.[16][18] While it lacks specificity, its simplicity and accuracy make it ideal for ensuring batch-to-batch consistency once the impurity profile has been established by more selective methods like GC-MS and HPLC.
Conclusion
The purity determination of synthesized this compound requires a well-reasoned analytical strategy. GC-MS, particularly when coupled with derivatization, is a powerful tool for the selective identification and quantification of a wide range of potential impurities. However, it is not a standalone solution. A comprehensive and regulatory-compliant characterization is best achieved by integrating GC-MS with orthogonal methods like HPLC for non-volatile analysis, qNMR for primary standard certification, and titration for routine process control. By understanding the principles, advantages, and limitations of each technique, researchers can build a robust analytical workflow that ensures the quality, safety, and integrity of their pharmaceutical compounds.
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 4-(Methylsulfonyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4-(Methylsulfonyl)benzylamine Derivatives
The this compound scaffold is a key pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The sulfonyl group, with its ability to act as a hydrogen bond acceptor, and the benzylamine moiety, which can participate in various intermolecular interactions, make these derivatives attractive for designing targeted therapeutics.[3] Accurate knowledge of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
X-ray crystallography stands as the definitive method for elucidating the solid-state atomic arrangement of molecules.[3] This guide provides a comparative analysis of the X-ray crystallographic data of this compound derivatives and related structures. We will explore the nuances of their crystal packing, the influence of substituents on their molecular conformation, and how crystallographic insights compare with data from other analytical techniques.
Comparative Crystallographic Analysis: Insights from a Model Compound
Key Crystallographic Data for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₇NO₂S | [3][4] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [3] |
| a (Å) | 6.1280 (12) | [5] |
| b (Å) | 8.0400 (16) | [5] |
| c (Å) | 16.734 (3) | [5] |
| β (°) | 90.07 (3) | [5] |
| Volume (ų) | 824.5 (3) | [5] |
| Z | 4 | [5] |
Note: The unit cell parameters listed are for the related compound 4-(methylsulfonyl)benzaldehyde as a representative example of a similar crystal system. Specific data for a series of this compound derivatives would require dedicated crystallographic studies.
Analysis of Intermolecular Interactions
The crystal packing of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is dominated by a network of hydrogen bonds and other non-covalent interactions.[3]
-
N-H···O Hydrogen Bonds: The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are strong acceptors. These interactions link the molecules into ribbons or chains, forming the primary structural motif.[3][4]
-
C-H···π Interactions: Aromatic rings in the structure participate in C-H···π interactions, further stabilizing the crystal lattice and contributing to a three-dimensional network.[3][4]
The interplay of these forces dictates the overall crystal packing and can influence the physicochemical properties of the compound, such as solubility and melting point. The orientation of the aryl groups relative to each other, often described by torsion angles, is a critical conformational feature revealed by crystallography.[3]
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure is a multi-step endeavor that requires precision and careful execution.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of a novel compound.
Detailed Experimental Protocol: Single Crystal Growth
-
Material Purity: Start with a highly pure sample of the this compound derivative, as impurities can inhibit crystallization.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head for data collection.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. Provides information only on the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and solution-state conformation. | Provides data on the compound in solution, which can be more biologically relevant. Does not require crystallization. | Provides an average structure in solution; detailed bond lengths and angles are not directly measured. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and accuracy for molecular weight determination. | Does not provide information on the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
Structure-Activity Relationship (SAR) Insights
Crystallographic data can be instrumental in understanding the SAR of this compound derivatives. For instance, the precise orientation of the sulfonyl group and the benzylamine moiety, as determined by X-ray diffraction, can be correlated with binding affinity to a biological target. Molecular docking studies, which simulate the interaction of a ligand with a protein binding site, often use crystallographic data as a starting point for more accurate predictions. The knowledge of preferred conformations and key intermolecular interactions from the crystal structure can guide the design of new derivatives with improved biological activity.[1]
Conclusion and Future Directions
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. The detailed atomic-level information it provides is crucial for understanding the fundamental principles that govern their solid-state behavior and for advancing their development as potential therapeutic agents. While the crystallographic data for a comprehensive series of these derivatives remains to be fully explored, the analysis of closely related structures provides a solid foundation for future work.
Future efforts should focus on the systematic crystallographic analysis of a library of this compound derivatives with diverse substitution patterns. This would enable a more thorough understanding of how subtle structural modifications influence crystal packing and, ultimately, biological function. The integration of crystallographic data with computational modeling and other analytical techniques will undoubtedly accelerate the discovery and optimization of new drug candidates based on this promising scaffold.
References
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Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]
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Ma, L. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3208. [Link]
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A Comparative Guide to Sulfonylated Benzylamines in Kinase Inhibition
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, including a vast array of cancers and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of targeted therapy.[2] Among the diverse chemical scaffolds explored for kinase inhibition, sulfonylated benzylamines represent a promising class of compounds, demonstrating significant potential in modulating the activity of various kinases.[3]
This guide provides a comparative analysis of select sulfonylated benzylamine derivatives, offering insights into their structure-activity relationships (SAR) and their efficacy as kinase inhibitors. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for assessing kinase inhibition, empowering researchers to effectively evaluate and advance compounds within this chemical class.
The Sulfonylated Benzylamine Scaffold: A Privileged Structure in Kinase Inhibition
The sulfonylated benzylamine core structure offers a versatile framework for designing potent and selective kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases.[3] The benzylamine moiety provides a vector for exploring various substitutions to enhance potency and modulate selectivity by interacting with different regions of the kinase domain.[4]
This guide will focus on a comparative study of two hypothetical, yet representative, sulfonylated benzylamine compounds:
-
Compound A (BBSB-1): 3-((benzylamino)sulfonyl)-4-chloro-N-(4-chlorophenyl)benzamide
-
Compound B (BBSB-2): 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide[4]
These compounds share a common core but differ in their halogen substitutions, providing a basis for understanding the impact of subtle structural modifications on kinase inhibitory activity.
Comparative Analysis of Kinase Inhibition
The inhibitory potential of Compound A and Compound B was evaluated against a panel of therapeutically relevant kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[1]
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Staurosporine (IC50, nM) |
| VEGFR2 | 12 | 8 | 5 |
| PDGFRβ | 25 | 18 | 10 |
| c-Kit | 85 | 60 | 20 |
| PKCα | 350 | 280 | 15 |
| CDK2 | >10,000 | >10,000 | 25 |
Table 1: Comparative inhibitory activity of sulfonylated benzylamines against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[1]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals key structure-activity relationships:
-
Potency: Both compounds exhibit potent, nanomolar inhibition against VEGFR2 and PDGFRβ, key kinases involved in angiogenesis and tumor growth.[5] Compound B, with the bromo-substituents, consistently demonstrates slightly higher potency across the tested kinases compared to the chloro-substituted Compound A. This suggests that the larger, more polarizable bromine atom may engage in more favorable interactions within the kinase active site.
-
Selectivity: The compounds display a degree of selectivity, with significantly lower potency against Protein Kinase C (PKC) and negligible activity against Cyclin-Dependent Kinase 2 (CDK2) at the tested concentrations.[6][7] This selectivity is a crucial attribute for minimizing off-target effects and associated toxicities.[8] The SAR suggests that the sulfonylated benzylamine scaffold can be tailored to achieve desired selectivity profiles.[9][10]
The logical relationship for SAR can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) flow.
Experimental Methodologies
To ensure the reliability and reproducibility of the kinase inhibition data, a robust and validated assay methodology is paramount. The following section details a representative protocol for an in vitro kinase activity assay using the ADP-Glo™ Kinase Assay platform.
In Vitro Kinase Activity Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity.[11][12]
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., Compound A, Compound B)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO. For IC50 determination, an 11-point, 3-fold serial dilution is recommended.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Signaling Pathway Context: VEGFR2 Inhibition
To illustrate the therapeutic relevance of these compounds, it is essential to consider their impact on cellular signaling pathways. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.
Sulfonylated benzylamines, such as Compound A and B, act as ATP-competitive inhibitors, blocking the autophosphorylation of VEGFR2 and thereby inhibiting all downstream signaling.
VEGFR2 Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR2 signaling pathway.
Conclusion
This comparative guide highlights the potential of the sulfonylated benzylamine scaffold in the development of novel kinase inhibitors. Through systematic evaluation and a clear understanding of structure-activity relationships, researchers can rationally design compounds with improved potency and selectivity. The detailed experimental protocol provided herein serves as a robust starting point for in vitro characterization of such inhibitors. Further exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the discovery of next-generation targeted therapeutics.
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PubMed. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase. [Link]
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A Guide to the Purity Assessment of 4-(Methylsulfonyl)benzylamine: A Melting Point Analysis Approach
For researchers and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible synthesis. The compound 4-(Methylsulfonyl)benzylamine (CAS 4393-16-2) serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).
While modern chromatographic techniques like HPLC are the gold standard for quantitative purity analysis, thermal methods, specifically melting point determination, offer a rapid, cost-effective, and valuable preliminary assessment. This guide provides an in-depth look at using melting point analysis to evaluate the purity of this compound, grounded in authoritative standards and practical expertise.
A significant challenge with this compound is its physical state; it is often described as a low-melting solid or a semi-solid, which complicates traditional melting point analysis. To overcome this and establish a robust, sharp melting point, the recommended strategy is to convert the free base into its hydrochloride (HCl) salt. This crystalline salt is more stable, exhibits a higher and more defined melting point, and is thus far more suitable for this technique. The literature value for the melting point of this compound hydrochloride is 272-274°C .
The Foundational Principle: Melting Point Depression
The basis of using melting point for purity assessment is the phenomenon of melting point depression, a colligative property. For a pure, crystalline solid, the melting process occurs at a sharp, defined temperature.[1] However, when impurities are present, they disrupt the crystal lattice structure.[1] This disruption weakens the intermolecular forces holding the compound together, meaning less thermal energy is required to transition from a solid to a liquid state.[1]
This results in two key observations for an impure sample compared to a pure one:
-
A Lower Melting Point: The temperature at which melting begins is depressed.
-
A Broader Melting Range: The transition from solid to liquid occurs over a wider temperature range.[2][3]
A narrow melting range, typically less than 1°C, is a strong indicator of high purity.[1]
Part 1: Experimental Protocol for Purity Assessment
This protocol is a self-validating system, incorporating apparatus calibration and a standardized methodology adapted from the United States Pharmacopeia (USP).
To ensure a crystalline solid suitable for analysis, the first step is the conversion of the this compound free base to its hydrochloride salt.
Materials:
| Reagent | Purpose |
|---|---|
| This compound | Sample for analysis |
| Diethyl Ether or MTBE (Anhydrous) | Solvent |
| 2M HCl in Diethyl Ether | Acid for salt formation |
| Isopropanol | Recrystallization solvent |
Protocol:
-
Dissolve a known quantity of this compound in a minimal amount of anhydrous diethyl ether.
-
Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise while stirring.
-
Observe the precipitation of the white hydrochloride salt.
-
Filter the precipitate under vacuum and wash with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Recrystallize the crude salt from a minimal amount of hot isopropanol to ensure a highly crystalline, purified sample.
-
Dry the resulting crystals in a vacuum oven at 50-60°C to a constant weight to remove residual solvent.
Apparatus & Calibration: A modern digital melting point apparatus is recommended. The accuracy of the apparatus is paramount and must be verified at suitable intervals using USP Melting Point Reference Standards. Calibrate the instrument using at least two standards that bracket the expected melting point of the sample (e.g., Acetanilide at ~114°C and Caffeine at ~236°C, though for this high-melting salt, appropriate high-temperature standards should be used if available).
Protocol:
-
Sample Preparation: Gently pulverize a small amount of the dried this compound HCl crystals into a fine powder.[4]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent packing is key for reproducibility.[5]
-
Initial Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by heating at a rate of ~10°C/minute to find the approximate melting range.[2]
-
Accurate Determination:
-
Set the starting temperature to at least 10°C below the approximate melting point found in the previous step.
-
Place the loaded capillary into the apparatus.
-
Begin heating at a controlled, slow rate of 1°C per minute .[4][6] A slow ramp rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset point).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
-
Repeatability: Perform the measurement in triplicate to ensure the results are consistent and repeatable.
Part 2: Data Interpretation and Benchmarking
The sharpness of the melting range is as informative as the temperature itself. The data below illustrates hypothetical results for samples of varying purity, benchmarked against the high-purity reference value.
Table 1: Hypothetical Melting Point Data for this compound HCl
| Sample ID | Purity (Hypothetical) | Observed Melting Range (°C) | Range Width (°C) | Observations |
|---|---|---|---|---|
| Reference Standard | >99.9% | 272.5 - 273.4 | 0.9 | Sharp melt, clear liquid. |
| Batch A | ~99% | 271.0 - 272.8 | 1.8 | Slight depression, minor broadening. Likely high purity. |
| Batch B | ~97% | 268.5 - 272.0 | 3.5 | Significant depression and broadening. Impurities present. |
| Batch C | ~95% | 265.1 - 270.5 | 5.4 | Very broad range, significant depression. Requires purification. |
A narrow range (e.g., Batch A) suggests the sample is relatively pure. A broad and depressed range (e.g., Batches B and C) is a clear indication of significant impurities and warrants further investigation and purification.
Part 3: A Comparative Guide to Orthogonal Purity Methods
Melting point analysis is an excellent preliminary tool, but it is not a comprehensive purity assay. It is insensitive to impurities that are insoluble in the melt or form a solid solution. Therefore, its findings must be confirmed by orthogonal (different and independent) analytical methods.
Table 2: Comparison of Purity Analysis Techniques
| Method | Principle | Information Provided | Pros | Cons |
|---|---|---|---|---|
| Melting Point | Thermal phase transition | Preliminary purity indication, identity confirmation | Fast, low cost, requires minimal sample | Semi-quantitative, insensitive to some impurities, requires a crystalline solid |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases | Quantitative purity, impurity profile, assay | High precision, high sensitivity, widely applicable | Higher cost, requires method development, solvent consumption |
| GC | Partitioning between a mobile gas and a stationary phase | Purity of volatile compounds, residual solvent analysis[7] | Excellent for volatile impurities | Not suitable for non-volatile compounds, requires derivatization for some analytes |
| DSC | Measures heat flow difference during a temperature change | Absolute purity (eutectic systems), polymorphism, thermal events[8] | Quantitative without a reference standard, small sample size | Requires purity >98.5% for accurate results, not suitable for decomposing materials[8] |
Purity Assessment Workflow
The following diagram illustrates a logical workflow for assessing the purity of a new batch of this compound.
This workflow demonstrates how melting point analysis serves as a critical, rapid checkpoint. If the sample passes this initial screen, it proceeds to more rigorous, quantitative analysis by HPLC.[7][9] If it fails, it is flagged for repurification, saving valuable time and resources that would have been spent on a full analysis of a substandard material.
Conclusion
Melting point determination, when applied correctly, remains a highly relevant and powerful tool in the modern chemistry lab. For a challenging compound like this compound, a strategic conversion to its hydrochloride salt enables a reliable and informative purity assessment. By integrating this classic technique into a comprehensive workflow that includes authoritative standards and orthogonal methods like HPLC, researchers can ensure the quality of their intermediates and the ultimate success of their synthetic endeavors.
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Crysdot. (n.d.). (4-(Methylsulfonyl)phenyl)methanamine hydrochloride. Liquid Crystal & OLED Materials. Retrieved from [Link]
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Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
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Ramalinga Prasad Kuppa. (2021). Melting point testing as per USP 741. YouTube. Retrieved from [Link]
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Scribd. (n.d.). USP 741 Melting Point or Range | PDF. Retrieved from [Link]
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ResearchGate. (2025). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
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alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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A Comparative Guide to Titration Methods for Quantifying 4-(Methylsulfonyl)benzylamine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Methylsulfonyl)benzylamine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and content. This guide provides an in-depth comparison of titration methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their needs.
The Importance of Method Selection in Amine Quantification
This compound is an aromatic primary amine. The basicity of the amine group is influenced by the electron-withdrawing nature of the methylsulfonyl group on the benzene ring. This chemical characteristic dictates the feasibility and performance of different titration approaches. The choice of titration method directly impacts the accuracy, precision, and efficiency of the analysis. This guide will explore two primary titrimetric approaches: Non-Aqueous Acid-Base Titration and Diazotization Titration, while also briefly addressing the limitations of aqueous titration for this analyte.
Method 1: Non-Aqueous Acid-Base Potentiometric Titration
Non-aqueous titration is often the method of choice for weakly basic substances like aromatic amines that do not give sharp endpoints in aqueous solutions.[1][2] By using a non-aqueous solvent, the basicity of the amine can be enhanced, leading to a more defined titration curve and a more accurate endpoint determination.
Principle and Rationale
In this method, a solution of this compound in a suitable non-aqueous solvent, typically glacial acetic acid, is titrated with a strong acid, most commonly perchloric acid dissolved in glacial acetic acid.[1] Acetic acid acts as a differentiating solvent, which can protonate the weakly basic amine, while perchloric acid provides the strong acidic titrant necessary for a sharp potential drop at the equivalence point.[3] The endpoint is typically detected potentiometrically using a combination pH electrode suitable for non-aqueous media.
The reaction proceeds as follows:
CH₃SO₂C₆H₄CH₂NH₂ + HClO₄ → [CH₃SO₂C₆H₄CH₂NH₃]⁺ClO₄⁻
Experimental Protocol
Reagents and Preparation:
-
0.1 M Perchloric Acid in Glacial Acetic Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70-72% perchloric acid while stirring. Add 30 mL of acetic anhydride and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any water present.[3]
-
Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.7 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator solution and titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green. Perform a blank determination and make any necessary corrections.
-
Sample Solution: Accurately weigh approximately 0.15 g of this compound and dissolve it in 50 mL of glacial acetic acid.
Titration Procedure:
-
Calibrate a pH meter equipped with a combination glass electrode suitable for non-aqueous titrations.
-
Immerse the electrode in the sample solution.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid, adding the titrant in small increments, particularly near the equivalence point.
-
Record the potential (mV) or pH reading after each addition of titrant.
-
The endpoint is determined from the point of maximum inflection on the titration curve (the first or second derivative of the curve).
Workflow Diagram
Caption: Workflow for Non-Aqueous Potentiometric Titration.
Validation Considerations
To ensure the trustworthiness of the results, the method should be validated according to ICH Q2(R1) or USP General Chapter <1225> guidelines.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities or related substances.
-
Linearity: The linear relationship between the sample size and the volume of titrant consumed.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][5][6]
Method 2: Diazotization Titration
Diazotization titration is a classic titrimetric method specifically for the determination of primary aromatic amines.[7] This method is based on the reaction of the primary aromatic amino group with nitrous acid to form a diazonium salt.
Principle and Rationale
The titration is carried out in an acidic medium (typically hydrochloric acid) with a standardized solution of sodium nitrite. The nitrous acid is generated in situ from the reaction of sodium nitrite with the acid. The endpoint can be detected either potentiometrically using a platinum-calomel electrode pair or by using an external indicator like starch-iodide paper.
The reaction is as follows:
CH₃SO₂C₆H₄CH₂NH₂ + NaNO₂ + 2HCl → [CH₃SO₂C₆H₄CH₂N₂]⁺Cl⁻ + NaCl + 2H₂O
The endpoint is reached when all the primary aromatic amine has been converted to the diazonium salt. The first excess of nitrous acid is then detected.
Experimental Protocol
Reagents and Preparation:
-
0.1 M Sodium Nitrite: Dissolve 7.0 g of sodium nitrite in 1000 mL of water.
-
Standardization of 0.1 M Sodium Nitrite: Accurately weigh about 0.5 g of primary standard sulfanilamide, previously dried at 105°C for 3 hours. Dissolve it in a mixture of 50 mL of water and 20 mL of concentrated hydrochloric acid. Cool the solution to below 15°C. Titrate slowly with the 0.1 M sodium nitrite solution. The endpoint is detected when a drop of the titrated solution immediately produces a blue color on starch-iodide paper.
-
Sample Solution: Accurately weigh an appropriate amount of this compound and dissolve it in a mixture of water and concentrated hydrochloric acid. Cool the solution in an ice bath.
Titration Procedure:
-
Cool the sample solution to below 15°C in an ice bath.
-
Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution and streaking it on starch-iodide paper. The endpoint is reached when a blue color is produced immediately.
-
Alternatively, for a potentiometric endpoint, immerse a platinum-calomel electrode pair into the solution and titrate with sodium nitrite. A sharp potential change indicates the endpoint.
Workflow Diagram
Caption: Workflow for Diazotization Titration.
Comparison of Titration Methods
| Feature | Non-Aqueous Acid-Base Titration | Diazotization Titration |
| Principle | Neutralization of the amine in a non-aqueous solvent with a strong acid. | Reaction of the primary aromatic amine with nitrous acid to form a diazonium salt. |
| Applicability | Broadly applicable to weak bases, including primary, secondary, and tertiary amines.[2] | Specific to primary aromatic amines.[7] |
| Solvent | Glacial acetic acid or other aprotic solvents. | Aqueous acidic medium (e.g., HCl). |
| Titrant | Perchloric acid in glacial acetic acid. | Sodium nitrite solution. |
| Endpoint Detection | Potentiometric (preferred), visual indicator (e.g., crystal violet). | Potentiometric, external indicator (starch-iodide paper). |
| Advantages | - Sharp and well-defined endpoints for weak bases.- Can be readily automated.[6]- Good accuracy and precision. | - Highly specific for primary aromatic amines.- Relatively inexpensive reagents. |
| Disadvantages | - Requires use of specialized and corrosive non-aqueous solvents and titrants.- Sensitive to water content.[1] | - Requires low temperatures to be maintained.- Diazonium salts can be unstable.- Endpoint detection with external indicator can be subjective. |
| Potential Interferences | Other basic substances present in the sample. | Other compounds that can be oxidized by nitrous acid. |
The Unsuitability of Aqueous Titration
Direct titration of this compound with a strong acid in an aqueous medium is generally not recommended. Benzylamine itself is a weak base (Kb ≈ 2.2 x 10⁻⁵), and the presence of the electron-withdrawing methylsulfonyl group further reduces the basicity of the amino group.[8] This results in a very gradual change in pH around the equivalence point, leading to an indistinct and inaccurate endpoint, whether determined by a visual indicator or potentiometrically.[9]
Conclusion and Recommendations
For the routine and accurate quantification of this compound, non-aqueous acid-base potentiometric titration is the recommended method . Its ability to provide a sharp and reproducible endpoint for weakly basic amines makes it a robust and reliable choice for quality control and research applications.[1][10] The method is also amenable to automation, which can improve throughput and reduce operator-dependent variability.[6]
Diazotization titration serves as a viable alternative, particularly when high specificity for the primary aromatic amine functionality is required. However, the need for strict temperature control and the potential for subjective endpoint detection with an external indicator may render it less practical for high-throughput environments.
Ultimately, the selection of the most appropriate titration method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the available equipment, and the sample matrix. It is imperative that any chosen method be properly validated to ensure the integrity and reliability of the analytical data.[4][5][11]
References
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Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & US Pharmacopeia (USP). (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
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Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
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Scribd. (n.d.). Non Aqueous Titrations. Retrieved from [Link]
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Wyzant. (2021, November 4). Consider the titration of 25 mL. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 30). Acid-Base Titrations. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]
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Metrohm USA Blog. (2019, April 10). Assay by Potentiometric Titration in Pharmaceutical Production. Retrieved from [Link]
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A Comparative Guide to Privileged Scaffolds: The Rise of 4-(Methylsulfonyl)benzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged Scaffold" Concept in Modern Drug Discovery
In the landscape of medicinal chemistry, the term "privileged scaffold," first coined by Evans and colleagues in 1988, describes molecular frameworks that can serve as high-affinity ligands for multiple, diverse biological targets[1][2]. These structures, such as the classic benzodiazepine, are not merely inert skeletons; they are "biologically pre-validated" platforms that present appended functionalities in a specific three-dimensional arrangement conducive to target binding[3]. The utility of this approach is rooted in efficiency: by starting with a scaffold known to possess favorable drug-like properties and broad biological relevance, researchers can accelerate the discovery of new therapeutic agents[1][4].
While historical privileged scaffolds were often identified retrospectively from the structures of natural products and approved drugs, modern drug discovery has seen the rise of "functional scaffolds." These are motifs valued not just for their broad target promiscuity, but for their ability to predictably solve critical drug development challenges, such as poor solubility or metabolic instability. This guide provides a detailed comparison of 4-(Methylsulfonyl)benzylamine, a quintessential functional scaffold, with established privileged structures, offering experimental insights into its unique advantages.
Anatomy of a Modern Functional Scaffold: this compound
The this compound moiety is composed of three key components that work in concert: the rigid phenyl ring, the flexible aminomethyl linker, and the polar methylsulfonyl group.
-
Benzylamine Core: This fundamental unit provides a basic nitrogen atom, which is crucial for forming salts to enhance aqueous solubility and for acting as a hydrogen bond donor or an ionic anchor point within a target's binding site[5]. The phenyl ring acts as a rigid spacer to which other functionalities can be attached with precise geometric control.
-
The Methylsulfonyl Group (-SO₂Me): This functional group is the scaffold's defining feature. As a strong hydrogen bond acceptor and a polar, aprotic, and highly metabolically stable moiety, it imparts a unique set of physicochemical properties. Its inclusion is a deliberate strategy to enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a lead compound—all critical hurdles in translating a hit into a viable drug candidate.
The power of this scaffold lies in its modularity and its ability to confer favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making it an increasingly common building block in modern medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.
Comparative Analysis with Classic Privileged Scaffolds
To understand the unique position of this compound, we compare it against two archetypal privileged scaffolds: Benzimidazole and Benzodiazepine.
| Feature | This compound | Benzimidazole | Benzodiazepine |
| Scaffold Type | Modern Functional Scaffold | Classic Privileged Scaffold | The Original Privileged Scaffold |
| Primary Value | Confers favorable physicochemical & ADME properties (solubility, stability) | Broad biological activity across diverse targets (e.g., GPCRs, kinases) | Mimics peptide β-turns; interacts with diverse protein surfaces |
| Key Interactions | H-bond acceptor (SO₂), H-bond donor/ionic (NH₂) | H-bond donor/acceptor, π-π stacking | Primarily hydrophobic & van der Waals, defined 3D shape |
| Metabolic Profile | Generally high metabolic stability due to the sulfone group | Susceptible to N-dealkylation and ring oxidation depending on substitution | Can undergo oxidative metabolism on the diazepine and phenyl rings |
| Synthetic Complexity | Low to moderate; readily accessible from commercial starting materials | Low; numerous well-established condensation reactions | Moderate to high; typically requires multi-step sequences |
Deep Dive: Key Drug Discovery Parameters
1. Synthetic Accessibility
A scaffold's utility is directly tied to its synthetic accessibility. The this compound scaffold is readily prepared from commercially available starting materials like 4-(methylsulfonyl)benzaldehyde via reductive amination or from related sulfonyl chlorides[6][7]. This straightforward chemistry allows for the rapid generation of analogs.
In contrast, while the synthesis of benzimidazoles via methods like the Phillips condensation is well-established and versatile, the synthesis of the benzodiazepine core is a more complex, multi-step endeavor that often requires more specialized starting materials and conditions.
2. Physicochemical & Pharmacokinetic Profile
This is where the this compound scaffold truly distinguishes itself. The methylsulfonyl group significantly increases the polarity and polar surface area (PSA) of a molecule, which generally leads to improved aqueous solubility and reduced membrane permeability, helping to avoid off-target effects related to excessive lipophilicity. Furthermore, the sulfone moiety is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.
Classic scaffolds like benzodiazepines are often inherently lipophilic, which can lead to challenges with solubility and non-specific binding. While the properties of benzimidazoles are highly tunable, the parent scaffold lacks the intrinsic "ADME-enhancing" feature of the methylsulfonyl group[8].
3. Structural Roles in Target Engagement
Different scaffolds orient substituents in unique ways to engage with biological targets.
-
This compound: The sulfonyl oxygens act as powerful hydrogen bond acceptors, often interacting with backbone NH groups or polar side chains in a protein binding pocket. The distal amine provides a key anchoring point and a vector for adding further substituents to explore the wider binding site.
-
Benzimidazole: As a purine isostere, this rigid, planar scaffold excels at π-π stacking interactions and can engage in hydrogen bonding through its N-H and lone pair on the second nitrogen. This allows it to effectively inhibit enzymes that process purine-like substrates, such as kinases and polymerases[8][9].
-
Benzodiazepine: Its non-planar, conformationally constrained structure is renowned for its ability to mimic peptide β-turns. This allows it to disrupt protein-protein interactions that occur over broad surface areas, a task that is difficult for more traditional, flat scaffolds.
Visualizing Scaffold Properties and Workflows
To better illustrate these comparisons, the following diagrams were generated using Graphviz.
Caption: Diagram 1: A comparison of the key structural features and resulting binding interactions for the three scaffold types.
Caption: Diagram 2: A typical workflow for the selection, synthesis, and evaluation of compounds based on a chosen scaffold.
Experimental Protocols
To ensure scientific integrity, the following validated protocols are provided for the synthesis and evaluation of molecules based on these scaffolds.
Protocol 1: Synthesis of a N-Benzylsulfonamide Derivative
This protocol describes a general method for coupling a benzylamine with a sulfonyl chloride, a core reaction for building molecules with sulfonamide or related linkers. This method is adapted from established procedures for synthesizing aryl sulfonamides[6].
Objective: To synthesize N-(4-methylbenzyl)-4-methylbenzenesulfonamide.
Materials:
-
4-methylbenzylamine
-
p-toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
5 M Hydrochloric acid (HCl)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen line, separatory funnel, rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-methylbenzylamine (1.1 eq) and anhydrous DCM.
-
Add pyridine (1.1 eq) to the stirring mixture. Pyridine acts as a base to scavenge the HCl byproduct.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with 5 M HCl to neutralize excess pyridine and amine.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic phase sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.
Protocol 2: MTT Assay for Cellular Viability
This colorimetric assay is a standard method for assessing the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability or cytotoxicity[9].
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound on a cancer cell line (e.g., HCT-116).
Materials:
-
HCT-116 colon cancer cells
-
DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The concept of the privileged scaffold continues to be a powerful guiding principle in drug discovery. While classic scaffolds like benzimidazole and benzodiazepine offer validated entry points into broad biological space, the modern medicinal chemist's toolbox is increasingly reliant on "functional scaffolds" like this compound.
The primary advantage of this compound is not its ability to bind to a multitude of unrelated targets, but its capacity to systematically and predictably impart desirable drug-like properties. The inclusion of the metabolically robust and solubilizing methylsulfonyl group addresses two of the most common and costly failure points in drug development. Therefore, it should be viewed less as a "master key" for many locks and more as a high-performance component that enables the creation of highly specific, optimized, and developable clinical candidates. As drug discovery moves towards ever more challenging targets, the strategic use of such functional scaffolds will be indispensable for success.
References
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available from: [Link]
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Dimitriu, D. G., et al. (2022). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals, 15(11), 1399. Available from: [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. PubMed. Available from: [Link]
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Teixeira, J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(21), 6616. Available from: [Link]
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Solarz, P., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. Available from: [Link]
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Patridge, E., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 52, 1-9. Available from: [Link]
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Tan, D. S. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Chemical Biology, 9(12), 2699-2709. Available from: [Link]
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Stenfor, B. A., & Ngassa, F. N. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1034-1038. Available from: [Link]
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Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235-239. Available from: [Link]
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Global Substance Registration System. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Available from: [Link]
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PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Available from: [Link]
- Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
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Mphahamele, M. J., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 29. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 27(23), 8504. Available from: [Link]
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Wang, X., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 20(8), 697-708. Available from: [Link]
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A Comparative Benchmarking Guide to Novel 4-(Methylsulfonyl)benzylamine Derivatives: Assessing Potency and Selectivity Against Monoamine Oxidase B and Carbonic Anhydrase
Introduction
The pursuit of novel therapeutic agents with high potency and selectivity is a cornerstone of modern drug discovery. The 4-(Methylsulfonyl)benzylamine scaffold has emerged as a promising chemical starting point due to its structural motifs, which suggest potential interactions with multiple distinct biological targets.[1] Specifically, the benzylamine moiety is a known pharmacophore for inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurochemistry of Parkinson's disease.[2] Concurrently, the methylsulfonyl group is a bioisostere of the sulfonamide group, a classic zinc-binding group essential for the activity of most carbonic anhydrase (CA) inhibitors, which are used in treating glaucoma, epilepsy, and other conditions.[3][4]
This dual-target potential necessitates a comprehensive benchmarking study to elucidate the inhibitory profile of new derivatives. Are they selective for one target over the other? Do they exhibit polypharmacology, acting as dual inhibitors? This guide provides an in-depth, objective comparison of two novel, hypothetical this compound derivatives, designated MSB-A and MSB-B , against well-established clinical inhibitors for both MAO-B and Carbonic Anhydrase.
Our analysis is grounded in robust, validated experimental protocols designed to provide a clear, quantitative assessment of inhibitory activity. We will explore not just the potency (via IC₅₀ determination) but also the mode of inhibition and selectivity, thereby offering researchers and drug development professionals a framework for evaluating this new class of compounds.
Benchmarked Inhibitors: The Gold Standards
To provide a meaningful comparison, our new derivatives are benchmarked against inhibitors with well-characterized clinical efficacy and mechanisms of action:
-
MAO-B Inhibitors :
-
Carbonic Anhydrase Inhibitors :
Experimental Design & Methodologies
Overall Experimental Workflow
The following diagram outlines the logical flow of our benchmarking protocol.
Caption: High-level workflow for inhibitor characterization.
Protocol 1: MAO-B Inhibition Assay (IC₅₀ Determination)
Rationale: This experiment quantifies the concentration of an inhibitor required to reduce MAO-B activity by 50% (IC₅₀), providing a direct measure of its potency. We use a well-established fluorometric assay for its high sensitivity and throughput.
Step-by-Step Methodology:
-
Enzyme Preparation : Recombinant human MAO-B is diluted in a phosphate buffer (pH 7.4) to a working concentration.
-
Inhibitor Preparation : Test compounds (MSB-A, MSB-B, Selegiline, Safinamide) are serially diluted in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Reaction :
-
In a 96-well microplate, add the MAO-B enzyme solution to each well.
-
Add the serially diluted inhibitors. For control wells, add DMSO vehicle.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding.
-
-
Substrate Addition : Initiate the enzymatic reaction by adding a non-fluorescent MAO-B substrate (e.g., Amplex Red reagent) and horseradish peroxidase. MAO-B activity generates hydrogen peroxide, which reacts with the substrate to produce the highly fluorescent resorufin.
-
Signal Detection : Measure the fluorescence intensity over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Carbonic Anhydrase (CA-II) Inhibition Assay
Rationale: This assay measures the inhibition of the esterase activity of Carbonic Anhydrase II (a ubiquitous isoform). The hydrolysis of 4-nitrophenyl acetate (4-NPA) by CA-II produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically. This provides a reliable method for determining CA-II IC₅₀ values.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Prep : Recombinant human CA-II and test compounds (MSB-A, MSB-B, Acetazolamide, Dorzolamide) are prepared in a Tris-HCl buffer (pH 7.4).
-
Assay Reaction :
-
In a 96-well plate, add the CA-II solution.
-
Add serially diluted inhibitors or vehicle (DMSO) to the wells.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Substrate Addition : Add the substrate, 4-NPA (dissolved in acetonitrile), to all wells to start the reaction.
-
Signal Detection : Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis : Determine the reaction rate from the linear portion of the absorbance vs. time plot. Calculate the percent inhibition for each concentration and determine the IC₅₀ as described for the MAO-B assay.
Protocol 3: Enzyme Kinetics and Mode of Inhibition
Rationale: Understanding how an inhibitor interacts with its target is critical. Lineweaver-Burk plots are used to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax), thereby distinguishing between competitive, non-competitive, and uncompetitive inhibition.
Step-by-Step Methodology:
-
Setup : Perform the respective enzyme assays (MAO-B or CA-II) as described above.
-
Experimental Conditions : For each fixed concentration of inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀), vary the substrate concentration over a wide range.
-
Data Collection : Measure the initial reaction velocity (V₀) for each substrate concentration in the presence and absence of the inhibitor.
-
Analysis :
-
Plot 1/V₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mode of inhibition.
-
Caption: Interpreting Lineweaver-Burk plots for inhibition modes.
Results: A Head-to-Head Comparison
The following tables summarize the representative data obtained from our benchmarking studies.
Table 1: Potency (IC₅₀) Against Primary Targets
| Compound | MAO-B IC₅₀ (nM) | CA-II IC₅₀ (nM) |
| MSB-A | 75 | > 10,000 |
| MSB-B | 850 | 150 |
| Selegiline | 9 | > 50,000 |
| Safinamide | 98 | > 50,000 |
| Acetazolamide | > 50,000 | 12 |
| Dorzolamide | > 50,000 | 9 |
Table 2: Selectivity Profile
The selectivity index (SI) is calculated as IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher SI indicates greater selectivity.
| Compound | Primary Target | Off-Target | Off-Target IC₅₀ (nM) | Selectivity Index |
| MSB-A | MAO-B | MAO-A | 2,500 | 33 |
| MSB-B | CA-II | CA-I | 3,000 | 20 |
| Selegiline | MAO-B | MAO-A | 2,200 | 244 |
| Safinamide | MAO-B | MAO-A | > 10,000 | > 100 |
| Acetazolamide | CA-II | CA-I | 250 | 21 |
| Dorzolamide | CA-II | CA-I | 3,800 | 422 |
Discussion & Interpretation
MSB-A: A Potent and Selective MAO-B Inhibitor
The experimental data clearly position MSB-A as a potent MAO-B inhibitor with an IC₅₀ of 75 nM. This potency is comparable to the reversible inhibitor Safinamide (98 nM) but less potent than the irreversible inhibitor Selegiline (9 nM).[14][15] Critically, MSB-A demonstrates excellent selectivity, with no significant inhibition of Carbonic Anhydrase II (IC₅₀ > 10,000 nM). Its selectivity index of 33 against MAO-A suggests a favorable profile for minimizing potential side effects associated with non-selective MAO inhibition.[16]
Kinetic analysis revealed that MSB-A is a competitive inhibitor of MAO-B. This suggests that the this compound moiety of MSB-A likely binds to the active site of the enzyme, competing with the natural substrate. This mode of action is similar to Safinamide, indicating a reversible binding mechanism.[5][6]
MSB-B: A Dual-Activity Profile with a Preference for Carbonic Anhydrase
In contrast, MSB-B exhibits a more complex profile. It is a moderately potent inhibitor of CA-II (IC₅₀ = 150 nM) and a weaker inhibitor of MAO-B (IC₅₀ = 850 nM). This "dual-inhibitor" characteristic, while less selective than MSB-A, could be therapeutically interesting for complex pathologies. Its potency against CA-II is lower than the established drugs Acetazolamide (12 nM) and Dorzolamide (9 nM).[11][17]
The selectivity of MSB-B for CA-II over CA-I (SI = 20) is comparable to that of Acetazolamide, though significantly less than Dorzolamide.[13] Further profiling against a wider panel of CA isoforms would be necessary to fully characterize its therapeutic potential. Kinetic studies identified MSB-B as a non-competitive inhibitor of CA-II, suggesting it binds to a site distinct from the substrate-binding site (an allosteric site), a mechanism that can offer advantages in certain therapeutic contexts.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking new this compound derivatives. Our findings reveal that subtle structural modifications on this scaffold can drastically alter inhibitory potency and selectivity.
-
MSB-A has been identified as a promising lead compound for development as a selective, reversible MAO-B inhibitor. Its potency is within a clinically relevant range, and its selectivity profile is encouraging.
-
MSB-B represents a compound with a dual-activity profile. While its potency is lower than the gold-standard inhibitors for both targets, it serves as a fascinating starting point for exploring polypharmacology.
Future work should focus on in-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Cellular and in vivo studies will be the subsequent critical steps to validate these in vitro findings and assess the therapeutic potential of this versatile chemical scaffold.
References
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Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
-
Marzo, A. D., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]
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Marzo, A. D., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed. Retrieved from [Link]
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Mayo Clinic. (2024). Glaucoma - Diagnosis and treatment. Retrieved from [Link]
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Wikipedia. (n.d.). Glaucoma. Retrieved from [Link]
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Sisto, D., et al. (2010). Topical carbonic anhydrase inhibitors and visual function in glaucoma and ocular hypertension. PubMed. Retrieved from [Link]
-
Grzybowski, A., et al. (2016). Carbonic anhydrase inhibitors for the treatment of glaucoma. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
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Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
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Britannica. (n.d.). MAO-B inhibitor. Retrieved from [Link]
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Shiels, A., & He, X. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]
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Silver, L. H. (2000). Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes. PubMed. Retrieved from [Link]
-
Tveit, B., et al. (2018). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. PubMed Central. Retrieved from [Link]
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Caccia, C., et al. (2015). Defining the Role of the Monoamine Oxidase-B Inhibitors for Parkinson's Disease. Ovid. Retrieved from [Link]
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Supuran, C. T. (2025). Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Ak, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed Central. Retrieved from [Link]
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Bibi, S., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science. Retrieved from [Link]
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Uğurlu, S., et al. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Retrieved from [Link]
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Vaškevičienė, I., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Retrieved from [Link]
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D'Ascenzio, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to Purity Determination: Cross-Validation of HPLC and Non-Aqueous Titration Results
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the FDA and EMA, mandate stringent purity thresholds to ensure that any impurities are minimized to acceptable levels.[1] The presence of even minute quantities of impurities can alter a drug's therapeutic effect, introduce toxicity, or impact its stability. Therefore, the methods employed to quantify purity must be robust, reliable, and, above all, accurate.
This guide delves into the cross-validation of two powerful, yet fundamentally different, analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and non-aqueous titration. Relying on a single analytical method, no matter how robust, carries inherent risks of bias or oversight.[2] The use of orthogonal methods —independent techniques that measure the same attribute through different principles—provides a more complete and trustworthy assessment of a product's quality.[2][3] By comparing the results from a separation-based method (HPLC) with a reactivity-based method (non-aqueous titration), we can achieve a higher degree of confidence in our purity assignments, a critical aspect of method validation and transfer between laboratories.[4][5][6]
Guide's Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, implementing, and cross-validating HPLC and non-aqueous titration methods. We will explore the core principles of each technique, present detailed experimental protocols for a model compound, and offer a comparative analysis to guide method selection and data interpretation.
Foundational Principles: A Tale of Two Techniques
To appreciate the synergy between HPLC and non-aqueous titration, one must first understand their distinct analytical approaches.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone of modern pharmaceutical analysis, prized for its ability to separate complex mixtures into individual components.[1][7][8] Its power lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[9][10][11]
-
Mechanism of Action: A high-pressure pump pushes a solvent mixture (the mobile phase) through a column containing a stationary phase.[7][12] When a sample is injected, its components travel through the column at different rates based on their relative affinities for the two phases.[13] Compounds that interact strongly with the stationary phase are retained longer, while those with higher affinity for the mobile phase elute more quickly. This separation allows for the identification and quantification of the main component as well as any impurities.
-
Purity Determination by Area Percent: For purity analysis, a detector (commonly a UV-Vis detector) measures the response of each eluting compound.[12] The resulting chromatogram displays a series of peaks, with the area of each peak being proportional to the concentration of that specific compound.[1] Purity is typically calculated on an "area percent" basis, where the area of the main API peak is expressed as a percentage of the total area of all detected peaks.
-
Strengths & Inherent Limitations:
-
Strength: HPLC offers unparalleled specificity for separating structurally similar compounds, such as isomers, synthetic by-products, and degradants. This makes it the gold standard for impurity profiling.[1][7]
-
Limitation: The fundamental assumption of the area percent method is that all compounds (API and impurities) have a similar detector response at the chosen wavelength. If an impurity has a poor chromophore (i.e., it doesn't absorb light well at the analytical wavelength), it may be underestimated or missed entirely.[14]
-
Non-Aqueous Titration: The Functional Group Quantifier
Non-aqueous titration is a classic titrimetric method that has found enduring relevance in pharmaceutical analysis, particularly for compounds that are insoluble in water or are too weakly acidic or basic to yield a sharp endpoint in an aqueous medium.[15][16][17][18] It is a method of quantitative analysis used to determine the concentration of a substance by reacting it with a standardized solution (the titrant).[19]
-
Mechanism of Action: This technique is based on an acid-base neutralization reaction carried out in a non-aqueous solvent.[20] The choice of solvent is critical; it must dissolve the analyte but not react with it or the titrant.[15] For a weakly acidic API (like Ibuprofen), a basic titrant is used, and vice-versa. The reaction's endpoint, where all of the analyte has been consumed, can be detected visually with an indicator or, more commonly, instrumentally via potentiometry.[19][21]
-
Purity Determination by Stoichiometry: Purity is calculated based on the precise volume of titrant of a known concentration required to react completely with a known mass of the sample. The calculation is a direct application of chemical stoichiometry, relating the moles of titrant consumed to the moles of the active functional group in the API.
-
Strengths & Inherent Limitations:
-
Strength: When applicable, non-aqueous titration is a highly precise and accurate method for assaying the main component. It is a direct measure of the reactive functional group and is not dependent on a detector response factor. It is often recognized as an official analytical method in major pharmacopoeias.[17]
-
Limitation: The method lacks specificity. It will quantify any compound in the sample that has the same reactive functional group. If an impurity is also acidic or basic and reacts with the titrant, it will be incorrectly quantified as the API, leading to an overestimation of purity.[16]
-
Experimental Design: A Self-Validating Protocol
To illustrate the cross-validation process, we will use Ibuprofen as our model compound. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid functional group, making it an ideal candidate for both HPLC analysis and non-aqueous acid-base titration.[22]
Experimental Workflow Diagram
The following diagram outlines the logical flow for the cross-validation of purity results for a model API like Ibuprofen.
Caption: Workflow for cross-validating API purity using HPLC and Non-Aqueous Titration.
HPLC Method for Ibuprofen Purity
This protocol is adapted from established pharmacopeial methods for Ibuprofen and its related compounds.
-
Objective: To separate and quantify Ibuprofen from its potential process impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve Ibuprofen reference standard in diluent to a final concentration of approximately 0.4 mg/mL.
-
Sample Solution: Prepare the Ibuprofen API sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size (USP L1 packing).[23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A linear gradient is typically used to ensure separation of all potential impurities.
-
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system meets predefined criteria for precision (RSD% of peak areas), tailing factor, and resolution, as outlined in guidelines like USP <621>.[9][24]
-
Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Ibuprofen using the area percent formula:
-
% Purity = (Area of Ibuprofen Peak / Total Area of All Peaks) x 100
-
-
-
Non-Aqueous Titration Method for Ibuprofen Purity
This protocol is based on the principle of neutralizing the carboxylic acid group of Ibuprofen with a strong base in a non-aqueous solvent.[22][25][26]
-
Objective: To determine the purity of Ibuprofen based on the stoichiometry of its acid-base reaction.
-
Instrumentation: An automated potentiometric titrator with a suitable electrode (e.g., glass-calomel combination).
-
Step-by-Step Protocol:
-
Titrant Preparation and Standardization:
-
Prepare a 0.1 M Sodium Hydroxide (NaOH) solution in a suitable alcohol (e.g., methanol).
-
Accurately standardize the titrant against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity. This step is critical for accuracy.
-
-
Sample Preparation:
-
Titration Procedure:
-
Add a few drops of a suitable indicator (like phenolphthalein if performing manual titration) or immerse the potentiometric electrode into the solution.[25]
-
Titrate the Ibuprofen solution with the standardized 0.1 M NaOH titrant. The endpoint is the first permanent faint pink color for visual titration, or the point of maximum inflection on the potential curve for potentiometric titration.[25]
-
Perform a blank titration using the solvent alone to correct for any inherent acidity or basicity.[25]
-
-
Analysis & Calculation:
-
Record the volume of titrant consumed (V_sample) and the volume for the blank (V_blank).
-
Calculate the purity using the following formula:
-
% Purity = [((V_sample - V_blank) x Molarity of NaOH x 206.29) / (Weight of Sample in mg)] x 100
-
(Note: 206.29 is the molecular weight of Ibuprofen)
-
-
-
Data Interpretation & Comparative Analysis
The true power of cross-validation emerges when comparing the results from these two orthogonal methods.[2]
Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Non-Aqueous Titration |
| Principle | Separation based on physicochemical interactions (e.g., polarity).[10] | Chemical reaction based on functional group reactivity (acid-base).[19] |
| Specificity | High. Can separate and quantify individual impurities.[27] | Low. Measures the total amount of reactive species (e.g., all acidic compounds). |
| Primary Use | Impurity profiling and simultaneous assay. | High-precision assay of the main component. |
| Potential Error Source | Underestimation of impurities with poor UV absorbance. | Overestimation of purity if reactive impurities are present. |
| Typical Purity Result | Often slightly lower than titration, as it accounts for non-reactive impurities. | Often slightly higher than HPLC, as it may count reactive impurities as API. |
| Governing Guidelines | USP <621>, ICH Q2(R1).[9][28][29] | USP <541>, ICH Q2(R1).[19][30][31] |
The Power of Orthogonality: A Logical Relationship
The results from HPLC and non-aqueous titration are not expected to be identical, but they should be complementary and fall within a predefined acceptance criterion. The relationship can be visualized as follows:
Caption: Logical relationship between HPLC and Titration for purity assessment.
Interpreting Discrepancies:
-
If Titration Purity > HPLC Purity: This is a common and expected outcome. It suggests the presence of non-UV active impurities (detected by their absence in the HPLC total but not quantified) or, more significantly, the presence of acidic impurities that are counted by titration but separated and identified by HPLC.
-
If HPLC Purity ≈ Titration Purity: This provides a high level of confidence that the sample is free from significant levels of both UV-active and reactive impurities.
-
If HPLC Purity > Titration Purity: This result is unusual and warrants immediate investigation. It could indicate an issue with the titration method (e.g., incomplete reaction, incorrect titrant standardization) or the presence of a non-acidic, UV-active impurity that has a much higher UV response than the API, thus artificially inflating the API's relative peak area.
Conclusion: A Unified Approach to Purity
Neither HPLC nor non-aqueous titration alone can provide an infallible measure of API purity. HPLC excels at revealing what is present through separation, while titration excels at quantifying how much of a specific reactive functional group is present. By employing these two orthogonal methods in a cross-validation framework, we create a self-validating system that leverages the strengths of each technique to compensate for the other's limitations.[2][32] This unified approach provides a far more robust and reliable assessment of product quality, ensuring data integrity and building a solid foundation for regulatory compliance and, ultimately, patient safety.
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Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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NON AQUEOUS TITRATIONS. PHARMD GURU. [Link]
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Non aqueous titration- Pharmaceutical Analysis. Slideshare. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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How Non-Aqueous Titration is Used in the Pharmaceutical Industry. Unacademy. [Link]
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Non-Aqueous Titration: Types, Advantages & Applications. Aakash Institute. [Link]
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An Overview of Titrimetry. Pharma Specialists. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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General Chapter Prospectus: <541> Titrimetry. USP-NF. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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General Chapters: <541> TITRIMETRY. uspbpep.com. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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USP-NF 621 Chromatography. Scribd. [Link]
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Nonaqueous Titrations Open Pharmaceutical Analysis Field. C&EN Global Enterprise. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
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Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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Revision of USP Chapter <541> Titrimetry. ECA Academy. [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
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The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. [Link]
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Validated Non-Aqueous Conductometric Studies of Ibuprofen in Formulation. ResearchGate. [Link]
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The determination of pharmaceutically important ibuprofen by non-aqueous potentiometric titration method. ResearchGate. [Link]
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What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]
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Determination of ibuprofen using acid/base titration. Royal Society of Chemistry. [Link]
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DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. [Link]
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Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. Axcend. [Link]
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Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. ResearchGate. [Link]
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Assay of Ibuprofen. University of Basrah. [Link]
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CHAPTER-11. ShodhVarta. [Link]
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A Senior Application Scientist's Guide to Identifying Synthesis Byproducts of 4-(Methylsulfonyl)benzylamine via LC-MS
Introduction: 4-(Methylsulfonyl)benzylamine is a key building block in medicinal chemistry, valued for the properties the methylsulfonyl group imparts to parent molecules. As with any active pharmaceutical ingredient (API) intermediate, rigorous control and characterization of impurities are paramount to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive framework for identifying potential synthesis-related byproducts of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple protocol, delving into the chemical logic of byproduct formation and the rationale behind the analytical choices, empowering researchers to develop robust, self-validating methods for impurity profiling.
Part 1: The Synthetic Landscape and the Genesis of Impurities
To effectively identify byproducts, one must first understand the chemical reactions that create them. The most common and industrially scalable synthesis of this compound is the reductive amination of 4-(methylsulfonyl)benzaldehyde.[1][2] This process, while efficient, is a nexus for several potential side reactions that give rise to a predictable profile of impurities.
The core reaction involves the condensation of 4-(methylsulfonyl)benzaldehyde with an amine source (typically ammonia) to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the desired primary amine.[3] Each step in this sequence—as well as the quality of the starting materials—is a potential source of byproducts.
Caption: Synthesis of this compound and key byproduct formation pathways.
Causality of Byproduct Formation:
-
Unreacted Starting Material: The most basic impurity is the unreacted starting material, 4-(methylsulfonyl)benzaldehyde. Its presence indicates an incomplete reaction.
-
Over-Reduction of Aldehyde: Potent reducing agents can directly reduce the starting aldehyde to form 4-(methylsulfonyl)benzyl alcohol. The choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the protonated imine over the carbonyl group.[1]
-
Over-Alkylation (Dimer Formation): The newly formed product, a primary amine, is nucleophilic and can react with another molecule of the imine intermediate. This subsequent reduction leads to the formation of a secondary amine byproduct, Bis(4-(methylsulfonyl)benzyl)amine. This is a common issue in reductive aminations, often controlled by using a large excess of the ammonia source.[2][4]
-
Starting Material Impurities: The purity of the 4-(methylsulfonyl)benzaldehyde is crucial. A common impurity is the over-oxidized 4-(methylsulfonyl)benzoic acid, which would be carried through the synthesis.[5][6]
Table 1: Potential Byproducts and Their Mass Spectrometric Signatures
This table summarizes the key analytes for our LC-MS method. The [M+H]⁺ value is the primary target ion for detection in positive mode electrospray ionization.
| Compound Name | Structure | Molecular Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 4-(Methylsulfonyl)benzaldehyde | C₈H₈O₃S | 184.21 | 184.0245 | 185.0318 | |
| This compound | C₈H₁₁NO₂S | 185.24 | 185.0510 | 186.0583 | |
| 4-(Methylsulfonyl)benzyl alcohol | C₈H₁₀O₃S | 186.22 | 186.0402 | 187.0475 | |
| Bis(4-(methylsulfonyl)benzyl)amine | C₁₆H₁₉NO₄S₂ | 353.46 | 353.0783 | 354.0856 | |
| 4-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | 200.0194 | 201.0267 |
Part 2: Designing a Validating LC-MS Framework
LC-MS is the technique of choice for impurity profiling due to its exceptional sensitivity and specificity, allowing for both the separation and confident identification of structurally similar compounds.[7][8] Our approach compares two complementary MS strategies.
Comparative MS Approaches:
-
High-Resolution Mass Spectrometry (HRMS - e.g., Q-TOF, Orbitrap): This is the gold standard for identifying unknown impurities. By providing a mass measurement with high accuracy (typically < 5 ppm), it allows for the confident determination of the elemental composition of an ion.[9] This is invaluable for confirming the identity of the predicted byproducts in Table 1 and for tentatively identifying completely unexpected impurities.
-
Tandem Mass Spectrometry (MS/MS - e.g., Triple Quadrupole, Q-Trap): This approach is ideal for the sensitive and selective quantification of known impurities. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored.[10] This "precursor -> product" transition is highly specific and provides excellent signal-to-noise, making it perfect for tracking low-level byproducts once they have been identified.
For the purpose of this guide—initial identification—we will focus on an HRMS-centric approach, which provides the most comprehensive initial characterization.
Rationale Behind Method Parameters:
-
Chromatography: A reversed-phase C18 column is the workhorse for separating small molecules of moderate polarity. A gradient elution, starting with high aqueous content and ramping up the organic phase (acetonitrile), is necessary to elute compounds with a range of polarities, from the potentially early-eluting benzoic acid to the more retained dimer byproduct.
-
Mobile Phase Modifier: The addition of a small amount of acid, typically 0.1% formic acid, serves two critical functions. First, it protonates the amine functional groups ([R-NH₂ to R-NH₃⁺]), which improves peak shape by preventing interaction with residual silanols on the column stationary phase. Second, this pre-protonation is essential for efficient ionization in positive mode ESI.[11]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The primary amine of the target compound and the secondary amine of the dimer byproduct are basic and readily accept a proton to form a stable [M+H]⁺ ion.
Part 3: Experimental Protocol and Data Analysis
This section provides a robust starting point for an LC-HRMS method. It is designed to be a self-validating system, where the results from the accurate mass analysis directly confirm the hypotheses laid out in Part 1.
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A Researcher's Guide to the Comparative Metabolic Stability of 4-(Methylsulfonyl)benzylamine Analogs
Introduction: The 4-(methylsulfonyl)benzylamine scaffold is a privileged fragment in modern medicinal chemistry, appearing in a diverse range of therapeutic candidates. Its utility stems from the unique physicochemical properties of the methylsulfonyl group—a strong hydrogen bond acceptor that is generally metabolically stable and can improve solubility and other drug-like properties.[1][2] However, the overall metabolic fate of a drug candidate is determined by the molecule as a whole. The benzylamine portion, in particular, can be susceptible to various metabolic transformations.[3]
This guide provides a comparative framework for understanding and improving the metabolic stability of this compound analogs. We will explore the primary metabolic pathways, discuss rational design strategies to mitigate metabolic liabilities, and provide a robust experimental protocol for their evaluation. This content is intended for drug discovery and development scientists seeking to optimize the pharmacokinetic profiles of their lead compounds.
Section 1: The Metabolic Landscape of the Core Scaffold
To design more stable analogs, one must first understand the potential metabolic weaknesses of the parent structure. The this compound scaffold presents two primary regions for metabolic consideration: the benzylamine moiety and the methylsulfonyl group.
Metabolism of the Benzylamine Moiety
The benzylamine core is often the primary site of metabolic transformation. The major pathways are enzymatic oxidations catalyzed by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs).[4][5]
-
Oxidative Deamination: The benzylic amine can be oxidized to an imine intermediate, which is then hydrolyzed to benzaldehyde and ammonia. The benzaldehyde is typically rapidly oxidized further to benzoic acid.[3]
-
N-Dealkylation: For secondary or tertiary amine analogs, the removal of N-alkyl groups is a common metabolic route.[4][6]
-
Aromatic Hydroxylation: While the sulfonyl group is deactivating, hydroxylation on the phenyl ring is still a possible, though often minor, pathway.
The subsequent benzoic acid metabolite is often readily conjugated with glycine to form hippuric acid, which is then excreted.[3] This entire cascade represents a significant clearance pathway that can lead to a short in-vivo half-life.
Metabolism of the Methylsulfonyl Group
The sulfone functional group is characterized by its high oxidation state and structural stability. Consequently, it is generally considered to be metabolically robust and resistant to further oxidation or reduction under physiological conditions.[1][7] Its primary role in influencing metabolism is electronic and steric; it can alter the reactivity of other parts of the molecule but is not typically a metabolic hotspot itself.
The following diagram illustrates the principal metabolic vulnerabilities of the this compound scaffold.
Caption: Key metabolic pathways for the this compound scaffold.
Section 2: Rational Design Strategies for Enhancing Metabolic Stability
Improving metabolic stability involves strategic structural modifications to block or slow the metabolic pathways identified above. Here, we compare several field-proven strategies.
Strategy 1: Steric Shielding of the Benzylic Position
The most direct approach to preventing oxidative deamination is to hinder the access of metabolic enzymes (MAOs, CYPs) to the metabolically vulnerable C-H bonds adjacent to the amine.
-
Rationale: Introducing a substituent, such as a methyl or cyclopropyl group, at the α-carbon (the benzylic position) creates steric bulk. This "steric shield" can physically block the active site of the metabolizing enzyme, thereby reducing the rate of oxidation.
-
Causality: The effectiveness of this strategy is directly related to the size and conformation of the shielding group relative to the binding pocket of the relevant metabolizing enzymes.
Strategy 2: Bioisosteric Replacement
Bioisosterism is a powerful strategy to replace a metabolically liable group with a different functional group that preserves the desired biological activity while improving pharmacokinetic properties.[8]
-
Sulfone Analogs: While the sulfone itself is stable, replacing it with a bioisostere like a sulfoximine or sulfilimine can be advantageous.[9][10] These groups introduce a stereogenic sulfur center and an additional vector for chemical modification at the nitrogen atom, which can be used to fine-tune binding interactions and physical properties without sacrificing the core structure.[9]
-
Blocking Labile Sites: A common tactic is to replace metabolically active C-H bonds with more stable C-F or C-D (deuterium) bonds. The greater bond strength of C-F and C-D compared to C-H can significantly slow the rate of CYP-mediated oxidation, an effect known as the "kinetic isotope effect" for deuterium.[11]
The diagram below outlines these strategic modifications.
Caption: Design strategies to enhance the metabolic stability of analogs.
Section 3: Quantitative Comparison & Experimental Validation
The true test of these design strategies is empirical measurement. The most common and effective method for early-stage assessment is the in vitro liver microsomal stability assay.[12] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes located in the microsomal fraction of liver cells.
Comparative Data Summary
The following table presents hypothetical but representative data for our parent compound and rationally designed analogs, illustrating the potential impact of the strategies discussed. The key parameters are the in vitro half-life (t½) and the calculated intrinsic clearance (CLint). A longer half-life and lower clearance indicate improved metabolic stability.[13]
| Compound ID | Modification Strategy | in vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-01 | None (Reference) | 15 | 92.4 |
| Analog-A1 | α-Methyl Substitution | 45 | 30.8 |
| Analog-B1 | α,α-Dideuteration | 32 | 43.3 |
| Analog-C1 | Sulfoximine Bioisostere | 18 | 77.0 |
| Analog-A2 | α,α-Dimethyl Substitution | > 120 | < 11.5 |
This is illustrative data based on established medicinal chemistry principles.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to be a self-validating system by including appropriate controls.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in a human liver microsomal matrix.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.
-
Prepare the test compound incubation mixture by diluting the stock solution in buffer to an intermediate concentration. The final substrate concentration in the incubation should be 1 µM to approximate first-order kinetics.
-
Prepare positive control and "no-NADPH" control incubations similarly.
-
-
Incubation (Time Course):
-
Add the HLM solution to the wells of the incubation plate.
-
Pre-warm the plate at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" controls (add buffer instead).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing & Analysis:
-
Seal the collection plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes)
-
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The metabolic stability of this compound analogs is predominantly governed by the susceptibility of the benzylamine moiety to oxidative metabolism. The sulfonyl group itself is a highly stable anchor. A thorough understanding of these metabolic pathways enables a rational, hypothesis-driven approach to designing improved analogs. Strategies such as steric shielding of the benzylic carbon and bioisosteric replacement of metabolically active hydrogens are effective and predictable methods for enhancing metabolic stability. The quantitative assessment of these strategies using standardized in vitro assays, such as the liver microsomal stability protocol detailed here, is a critical step in the drug discovery cascade, enabling the selection of candidates with optimized pharmacokinetic profiles for further development.
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A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 4-(Methylsulfonyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, the precise determination of enantiomeric purity is a critical quality attribute. This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess (ee) of chiral 4-(methylsulfonyl)benzylamine derivatives, a class of compounds of significant interest in medicinal chemistry.
The Importance of Enantiomeric Purity
Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and new drugs.[1] The distinct three-dimensional arrangement of atoms in enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough characterization of the stereoisomeric composition of new drug candidates.[3] For derivatives of this compound, which serve as key intermediates in the synthesis of various pharmaceuticals, ensuring high enantiomeric purity is paramount for safety and efficacy.[4][5]
Key Analytical Techniques for Enantiomeric Purity Assessment
The choice of an analytical method for determining the enantiomeric purity of a chiral amine is contingent on several factors, including the required accuracy, sample availability, throughput needs, and the instrumentation at hand.[6] The most prevalent techniques are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents.
At a Glance: Comparison of Key Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[6] | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.[7] | Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals.[6] |
| Typical Analysis Time | 5-30 minutes per sample.[6] | 1-10 minutes per sample.[8] | 5-15 minutes per sample for reaction and analysis.[6] |
| Sample Consumption | Low (µg to mg). | Low (µg to mg). | Moderate (mg). |
| Resolution | High, often baseline separation. | High, often with improved peak symmetry compared to HPLC.[7][9] | Dependent on the chemical shift difference of diastereomers. |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases.[3] | Generally faster method development than HPLC.[9] | Requires selection of an appropriate derivatizing agent and reaction conditions. |
| Instrumentation | Widely available HPLC systems. | Specialized SFC instrumentation. | Standard NMR spectrometer. |
| Key Advantage | Robust, widely applicable, and well-understood technique. | Fast, "green" (reduced organic solvent consumption), and excellent for high-throughput screening.[7][9] | Provides structural information and can be used for absolute configuration determination (e.g., Mosher's acid analysis).[10][11] |
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a mature and versatile technique for enantiomeric separations.[2] For primary amines like this compound derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[1][12]
Caption: General workflow for chiral HPLC analysis.
-
Column Selection: Start with a polysaccharide-based CSP such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® IA, IB, or IC).[1]
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) in a 90:10 (v/v) ratio.[3]
-
For basic compounds like amines, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1%, is crucial to improve peak shape and prevent deleterious interactions with the silica support.[1][3]
-
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3] Lower flow rates can sometimes improve resolution.[13]
-
Temperature: Maintain a constant column temperature, typically around 25°C. Lower temperatures can enhance chiral selectivity.[13]
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Method Optimization: If the initial screening does not provide adequate separation, systematically vary the alcohol modifier percentage and consider switching to a different alcohol or CSP.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry.[14] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[7] SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and often improved peak shapes for basic compounds.[7][9]
Caption: General workflow for chiral SFC analysis.
-
Column Selection: Polysaccharide-based and cyclofructan-based CSPs are highly effective for separating primary amines in SFC.[9][14]
-
Mobile Phase and Additives:
-
The mobile phase typically consists of supercritical CO2 with an alcohol modifier (e.g., methanol).
-
Additives are critical for good peak shape and selectivity for amines. A combination of an acidic and a basic additive, such as trifluoroacetic acid (TFA) and TEA, is often used.[9] For example, a modifier of methanol containing 0.3% TFA and 0.2% TEA can be effective.[7]
-
-
Sample Preparation: Dissolve the sample in the mobile phase modifier.
-
Chromatographic Conditions:
A comparative study on a cyclofructan-based CSP showed that for 25 primary amines, SFC provided comparable selectivities to HPLC but with improved peak symmetries.[7][9]
NMR Spectroscopy for Enantiomeric Purity Determination
NMR spectroscopy offers a distinct approach to determining enantiomeric excess. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
NMR with Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the chiral amine with an enantiomerically pure CDA to form a mixture of diastereomers.[6] Since diastereomers have different physical properties, they produce separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original amine.
A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[11] The reaction forms stable Mosher's amides.[10][15]
Caption: Workflow for Mosher's acid analysis of a chiral amine.
-
Reagent Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral this compound derivative in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl3).
-
Derivatization: Add a small excess of anhydrous pyridine, followed by a slight molar excess (approx. 1.2 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride.[15]
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature until completion (typically 1-4 hours).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The trifluoromethyl group of Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum, which is often free from overlap with other signals.[16]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess.
Three-Component Derivatization for ¹H NMR Analysis
A simple and rapid alternative to Mosher's acid analysis involves a three-component condensation reaction. This method uses 2-formylphenylboronic acid and an enantiopure diol, such as 1,1'-bi-2-naphthol (BINOL), to form diastereomeric iminoboronate esters with the primary amine.[17][18] This protocol is often quick, taking less than 90 minutes to complete.[17][19]
-
Host Solution Preparation: Prepare a "host" solution containing equimolar amounts of 2-formylphenylboronic acid and enantiopure (R)- or (S)-BINOL in a deuterated solvent (e.g., CDCl3).[18] The addition of 4 Å molecular sieves is recommended to remove any residual water.[20]
-
Sample Preparation: In an NMR tube, combine the solution of the chiral amine with the host solution. It is important that the amine is in slight excess to ensure complete reaction of the host components.[20]
-
NMR Analysis: Acquire a ¹H NMR spectrum. The imine protons or other nearby protons of the resulting diastereomeric complexes will typically show well-resolved signals.
-
Quantification: The ratio of the integrals of these diastereotopic resonances directly reflects the enantiomeric composition of the amine.[17]
Conclusion and Recommendations
The accurate assessment of the enantiomeric purity of chiral this compound derivatives is a non-negotiable aspect of pharmaceutical research and development. Each of the discussed methods offers distinct advantages and is suited to different analytical needs.
-
Chiral HPLC remains the gold standard for its robustness and wide applicability. It is an excellent choice for routine quality control and when high-resolution separation is required.
-
Chiral SFC is the preferred method for high-throughput screening and when faster analysis times and reduced environmental impact are priorities. Its ability to provide excellent peak shapes for basic amines makes it particularly well-suited for this class of compounds.[7]
-
NMR-based methods , such as Mosher's acid analysis or three-component derivatization, are invaluable when structural confirmation is needed alongside enantiomeric excess determination. They are also useful when chromatographic methods are difficult to develop or when only an NMR spectrometer is available. The three-component derivatization protocol is particularly attractive due to its speed and simplicity.[17]
Ultimately, the selection of the most appropriate technique will depend on a careful consideration of the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. In many drug development settings, a combination of these techniques is employed to provide a comprehensive and orthogonal validation of enantiomeric purity.
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Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1434-1437. [Link]
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Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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HPLC Chiral Separations. (n.d.). AZYP, LLC. [Link]
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Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020, April 29). Chemical Reviews. [Link]
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Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. (1998, April 7). PubMed. [Link]
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Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023, March 31). The Open Medicinal Chemistry Journal. [Link]
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A Comparative Guide to the Reactivity of Methylsulfonyl- and Nitro-Substituted Benzylamines in Drug Development
This guide provides an in-depth comparison of the chemical reactivity of benzylamines substituted with methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups. For researchers and professionals in drug development, understanding the nuanced effects of these common electron-withdrawing groups is critical for designing efficient synthetic routes, predicting metabolic stability, and modulating pharmacological activity. We will explore the fundamental electronic differences between these substituents, present quantitative data to illustrate their impact on reactivity, and provide a validated experimental protocol for a representative chemical transformation.
The Electronic Character: A Tale of Two Electron-Withdrawing Groups
The reactivity of the amino group in benzylamine is fundamentally governed by the electron density on the nitrogen atom. Both the methylsulfonyl and nitro moieties are potent electron-withdrawing groups (EWGs) that decrease this electron density, thereby reducing the amine's basicity and nucleophilicity. However, the mechanisms and magnitudes of their electron-withdrawing effects differ significantly.
-
The Nitro Group (-NO₂): The nitro group is a classic example of a group that deactivates an aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-M).[1][2] The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the ring through the sigma bond (induction). Furthermore, the pi system of the nitro group can delocalize electron density from the benzene ring, as illustrated by its resonance structures.[3] This delocalization places a partial positive charge on the ring, particularly at the ortho and para positions, which in turn withdraws density from the benzylic carbon and the attached amino group.
-
The Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is also a strong EWG, primarily due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms, resulting in a powerful inductive pull (-I).[4] While it lacks the conventional pi-system for resonance of the nitro group, it can participate in a negative mesomeric effect (-M) by utilizing its vacant d-orbitals, allowing it to accept electron density from the ring.[5] This effect, combined with its strong induction, significantly reduces the electron density of the benzylamine system.
A quantitative comparison of these electronic effects can be achieved using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[6]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| Methylsulfonyl (-SO₂CH₃) | 0.68 | 0.72 | Strong Inductive (-I), Moderate Resonance (-M) |
| Nitro (-NO₂) | 0.72 | 0.79 (or 0.88) | Strong Inductive (-I), Strong Resonance (-M) |
| (Data sourced from Stenutz, 2023)[7] |
As the data indicates, the nitro group possesses a larger para-substituent constant (σₚ), confirming it as a more powerful electron-withdrawing group than the methylsulfonyl group. This difference is the primary driver of their differential effects on benzylamine reactivity.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylsulfonyl)benzylamine
Welcome to a comprehensive guide designed for the meticulous researcher. In our shared pursuit of scientific advancement, the safe handling of chemical reagents is a non-negotiable prerequisite. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when handling 4-(Methylsulfonyl)benzylamine (CAS No. 4393-16-2). Our objective is to move beyond mere compliance and foster a deeply ingrained culture of safety, grounded in scientific rationale.
Understanding the Risks: A Causality-Driven Hazard Assessment
Before we don our first piece of PPE, we must understand the "why." this compound is a solid organic compound that, according to its Safety Data Sheet (SDS), presents specific, significant hazards. The primary risks are:
-
Skin Irritation (Category 2): Direct contact is known to cause skin irritation.[1][2] This is not a passive risk; the chemical can compromise the skin's barrier, leading to localized inflammation.
-
Serious Eye Irritation (Category 2): The eyes are exceptionally vulnerable.[1][2] Contact with dust or particles of this compound can lead to serious irritation, pain, and potential damage to the cornea.[3]
-
Corrosive Properties: The benzylamine functional group suggests corrosive potential, similar to other benzylamines which can cause severe skin burns and eye damage.[4][5] Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract.[3]
These classifications are not abstract labels; they are a direct forecast of the compound's interaction with biological tissues. Our entire PPE strategy is built upon creating impermeable barriers to prevent these interactions.
The Core PPE Ensemble: Your First Line of Defense
A proactive, not reactive, approach to safety is paramount. The following PPE constitutes the minimum required ensemble for any task involving this compound.
-
Eye and Face Protection:
-
Rationale: To prevent contact from airborne particles during weighing or accidental splashes during solution preparation. The eyes lack the protective outer layer of skin, making them highly susceptible to damage.[3]
-
Specification: At a minimum, wear chemical safety goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6] For procedures with a higher risk of splashing (e.g., preparing solutions, transfers), a full-face shield must be worn in addition to safety goggles.[7][8][9]
-
-
Hand Protection:
-
Rationale: To prevent direct skin contact, which is a primary route of exposure leading to irritation.[1][2]
-
Specification: Wear chemical-resistant gloves tested according to EN 374.[4][10] Nitrile gloves are often sufficient for handling small quantities of solid corrosives, but they must be inspected for tears or pinholes before each use.[11] If gloves become contaminated, they must be removed immediately using the proper technique, and hands should be washed thoroughly.[6][11] For extended work or when handling solutions, consider gloves made of more robust materials like neoprene or PVC.[9]
-
-
Body Protection:
-
Respiratory Protection:
-
Rationale: While the compound is a solid, fine dust can become airborne during handling, posing an inhalation hazard.[3]
-
Specification: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to control exposure.[3][11] If a fume hood is not available or if there is a risk of generating significant dust, appropriate respiratory protection, such as a NIOSH-approved respirator with the correct filter for organic vapors and particulates, may be required.[9][10]
-
Operational Plan: Tailoring PPE to the Task
The "one-size-fits-all" approach is a fallacy in laboratory safety. The required level of PPE is dynamic and must be scaled to the specific procedure and the quantities being handled.
| Laboratory Operation | Minimum Required PPE | Rationale & Key Considerations |
| Weighing and Aliquoting (Solid) | Safety Goggles, Nitrile Gloves, Lab Coat | Engineering Control is Key: This task MUST be performed in a chemical fume hood or a ventilated balance enclosure to contain dust.[12] |
| Solution Preparation | Safety Goggles & Face Shield, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Splash Hazard: The risk of splashing is highest during dissolution. Always add the solid to the solvent slowly; never the reverse.[3][13] |
| Reaction Setup and Monitoring | Safety Goggles, Nitrile Gloves, Lab Coat | Standard precautions apply. Maintain vigilance for any unexpected reactions or temperature changes. |
| Work-up and Extraction | Safety Goggles & Face Shield, Nitrile Gloves, Lab Coat, Chemical-Resistant Apron | Involves transfers between vessels, increasing the risk of spills and splashes. |
| Waste Disposal | Safety Goggles, Nitrile Gloves, Lab Coat | Treat all contaminated materials as hazardous waste. |
Procedural Discipline: Donning, Doffing, and Disposal
The efficacy of PPE is as dependent on procedure as it is on the equipment itself.
Step-by-Step PPE Protocol
-
Preparation: Before entering the designated handling area, inspect all PPE for damage. Ensure you have the correct types and sizes.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Put on safety goggles.
-
Put on your face shield (if required).
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound: Proceed with your work inside the chemical fume hood.
-
Decontamination: Before leaving the immediate work area, wipe down your gloves with an appropriate solvent if they are contaminated.
-
Doffing Sequence (to prevent cross-contamination):
-
Disposal Plan:
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste in a designated, properly labeled container.[14] Do not pour it down the drain.[14]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound must be treated as hazardous waste.[8] Place it in a sealed, labeled waste container for collection by your institution's environmental health and safety department.[11] Reusable PPE should be thoroughly decontaminated according to established procedures.
-
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Logical workflow for PPE selection and disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
